Ximelegatran
Description
Y-27632 is an inhibitor of Rho-associated protein kinase. It inhibits calcium sensitization to affect smooth muscle relaxation.
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOZTVGMEWJPKR-VOMCLLRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043740 | |
| Record name | Y 27632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146986-50-7 | |
| Record name | Y 27632 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146986507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Y-27632 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08756 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Y 27632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R)-(+)-trans-N-(4-Pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide, 2HCl | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Y-27632 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X370ROP6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ximelagatran's Mechanism of Action on Thrombin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ximelagatran (B1683401) and its active form, melagatran (B23205), on thrombin. It delves into the molecular interactions, kinetic parameters, and the physiological consequences of this interaction, offering valuable insights for researchers in pharmacology and drug development.
Introduction: From Prodrug to Potent Thrombin Inhibitor
Ximelagatran is an orally administered prodrug that was developed to overcome the poor oral bioavailability of its active moiety, melagatran.[1] Following oral administration, ximelagatran is rapidly absorbed and undergoes extensive biotransformation to melagatran.[2][3] This conversion is a critical step for its therapeutic effect, as ximelagatran itself has negligible anticoagulant activity.[4] Melagatran is a potent, synthetic, small-molecule direct thrombin inhibitor.[3][5] Its mechanism of action is characterized by a direct, competitive, and reversible inhibition of thrombin, a key serine protease in the coagulation cascade.[1][5]
The biotransformation of ximelagatran to melagatran is a two-step process involving two intermediate metabolites: ethyl-melagatran and hydroxyl-melagatran.[2][4] This conversion is primarily mediated by carboxylesterases, specifically human carboxylesterase-1 (hCE-1) and carboxylesterase-2 (hCE-2), and is independent of the cytochrome P450 (CYP) enzyme system.[2][6] This lack of CYP involvement minimizes the potential for drug-drug interactions.[2]
Core Mechanism: Direct and Competitive Inhibition of Thrombin
Melagatran exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa).[7] This binding is highly specific and competitive with thrombin's natural substrates, such as fibrinogen.[1] By occupying the active site, melagatran prevents thrombin from cleaving fibrinogen to fibrin (B1330869), a crucial step in the formation of a stable blood clot.[7]
A significant advantage of melagatran is its ability to inhibit both free thrombin circulating in the plasma and clot-bound thrombin that is incorporated into existing fibrin clots.[1] This is a key differentiator from indirect thrombin inhibitors like heparin, which are less effective at neutralizing clot-bound thrombin. The inhibition of clot-bound thrombin is critical for preventing thrombus extension and promoting clot resolution.
The interaction between melagatran and thrombin is reversible, meaning that the inhibitor can dissociate from the enzyme, allowing for a restoration of thrombin activity as the drug is cleared from the body.[5]
Quantitative Data: Potency and Kinetics
The potency of melagatran as a thrombin inhibitor has been quantified through various in vitro and ex vivo studies. The key parameters are summarized in the table below.
| Parameter | Value | Assay/Condition | Reference(s) |
| Inhibition Constant (Ki) | 2 nM (0.002 µM) | Human α-thrombin | [8] |
| IC50 (Thrombin-induced Platelet Aggregation) | 2 nM (0.002 µM) | Human platelets | [8] |
| IC50 (Prothrombin Time - PT) | 0.9 µM | Thromboplastin (B12709170) S/HS | [9] |
| 2.2 - 2.9 µM | Owren reagents | [9] | |
| IC50 (Activated Partial Thromboplastin Time - aPTT) | 0.59 µM | - | [8] |
| IC50 (Thrombin Time - TT) | 0.010 µM | - | [8] |
Note: IC50 values for clotting assays can vary depending on the specific reagents and methodologies used.
The binding of melagatran to thrombin is a rapid process.[5] While specific values for the association (kon) and dissociation (koff) rate constants are not consistently reported across the literature, studies on the thermodynamics of the interaction indicate that the binding of melagatran is primarily enthalpy-driven.[10]
Experimental Protocols
Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) of melagatran for thrombin is typically determined using enzyme kinetic assays.
Principle: The initial rate of thrombin-catalyzed hydrolysis of a chromogenic substrate is measured in the presence of varying concentrations of melagatran. The data are then fitted to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.
Methodology:
-
Reagents: Purified human α-thrombin, a chromogenic thrombin substrate (e.g., S-2238), melagatran solutions of known concentrations, and a suitable buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol).
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Assay Procedure:
-
A fixed concentration of thrombin is pre-incubated with various concentrations of melagatran in a microplate well for a specified time to allow for binding equilibrium to be reached.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The change in absorbance over time is measured using a spectrophotometer, which is proportional to the rate of substrate hydrolysis.
-
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration. The data are then analyzed using non-linear regression to fit the competitive inhibition model of the Michaelis-Menten equation, from which the Ki is calculated.
Determination of IC50 in Clotting Assays (e.g., Prothrombin Time)
Principle: The concentration of melagatran required to double the clotting time (the IC50) is determined in a plasma-based coagulation assay.
Methodology:
-
Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood by centrifugation.
-
Assay Procedure:
-
Aliquots of PPP are spiked with a range of melagatran concentrations (from 0.1 to 2.0 µM, for example).[9]
-
The plasma samples are incubated at 37°C.
-
For the Prothrombin Time (PT) assay, a thromboplastin reagent is added to initiate coagulation.[9]
-
The time to clot formation is measured using a coagulometer.
-
-
Data Analysis: The clotting times are plotted against the corresponding melagatran concentrations. The IC50 is the concentration of melagatran that results in a doubling of the baseline clotting time.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Logical workflow of ximelagatran's conversion and melagatran's action on thrombin.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of melagatran in a clotting assay.
Thrombin's Role in the Coagulation Signaling Pathway
Caption: Thrombin's central role in the coagulation cascade and the point of inhibition by melagatran.
References
- 1. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ximelagatran, an oral direct thrombin inhibitor, has a low potential for cytochrome P450-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of structural-kinetic and structural-thermodynamic relationships for thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Metabolic Activation of Ximelagatran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ximelagatran (B1683401), a direct thrombin inhibitor, was developed as an oral prodrug of its active form, melagatran (B23205). The conversion of ximelagatran to melagatran is a critical step for its therapeutic efficacy. This technical guide provides an in-depth exploration of the in vitro metabolic pathways of ximelagatran, detailing the enzymatic processes, key metabolites, and experimental methodologies used to characterize its biotransformation. A significant feature of ximelagatran's metabolism is its independence from the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[1][2]
Metabolic Pathways of Ximelagatran
The in vitro biotransformation of ximelagatran to its active form, melagatran, is a two-step process involving parallel pathways of hydrolysis and reduction. This conversion proceeds through two primary intermediate metabolites: hydroxy-melagatran and ethyl-melagatran .[3][4] Both intermediates are subsequently converted to melagatran.[3][5] This metabolic activation occurs in various tissues, with enzymatic activity demonstrated in microsomal and mitochondrial preparations from the liver, kidney, and intestinal membrane.[1][3]
Hydrolysis to Hydroxy-Melagatran
The ethyl ester group of ximelagatran is hydrolyzed by carboxylesterases to form hydroxy-melagatran. This reaction involves the cleavage of the ester bond, introducing a carboxylic acid group.
Reduction to Ethyl-Melagatran
The N-hydroxyamidine (amidoxime) group of ximelagatran is reduced to an amidine, forming ethyl-melagatran. This reductive process has been shown to occur in liver and kidney microsomes and mitochondria.[6] While early research in pig liver microsomes suggested the involvement of an enzyme system consisting of cytochrome b5, NADH-cytochrome b5 reductase, and a P450 isoenzyme of the 2D subfamily, subsequent studies in human recombinant systems have excluded the participation of major CYP isoforms (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4) in this reduction.[6] More recent evidence points to the involvement of the mitochondrial amidoxime (B1450833) reducing component (mARC) enzyme system.
Conversion to Melagatran
Both hydroxy-melagatran and ethyl-melagatran are further metabolized to the active drug, melagatran. Hydroxy-melagatran undergoes reduction of its N-hydroxyamidine group, while ethyl-melagatran is subjected to hydrolysis of its ethyl ester group.
References
- 1. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Technical Guide to Species-Specific Differences in Ximelagatran Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ximelagatran (B1683401), a prodrug of the direct thrombin inhibitor melagatran (B23205), was developed to provide a more convenient oral anticoagulant therapy. A thorough understanding of its metabolic activation and the species-specific differences therein is paramount for preclinical safety assessment and the interpretation of toxicological and pharmacological data. This technical guide provides an in-depth exploration of the metabolic pathways of ximelagatran, focusing on the comparative metabolism in humans, rats, and dogs. We will delve into the quantitative pharmacokinetic data, detailed experimental protocols, and the enzymatic systems responsible for the biotransformation of this compound.
The Metabolic Activation of Ximelagatran: A Two-Pronged Approach
Ximelagatran undergoes a rapid and extensive two-step biotransformation to its active form, melagatran. This activation involves two key metabolic pathways: hydrolysis of the ethyl ester and reduction of the N-hydroxyamidine (amidoxime) group. This process results in the formation of two primary intermediate metabolites: hydroxyl-melagatran and ethyl-melagatran, both of which are subsequently converted to melagatran.[1][2] A significant characteristic of ximelagatran metabolism is its independence from the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[2]
Metabolic Pathways
The conversion of ximelagatran to melagatran can be visualized as a parallel and sequential process.
Species-Specific Pharmacokinetics: A Comparative Analysis
The pharmacokinetic profile of ximelagatran and its metabolites exhibits notable differences across species. Following oral administration, ximelagatran is rapidly absorbed and metabolized in humans, rats, and dogs, with melagatran being the predominant compound detected in plasma.[1] However, the systemic exposure to melagatran varies significantly among these species.
Bioavailability
The oral bioavailability of melagatran following the administration of ximelagatran demonstrates considerable species-dependent variation.
| Species | Melagatran Bioavailability (%) | Reference |
| Human | ~20 | [1] |
| Dog | 10 - 50 | [1] |
| Rat | 5 - 10 | [1] |
Table 1: Comparative Oral Bioavailability of Melagatran after Ximelagatran Administration.
Plasma Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for ximelagatran and its metabolites in plasma after oral administration of ximelagatran.
Table 2: Pharmacokinetic Parameters in Humans (20 mg oral dose of ximelagatran)
| Compound | Cmax (nmol/L) | Tmax (h) | AUC (nmol·h/L) | t½ (h) |
| Ximelagatran | 130 | 0.5 | 180 | 0.8 |
| Ethyl-melagatran | 40 | 1.0 | 90 | 1.5 |
| Hydroxyl-melagatran | 150 | 1.5 | 450 | 2.0 |
| Melagatran | 350 | 2.0 | 1500 | 2.8 |
Data extracted from graphical representations in Eriksson et al., 2003.
Table 3: Comparative Peak Plasma Concentrations (Cmax) after Oral Ximelagatran
| Species | Dose (µmol/kg) | Ximelagatran (nmol/L) | Ethyl-melagatran (nmol/L) | Hydroxyl-melagatran (nmol/L) | Melagatran (nmol/L) |
| Rat | 10 | ~100 | ~50 | ~200 | ~300 |
| Dog | 2 | ~50 | ~20 | ~100 | ~400 |
| Human | 0.8 | 130 | 40 | 150 | 350 |
Approximate values derived from graphical data in Eriksson et al., 2003.
Experimental Protocols: A Guide to Methodology
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profiles of ximelagatran and its metabolites in different species following oral and intravenous administration.
General Study Design:
-
Species: Sprague-Dawley rats, Beagle dogs, and healthy human volunteers.
-
Administration:
-
Oral (p.o.): Ximelagatran administered as a solution or suspension.
-
Intravenous (i.v.): Melagatran administered as a solution.
-
-
Dosing:
-
Rats: 10 µmol/kg p.o. (ximelagatran), 2.5 µmol/kg i.v. (melagatran).
-
Dogs: 2 µmol/kg p.o. (ximelagatran), 0.5 µmol/kg i.v. (melagatran).
-
Humans: 20 mg (equivalent to ~0.8 µmol/kg) p.o. (ximelagatran), 1 mg i.v. (melagatran).
-
-
Sample Collection: Serial blood samples were collected from a cannulated vein at predetermined time points post-dosing. Urine and feces were collected over specified intervals.
-
Sample Processing: Plasma was separated by centrifugation and stored frozen until analysis.
In Vitro Metabolism Studies
Objective: To identify the enzymes and subcellular fractions responsible for the metabolic conversion of ximelagatran.
Methodology:
-
Enzyme Sources:
-
Incubation Conditions:
-
Substrate: Ximelagatran or its intermediate metabolites.
-
Cofactors: NADPH for reductive metabolism.
-
Incubation: Performed at 37°C for a specified duration.
-
-
Analytical Method: The formation of metabolites was monitored using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
Key Findings from In Vitro Studies:
-
The reduction of the amidoxime (B1450833) function of ximelagatran and hydroxyl-melagatran to the corresponding amidine occurs in liver and kidney microsomes and mitochondria.[3]
-
An enzyme system in pig liver microsomes consisting of cytochrome b5, NADH-cytochrome b5 reductase, and a P450 isoenzyme from the 2D subfamily was found to be capable of reducing the N-hydroxylated structures. However, involvement of major human CYP isoforms (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4) in the reduction was excluded.[3]
-
Hydrolysis of the ethyl ester is mediated by carboxylesterases.
-
Incubation of ximelagatran with feces homogenate demonstrated the reduction of the hydroxyamidine group, suggesting that the gut microbiota may contribute to its metabolism.[1]
Analytical Methodology
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of ximelagatran and its metabolites in biological matrices.
Sample Preparation: Solid-phase extraction (SPE) is a common method for extracting the analytes from plasma and urine.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
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Ionization: Positive electrospray ionization (ESI+).
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Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and their stable isotope-labeled internal standards.
Discussion of Species-Specific Differences
The observed differences in the bioavailability of melagatran across species are likely attributable to variations in the extent of first-pass metabolism and potentially differences in intestinal absorption.[1] Rats exhibit the lowest bioavailability, suggesting a more extensive first-pass effect compared to dogs and humans. The higher and more variable bioavailability in dogs may indicate differences in the activity of metabolic enzymes or transporters.
While the fundamental metabolic pathways are qualitatively similar across the tested species, the quantitative differences in metabolite formation and elimination contribute to the distinct pharmacokinetic profiles. These differences underscore the importance of careful species selection and dose scaling in the preclinical development of drugs that undergo extensive metabolism.
Conclusion
The metabolism of ximelagatran is a complex process involving both hydrolysis and reduction, leading to the formation of the active drug, melagatran. This biotransformation is notably independent of the major CYP enzymes, a favorable characteristic for minimizing drug-drug interactions. Significant species-specific differences in the pharmacokinetics of ximelagatran and its metabolites have been identified, particularly in the oral bioavailability of melagatran. This technical guide provides a comprehensive overview of these differences, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in the continued study and understanding of prodrug metabolism.
References
- 1. Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ximelagatran in the Study of Fibrin Clot Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ximelagatran (B1683401), an oral prodrug that is rapidly converted to its active form, melagatran (B23205), was a pioneering direct thrombin inhibitor (DTI) developed for the prevention and treatment of thromboembolic disorders.[1][2] Although ultimately withdrawn from the market due to concerns about liver toxicity, its development and clinical evaluation provided valuable insights into the role of direct thrombin inhibition in the coagulation cascade and its impact on fibrin (B1330869) clot formation.[3] This technical guide provides an in-depth analysis of ximelagatran's mechanism of action and its utility as a research tool for studying the intricate process of fibrin clot formation.
Mechanism of Action: Direct and Competitive Thrombin Inhibition
Thrombin is a pivotal enzyme in the coagulation cascade, responsible for the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form the structural basis of a blood clot.[4] Thrombin also plays a crucial role in amplifying its own generation through positive feedback loops involving factors V, VIII, and XI.[4] Ximelagatran, through its active metabolite melagatran, exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of both free and clot-bound thrombin.[4][5] This inhibition is independent of cofactors such as antithrombin, a key differentiator from heparins.[4]
By directly inhibiting thrombin, melagatran effectively blocks the final common pathway of coagulation, leading to a dose-dependent reduction in thrombin generation and subsequent fibrin formation.[6][7] This targeted action makes ximelagatran a valuable tool for dissecting the specific contributions of thrombin to the various stages of fibrin clot assembly and structure.
Impact on Fibrin Clot Formation and Structure
Generally, lower thrombin concentrations lead to the formation of clots with thicker, less branched fibrin fibers and larger pores, resulting in a more permeable and lysis-susceptible clot.[8] Conversely, high thrombin concentrations produce clots with thin, highly branched fibers and smaller pores, leading to a denser, less permeable, and more lysis-resistant structure.[8]
Given that ximelagatran reduces the amount of active thrombin, it is plausible that its presence would lead to the formation of fibrin clots with altered architecture, likely characterized by:
-
Increased fiber diameter: Reduced thrombin activity would slow the conversion of fibrinogen to fibrin, allowing for more lateral aggregation of protofibrils and the formation of thicker fibers.
-
Increased permeability: The formation of a network with thicker fibers and consequently larger pores would increase the permeability of the clot to fluids and fibrinolytic enzymes.
-
Enhanced susceptibility to fibrinolysis: A more porous and less dense clot structure would facilitate the access of plasminogen and plasminogen activators to the fibrin strands, thereby accelerating clot lysis.
Studies on other direct thrombin inhibitors, such as argatroban (B194362) and bivalirudin (B194457), have demonstrated an increase in fibrin network porosity, which supports this hypothesis.[9]
Quantitative Data on the Effects of Ximelagatran
The following tables summarize the available quantitative data on the effects of ximelagatran on various parameters of coagulation and fibrinolysis.
Table 1: Effect of Ximelagatran on Thrombin Generation and Clotting Times
| Parameter | Drug/Concentration | Effect | Reference |
| Endogenous Thrombin Potential (ETP) | Ximelagatran 30 mg | 70.3% of predose at 2h | [7] |
| Endogenous Thrombin Potential (ETP) | Ximelagatran 60 mg | 49.8% of predose at 2h | [7] |
| Time to Peak Thrombin | Ximelagatran 30 mg | 3.79 min (vs 2.92 min for placebo) at 2h | |
| Activated Partial Thromboplastin Time (aPTT) | Melagatran 0.59 µmol/L | Doubling of clotting time | [5] |
| Prothrombin Time (PT) | Melagatran 2.2 µmol/L | Doubling of clotting time | [5] |
| Thrombin Time (TT) | Melagatran 0.01 µmol/L | Doubling of clotting time | [5] |
Table 2: Effect of Ximelagatran on Fibrinolysis Markers
| Parameter | Drug/Concentration | Effect | Reference |
| Prothrombin fragment 1+2 (F1+2) | Ximelagatran (24-60 mg b.i.d) | 25% decrease at 1 week | [6] |
| D-dimer | Ximelagatran (24-60 mg b.i.d) | 52% decrease at 1 week | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Coagulation Cascade and the Action of Ximelagatran
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for ximelagatran (melagatran).
Caption: The coagulation cascade showing the point of inhibition by Ximelagatran (Melagatran).
Experimental Workflow: Studying Fibrin Clot Formation
The following diagram outlines a typical experimental workflow for investigating the effects of a compound like ximelagatran on fibrin clot formation and structure.
Caption: A generalized workflow for studying the impact of ximelagatran on fibrin clot properties.
Experimental Protocols
Thrombin Generation Assay (TGA)
Objective: To measure the effect of ximelagatran on the total amount of thrombin generated over time in plasma.
Materials:
-
Platelet-poor plasma (PPP) from healthy donors
-
Ximelagatran (active form, melagatran) solutions at various concentrations
-
Tissue factor (TF) and phospholipid vesicles (trigger solution)
-
Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Thrombin calibrator
-
Calcium chloride (CaCl₂) solution
-
96-well black microplate
-
Fluorometer with temperature control (37°C)
Protocol:
-
Prepare melagatran solutions in a suitable buffer to achieve desired final concentrations in the plasma.
-
In a 96-well plate, add 80 µL of PPP to each well.
-
Add 10 µL of melagatran solution or vehicle control to the appropriate wells and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the trigger solution (containing TF, phospholipids, and CaCl₂).
-
Simultaneously, add 10 µL of the fluorogenic substrate.
-
Immediately place the plate in the fluorometer and measure the fluorescence intensity at 37°C every 20 seconds for at least 60 minutes (excitation ~390 nm, emission ~460 nm).
-
A thrombin calibration curve is generated by adding known concentrations of thrombin to a separate set of wells containing plasma and the fluorogenic substrate.
-
The first derivative of the fluorescence signal over time is calculated and converted to thrombin concentration using the calibration curve.
-
Parameters such as lag time, time to peak thrombin, peak thrombin concentration, and the endogenous thrombin potential (ETP; area under the curve) are calculated.
Scanning Electron Microscopy (SEM) of Fibrin Clots
Objective: To visualize the ultrastructure of fibrin clots formed in the presence and absence of ximelagatran.
Materials:
-
Platelet-poor plasma (PPP)
-
Melagatran solutions
-
Thrombin and CaCl₂ solution to initiate clotting
-
Glutaraldehyde (B144438) (2.5%) in phosphate-buffered saline (PBS) for fixation
-
Osmium tetroxide (1%) for secondary fixation
-
Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%) for dehydration
-
Hexamethyldisilazane (HMDS) for drying
-
Carbon stubs for mounting
-
Sputter coater (gold-palladium)
-
Scanning Electron Microscope
Protocol:
-
Prepare plasma samples with and without melagatran as described in the TGA protocol.
-
Initiate clotting by adding thrombin and CaCl₂ to the plasma on a suitable surface (e.g., a coverslip). Allow the clot to form for at least 1 hour at room temperature in a humidified chamber.
-
Gently wash the clots with PBS to remove serum proteins.
-
Fix the clots with 2.5% glutaraldehyde in PBS for 1 hour at room temperature.
-
Rinse the clots three times with PBS.
-
Perform secondary fixation with 1% osmium tetroxide for 1 hour.
-
Rinse the clots three times with distilled water.
-
Dehydrate the samples through a graded series of ethanol (10 minutes in each concentration).
-
Chemically dry the samples using HMDS.
-
Mount the dried clots on carbon stubs and sputter-coat with gold-palladium.
-
Image the clot surface using an SEM at various magnifications (e.g., 5,000x to 20,000x).
-
Analyze the images to determine fibrin fiber diameter and network density.
Fibrin Clot Permeability Assay
Objective: To measure the porosity of fibrin clots formed in the presence of ximelagatran.
Materials:
-
Platelet-poor plasma (PPP)
-
Melagatran solutions
-
Thrombin and CaCl₂ solution
-
Tris-buffered saline (TBS; pH 7.4)
-
Micro-Go-through tubes or similar apparatus
-
Constant hydrostatic pressure head system
Protocol:
-
Prepare plasma samples with and without melagatran.
-
Initiate clotting within the micro-Go-through tubes by adding thrombin and CaCl₂. Allow the clots to form for at least 2 hours at room temperature.
-
Connect the tube containing the clot to a reservoir of TBS.
-
Apply a constant hydrostatic pressure head to the top of the clot.
-
Collect and weigh the buffer that flows through the clot over a set period of time.
-
The permeability coefficient (Ks) is calculated using Darcy's law: Ks = (Q * L * η) / (A * ΔP), where Q is the flow rate, L is the clot length, η is the viscosity of the buffer, A is the cross-sectional area of the clot, and ΔP is the pressure difference across the clot.
Turbidimetric Analysis of Fibrin Polymerization
Objective: To assess the kinetics of fibrin polymerization in the presence of ximelagatran.
Materials:
-
Platelet-poor plasma (PPP)
-
Melagatran solutions
-
Thrombin and CaCl₂ solution
-
96-well clear microplate
-
Spectrophotometer with temperature control (37°C)
Protocol:
-
In a 96-well plate, add PPP and melagatran solutions or vehicle control.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate clotting by adding thrombin and CaCl₂ solution to each well.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for at least 30 minutes.
-
The change in absorbance over time reflects the extent of fibrin polymerization.
-
From the resulting turbidity curve, determine the lag time (time to onset of polymerization), the maximum rate of polymerization (slope of the linear phase), and the final turbidity (a measure of clot density and fiber thickness).
Conclusion
Ximelagatran, as a direct thrombin inhibitor, serves as a powerful research tool for elucidating the precise role of thrombin in the complex process of fibrin clot formation. Its specific and potent inhibition of thrombin allows for the controlled modulation of the coagulation cascade, enabling detailed studies of the downstream effects on fibrin polymerization, clot structure, and fibrinolysis. While direct evidence of ximelagatran's impact on the physical properties of fibrin clots is lacking, its known mechanism of action provides a strong basis for predicting its influence on clot architecture. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate relationship between direct thrombin inhibition and the biophysical characteristics of fibrin clots, contributing to a deeper understanding of hemostasis and thrombosis.
References
- 1. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. Long-term treatment with ximelagatran, an oral direct thrombin inhibitor, persistently reduces the coagulation activity after a myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombin generation and fibrin clot structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The direct thrombin inhibitors (argatroban, bivalirudin and lepirudin) and the indirect Xa-inhibitor (danaparoid) increase fibrin network porosity and thus facilitate fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and Imaging Techniques for Examining Fibrin Clot Structures in Normal and Diseased States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibrin Architecture in Clots: A Quantitative Polarized Light Microscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Blueprint of a Potent Anticoagulant: A Technical Guide to the Ximelagatran-Thrombin Interaction
For Immediate Release
This technical guide provides an in-depth analysis of the molecular interactions between the active form of ximelagatran (B1683401), melagatran (B23205), and its target, the serine protease thrombin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, quantitative binding metrics, and detailed computational modeling protocols to offer a comprehensive understanding of this critical drug-target engagement.
Executive Summary
Ximelagatran, a prodrug, is metabolically converted to its active form, melagatran, a potent, direct, competitive, and reversible inhibitor of thrombin.[1][2][3] Thrombin is a pivotal enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869), which forms the mesh of a blood clot.[2][4] By directly binding to the active site of thrombin, melagatran effectively blocks its procoagulant activities.[2][5] This guide elucidates the precise molecular mechanics of this inhibition, leveraging data from X-ray crystallography and computational modeling to detail the binding energetics, key residue interactions, and the established protocols for simulating and analyzing this interaction.
Quantitative Analysis of Melagatran-Thrombin Binding
The potency of melagatran is quantified by its strong binding affinity for thrombin. These metrics are crucial for understanding its efficacy as an anticoagulant. The data presented below is derived from experimental assays and serves as a benchmark for computational predictions.
| Parameter | Value | Method/Assay | Reference |
| Inhibition Constant (Ki) | 2.0 nM | Enzyme Inhibition Assay | --INVALID-LINK--[6] |
| IC50 | 2.0 nM | Thrombin-Induced Platelet Aggregation | --INVALID-LINK--[6] |
| Binding Enthalpy (ΔH) | Most Enthalpy-Driven | Isothermal Titration Calorimetry (ITC) | --INVALID-LINK--[7] |
| PDB ID (Crystal Structure) | 4BAN | X-Ray Diffraction (Resolution: 1.87 Å) | --INVALID-LINK--[8] |
Structural Basis of Inhibition: The Melagatran-Thrombin Complex
The high-resolution crystal structure of melagatran in complex with human α-thrombin (PDB ID: 4BAN) provides a static yet detailed snapshot of the binding event.[8] Melagatran, a univalent direct thrombin inhibitor, exclusively targets the enzyme's active site.[9]
The active site of thrombin, a typical serine protease, features a catalytic triad (B1167595) (His57, Asp102, Ser195) and specialized sub-pockets that confer substrate specificity.[9] Melagatran's interaction is anchored by its insertion into the S1 specificity pocket, a deep, negatively charged cleft.
Key Molecular Interactions:
-
S1 Pocket Engagement: The positively charged guanidine (B92328) group of melagatran's P1 residue forms strong, charge-assisted hydrogen bonds with the carboxylate side chain of Asp189 at the base of the S1 pocket.[9] This is the primary determinant of binding specificity and potency.
-
Hydrophobic Interactions: The piperidine (B6355638) ring of the ligand settles into the hydrophobic S2 pocket, which is partially formed by a loop containing Trp60d.[9]
-
Hydrogen Bonding Network: Beyond the critical salt bridge with Asp189, additional hydrogen bonds are formed between the ligand and the backbone atoms of residues lining the active site cleft, further stabilizing the complex.
-
P3 Residue Interaction: The terminal part of melagatran's P3 side chain shows significant interactions within its binding pocket, influenced by a combination of charge repulsion, hydrogen bonds, and hydrophobic contacts.[7]
This intricate network of interactions explains the high affinity and specificity of melagatran for thrombin, leading to its potent anticoagulant effect.
Methodologies for Molecular Modeling
To dynamically explore the ximelagatran (melagatran)-thrombin interaction, a multi-step computational workflow is employed. This typically involves molecular docking to predict the binding pose, followed by molecular dynamics (MD) simulations to understand the stability and dynamics of the complex, and concluding with free energy calculations to estimate binding affinity.
Experimental Workflow: In Silico Analysis
The following diagram illustrates a standard workflow for the molecular modeling of a protein-ligand complex like melagatran-thrombin.
Protocol 1: Molecular Dynamics (MD) Simulation using GROMACS
This protocol outlines the general steps for conducting an MD simulation of the melagatran-thrombin complex using the GROMACS software package and the CHARMM36 force field.
-
System Preparation:
-
Protein: Start with the crystal structure of the thrombin-melagatran complex (e.g., PDB: 4BAN). Separate the protein chains from the ligand and any crystallographic water molecules.
-
Topology Generation (Protein): Use the pdb2gmx module in GROMACS to generate the protein topology, adding hydrogen atoms and selecting a force field (e.g., CHARMM36-mar2019).
-
Topology Generation (Ligand): Generate parameters for melagatran. This is a critical step, often accomplished using servers like CGenFF, which provides topologies compatible with the CHARMM force field.[10][11] The output will be an .itp file containing the ligand's molecular topology and a .prm file with its parameters.
-
Complex Formation: Combine the coordinate files of the prepared protein and ligand. Modify the main topology file (topol.top) to include the ligand's parameter and topology files (.itp).[10]
-
-
Simulation Setup:
-
Solvation: Define a simulation box (e.g., cubic or dodecahedron) and solvate the complex using a water model like TIP3P.
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological salt concentration using the genion tool.
-
-
Simulation Execution:
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.
-
Equilibration (NVT & NPT): Conduct two phases of equilibration. First, a constant volume (NVT) equilibration to stabilize the system's temperature. Second, a constant pressure (NPT) equilibration to stabilize pressure and density.[12] Position restraints are typically applied to the protein and ligand heavy atoms during these phases to allow the solvent to equilibrate around them.
-
Production MD: Run the production simulation for a desired length of time (e.g., 100-500 ns) without position restraints, saving the trajectory and energy data at regular intervals.
-
-
Analysis:
-
Analyze the trajectory for stability (RMSD), flexibility (RMSF), hydrogen bond formation, and other structural properties to understand the dynamic behavior of the complex.
-
Protocol 2: Binding Free Energy Calculation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from MD simulation snapshots.[13][14]
-
Snapshot Extraction: Select a set of uncorrelated snapshots from the stable portion of the production MD trajectory.
-
Energy Calculation: For each snapshot, calculate the free energy of the complex, the protein (receptor), and the ligand individually. The binding free energy (ΔG_bind) is then computed as:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term (G) is calculated as:
G = E_MM + G_solv - TΔS
-
E_MM: The molecular mechanics energy in the gas phase (internal, electrostatic, and van der Waals energies).
-
G_solv: The solvation free energy, composed of a polar component (calculated using the Poisson-Boltzmann equation) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).
-
TΔS: The conformational entropy change upon binding. This term is computationally expensive and is often neglected when comparing relative binding affinities of similar ligands.
-
-
Averaging: Average the calculated ΔG_bind values over all the selected snapshots to obtain the final estimated binding free energy.
Thrombin's Role in the Coagulation Cascade and Inhibition by Melagatran
Thrombin is the central effector protease in the coagulation cascade. Its generation and subsequent actions are critical for hemostasis. The diagram below outlines a simplified representation of the coagulation cascade and highlights the point of inhibition by melagatran.
As shown, thrombin not only catalyzes the final step of clot formation (fibrinogen to fibrin) but also amplifies its own production through a positive feedback loop.[4] By directly and potently inhibiting thrombin, melagatran effectively shuts down both the formation of the fibrin clot and the amplification of the coagulation cascade, demonstrating its efficacy as an anticoagulant.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melagatran | TargetMol [targetmol.com]
- 5. Effects of melagatran, a novel direct thrombin inhibitor, during experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rcsb.org [rcsb.org]
- 9. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. Protein-Ligand Complex [mdtutorials.com]
- 12. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 13. Assessing the performance of the MM/PBSA and MM/GBSA methods: I. The accuracy of binding free energy calculations based on molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a New Anticoagulant: A Technical Guide to the Foundational Research on Ximelagatran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research on ximelagatran (B1683401), a pioneering oral direct thrombin inhibitor. This document delves into the core scientific principles, experimental methodologies, and key data that underpinned the development of ximelagatran and its active form, melagatran (B23205). While ximelagatran was ultimately withdrawn from the market due to concerns about hepatotoxicity, the foundational research laid the groundwork for a new class of oral anticoagulants and continues to be of significant interest to the scientific community.
Mechanism of Action: Direct Thrombin Inhibition
Ximelagatran is a prodrug that is rapidly absorbed and bioconverted to its active form, melagatran.[1][2] Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[3][4] Unlike indirect thrombin inhibitors, such as heparins, which require a cofactor (antithrombin III), melagatran binds directly to the active site of both free and clot-bound thrombin.[5][6] This direct inhibition prevents the conversion of fibrinogen to fibrin (B1330869), the activation of platelets, and the amplification of thrombin generation, thereby exerting its anticoagulant effect.[6][7]
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot. Thrombin plays a central role in this process. The inhibition of thrombin by melagatran is a critical intervention point in this pathway.
References
- 1. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stroke Prevention Using the Oral Direct Thrombin Inhibitor Ximelagatran in Patients With Nonvalvular Atrial Fibrillation - American College of Cardiology [acc.org]
- 3. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stroke prevention with the oral direct thrombin inhibitor ximelagatran compared with warfarin in patients with non-valvular atrial fibrillation (SPORTIF III): randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ximelagatran: a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preventing stroke in atrial fibrillation: the SPORTIF programme - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring the antiplatelet effects of Ximelagatran
An In-depth Technical Guide to the Antiplatelet Effects of Ximelagatran (B1683401)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ximelagatran, an oral anticoagulant, was the first in the class of direct thrombin inhibitors to undergo advanced clinical development. While its primary classification is an anticoagulant, its potent and specific mechanism of action confers significant antiplatelet effects. Ximelagatran is a prodrug that is rapidly bioconverted to its active form, melagatran (B23205), which directly, competitively, and reversibly inhibits thrombin, the most potent activator of platelets.[1][2][3][4] This inhibition prevents thrombin-mediated platelet activation and aggregation, a critical step in thrombus formation. Although ximelagatran was withdrawn from the market due to concerns about hepatotoxicity, the study of its antiplatelet mechanism remains a valuable paradigm for the development of novel antithrombotic agents.[4] This guide provides a detailed examination of the antiplatelet effects of ximelagatran, its underlying biochemical pathways, and the experimental protocols used for its evaluation.
Core Mechanism of Antiplatelet Action
The antiplatelet activity of ximelagatran is not due to a direct interaction with platelet receptors but is a direct consequence of the inhibition of thrombin by its active metabolite, melagatran.
-
Biotransformation : Orally administered ximelagatran is a double prodrug designed to enhance bioavailability.[5] It is rapidly absorbed and converted via hydrolysis and reduction into its active form, melagatran.[1][4][5]
-
Direct Thrombin Inhibition : Melagatran binds directly to the active site of thrombin in a competitive and reversible manner.[1][3] A key advantage of direct thrombin inhibitors is their ability to inactivate both circulating, fluid-phase thrombin and clot-bound thrombin, offering more comprehensive inhibition than indirect inhibitors like heparin.[6][7]
-
Interruption of Platelet Activation Signaling : Thrombin is the most powerful physiological platelet agonist.[8] It activates human platelets primarily through the cleavage of two G-protein coupled receptors on the platelet surface: Protease-Activated Receptor-1 (PAR-1) and Protease-Activated Receptor-4 (PAR-4).[2][9] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling cascades.[10] These cascades lead to platelet shape change, granule release (including ADP and P-selectin), and conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation. By inhibiting thrombin, melagatran prevents the activation of PAR-1 and PAR-4, thereby blocking the entire downstream cascade of platelet activation and aggregation.[2]
Quantitative Data on Antiplatelet Effects
Studies have quantitatively demonstrated the impact of ximelagatran on platelet activation markers. The primary marker assessed is P-selectin (CD62P), which is translocated to the platelet surface from alpha-granules upon activation.[11][12]
| Study Population | Drug Regimen | Parameter Measured | Baseline Value (Mean) | Post-Treatment Value (Mean) | Outcome | Reference |
| Atrial Fibrillation Patients (n=12) | Ximelagatran 36 mg twice daily for 5 days | Platelet P-selectin Expression (%) | 10.9% | 9.2% | Reduction in elevated P-selectin expression. | [11][13] |
| Healthy Controls (n=12) | Ximelagatran 36 mg twice daily for 5 days | Platelet P-selectin Expression (%) | 7.5% | 7.0% | No significant effect on baseline P-selectin in controls. | [13] |
Experimental Protocols
The antiplatelet effects of compounds like ximelagatran are typically evaluated using a set of standardized in vitro and ex vivo assays.
Protocol: Thrombin-Induced Platelet Aggregometry
This assay measures the ability of a drug to inhibit platelet aggregation induced by a specific agonist, in this case, thrombin or a thrombin receptor agonist. Light Transmission Aggregometry (LTA) is a common method.[14]
Objective: To determine the concentration-dependent inhibition of thrombin-induced platelet aggregation by melagatran.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing 3.2% sodium citrate (B86180) anticoagulant (9:1 blood-to-anticoagulant ratio).[14]
-
Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP supernatant.[14]
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference (100% light transmission).
-
Assay Procedure:
-
Aliquots of PRP are incubated with varying concentrations of melagatran or a vehicle control for a specified time at 37°C.
-
The PRP samples are placed in an aggregometer cuvette with a stir bar and warmed to 37°C. Baseline light transmission is set to 0%.
-
Platelet aggregation is initiated by adding a standard concentration of a thrombin agonist, such as human α-thrombin or Thrombin Receptor Activating Peptide 6 (TRAP-6).[14][15] TRAP-6 is a stable synthetic peptide that directly activates PAR-1.[15]
-
The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is calculated for each concentration of melagatran and compared to the vehicle control. An IC50 value (the concentration of drug required to inhibit 50% of the aggregation response) can be determined.
Protocol: Flow Cytometric Analysis of P-selectin Expression
This protocol provides a direct measure of platelet degranulation, a key marker of activation.[16][17]
Objective: To quantify the effect of ximelagatran (ex vivo) or melagatran (in vitro) on thrombin-induced platelet P-selectin surface expression.
Methodology:
-
Blood Collection: Whole blood is collected in sodium citrate tubes. For ex vivo analysis, this is done before and after oral administration of ximelagatran to subjects.[11][12]
-
Sample Preparation (in vitro): Whole blood is incubated with melagatran or vehicle control.
-
Activation: Samples are stimulated with a thrombin agonist (e.g., thrombin or TRAP-6) or left unstimulated (basal control). A maximal activator (e.g., high-dose thrombin) is used as a positive control.
-
Antibody Staining:
-
Aliquots of the activated or resting blood are incubated in the dark with a fluorescently-labeled monoclonal antibody specific for P-selectin (anti-CD62P).
-
A second antibody against a constitutive platelet marker (e.g., anti-CD41/CD61) is used to identify (gate on) the platelet population.
-
An isotype-matched control antibody is used to account for non-specific binding.[16]
-
-
Fixation: Samples are fixed with a reagent such as 0.5% methanol-free formaldehyde (B43269) to stabilize the staining and cell morphology.[16]
-
Flow Cytometry Analysis: Samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics and positive staining for the platelet-specific marker. The percentage of platelets positive for P-selectin is then quantified within this gate.
-
Data Analysis: The percentage of P-selectin positive platelets in the drug-treated samples is compared to the vehicle-treated control to determine the degree of inhibition.
Conclusion
Ximelagatran exerts its antiplatelet effects through a clear and potent mechanism: the direct inhibition of thrombin by its active metabolite, melagatran.[1] By neutralizing the activity of the most powerful platelet agonist, melagatran effectively prevents the PAR-1 and PAR-4 mediated signaling that leads to platelet activation and aggregation.[2] This activity has been confirmed in in vitro, ex vivo, and clinical studies, which demonstrate a reduction in platelet activation markers like P-selectin.[1][11][13] While ximelagatran is no longer in clinical use, the principles of its action and the methodologies used to characterize its antiplatelet effects continue to inform the development of safer and more effective antithrombotic therapies.
References
- 1. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ximelagatran - Wikipedia [en.wikipedia.org]
- 5. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ximelagatran/Melagatran: a review of its use in the prevention of venous thromboembolism in orthopaedic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ximelagatran: a new oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Platelet Thrombin Receptor Signaling to Prevent Thrombosis [mdpi.com]
- 9. Comparison of the effects of PAR1 antagonists, PAR4 antagonists, and their combinations on thrombin-induced human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the oral direct thrombin inhibitor ximelagatran on p-selectin expression and thrombin generation in atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. haemochrom.de [haemochrom.de]
- 15. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 16. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of in vitro P-selectin expression by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
application of Ximelagatran in studying venous thromboembolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ximelagatran, an oral direct thrombin inhibitor, was a promising anticoagulant developed for the prevention and treatment of venous thromboembolism (VTE). Although ultimately withdrawn from the market due to concerns about hepatotoxicity, the extensive research conducted with Ximelagatran has provided valuable insights into the role of direct thrombin inhibition in managing VTE.[1][2][3][4] Ximelagatran is a prodrug that is rapidly absorbed and converted to its active form, melagatran (B23205).[5][6][7][8] Melagatran is a potent, competitive, and reversible inhibitor of both free and clot-bound thrombin, a key enzyme in the coagulation cascade.[1][2][5][9] This document provides detailed application notes and protocols for utilizing Ximelagatran and its active metabolite, melagatran, in the study of VTE.
Mechanism of Action
Ximelagatran's therapeutic effect is mediated by its active metabolite, melagatran, which directly, competitively, and reversibly inhibits thrombin (Factor IIa).[1][2][5][9] Thrombin plays a central role in hemostasis and thrombosis by:
-
Converting fibrinogen to fibrin (B1330869), the primary component of a thrombus.[5][9]
-
Activating platelets, leading to their aggregation and the formation of a platelet plug.[5][9]
-
Amplifying its own generation through the activation of Factors V, VIII, and XI.[5][9]
By inhibiting thrombin, melagatran effectively blocks these downstream effects, thereby preventing the formation and propagation of venous thrombi.[1] Unlike indirect thrombin inhibitors such as heparins, melagatran's action is independent of antithrombin and can inhibit thrombin that is already bound to fibrin clots.[6][7]
Mechanism of Ximelagatran in VTE
Data Presentation
Pharmacokinetic Properties of Melagatran
| Parameter | Value | Reference(s) |
| Bioavailability (of Ximelagatran) | ~20% | [1][8][10] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours | [1][2] |
| Plasma Elimination Half-life | 2 - 5 hours | [1][2][6][10] |
| Route of Elimination | Primarily renal excretion (~80%) | [1][2][10] |
| Protein Binding | Not significant | [2] |
Clinical Trial Efficacy and Safety Data for VTE Treatment (THRIVE Studies)
| Outcome | Ximelagatran (36 mg twice daily) | Enoxaparin/Warfarin | Reference(s) |
| Recurrent VTE | 2.1% (26/1240) | 2.0% (24/1249) | [11][12][13] |
| Major Bleeding | 1.3% | 2.2% | [11][12] |
| All-cause Mortality | 2.3% | 3.4% | [11][12] |
Clinical Trial Efficacy Data for VTE Prophylaxis Post-Orthopedic Surgery (EXULT A & B)
| Outcome | Ximelagatran (36 mg twice daily) | Warfarin (INR 2.0-3.0) | Reference(s) |
| Total Venous Thromboembolism | 20.3% | 27.6% (p=0.003) | [1] |
| Major Bleeding | No significant difference | No significant difference | [1] |
Experimental Protocols
In Vitro Thrombin Inhibition Assay (Chromogenic)
This protocol is designed to determine the inhibitory activity of melagatran on thrombin.
Materials:
-
Melagatran
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-buffered saline (TBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of melagatran in a suitable solvent (e.g., DMSO) and make serial dilutions in TBS.
-
In a 96-well plate, add 20 µL of each melagatran dilution or vehicle control.
-
Add 160 µL of TBS to each well.
-
Add 10 µL of human α-thrombin solution (final concentration ~1 NIH unit/mL) to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.2 mM).
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of substrate hydrolysis (V) for each concentration of melagatran.
-
Plot the percentage of thrombin inhibition against the logarithm of the melagatran concentration to determine the IC50 value.
Thrombin Inhibition Assay Workflow
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol assesses the effect of melagatran on thrombin-induced platelet aggregation.
Materials:
-
Melagatran
-
Human thrombin
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Saline
-
Light Transmission Aggregometer
Procedure:
-
Prepare PRP and PPP from citrated whole blood by differential centrifugation.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a cuvette with PRP and a stir bar into the aggregometer.
-
Add a specified concentration of melagatran or vehicle control to the PRP and incubate for 5 minutes.
-
Initiate platelet aggregation by adding a submaximal concentration of thrombin.
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of aggregation is calculated relative to the PPP control.
Ex Vivo Thrombin Generation Assay
This assay measures the effect of orally administered Ximelagatran on the endogenous thrombin potential in plasma.
Materials:
-
Blood samples from subjects treated with Ximelagatran
-
Platelet-poor plasma (PPP)
-
Tissue factor/phospholipid reagent
-
Fluorogenic thrombin substrate
-
Calcium chloride
-
Fluorometer
Procedure:
-
Collect blood samples at specified time points before and after Ximelagatran administration.
-
Prepare PPP by centrifugation.
-
In a 96-well plate, add PPP.
-
Add the tissue factor/phospholipid reagent to initiate coagulation.
-
Add the fluorogenic substrate and calcium chloride.
-
Monitor the fluorescence intensity over time in a fluorometer.
-
Calculate thrombin generation parameters, including lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP), from the resulting thrombin generation curve.[2][8][14][15][16]
Animal Model of Venous Thrombosis (Stasis Model)
This protocol describes a common method to induce venous thrombosis in rodents to study the efficacy of Ximelagatran.
Materials:
-
Rodents (e.g., rats or mice)
-
Ximelagatran
-
Anesthetic
-
Surgical instruments
-
Suture
Procedure:
-
Administer Ximelagatran or vehicle control to the animals at a predetermined dose and time before surgery.
-
Anesthetize the animal.
-
Make a midline abdominal incision to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC free from surrounding tissues.
-
Ligate the IVC just below the renal veins and any side branches.
-
Close the abdominal incision.
-
After a specified period (e.g., 24 or 48 hours), re-anesthetize the animal and harvest the IVC.
-
Isolate and weigh the thrombus.
-
Compare the thrombus weight between the Ximelagatran-treated and control groups.
VTE Animal Model Workflow
Conclusion
Ximelagatran, through its active metabolite melagatran, is a potent direct thrombin inhibitor that has been extensively studied in the context of venous thromboembolism. The protocols and data presented here provide a framework for researchers to utilize this compound as a tool to further investigate the mechanisms of VTE and to evaluate novel antithrombotic agents. While its clinical use was halted, the scientific knowledge gained from Ximelagatran research remains a valuable resource for the drug development community.
References
- 1. Acute antithrombotic effects of ximelagatran, an oral direct thrombin inhibitor, and r-hirudin in a human ex vivo model of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and ex vivo Flow Models for Arterial Thrombosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of low and high dose melagatran and other antithrombotic drugs on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Thrombin generation: a global coagulation procedure to investigate hypo- and hyper-coagulability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note and Protocol: Establishing a Dose-Response Curve for Ximelagatran in Plasma
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Ximelagatran (B1683401) is a direct thrombin inhibitor, and understanding its pharmacokinetic and pharmacodynamic profile is crucial for effective drug development and clinical application. A key component of this understanding is the establishment of a dose-response curve, which relates the administered dose of Ximelagatran to its concentration in plasma and the resulting physiological effect. This document provides a detailed protocol for the quantification of Ximelagatran and its active metabolite, Melagatran (B23205), in plasma samples, and outlines the subsequent steps to construct a dose-response curve. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the determination of drug concentrations in biological matrices.[1][2][3][4][5][6][7][8]
Signaling Pathway and Metabolism of Ximelagatran
Ximelagatran is a prodrug that is rapidly absorbed and bioconverted in the body to its active form, Melagatran.[9][10] Melagatran is a potent, direct inhibitor of thrombin, a key enzyme in the coagulation cascade. By inhibiting thrombin, Melagatran prevents the conversion of fibrinogen to fibrin, thereby exerting its anticoagulant effect. The primary route of elimination for Melagatran is renal excretion.[9][11] Understanding this metabolic pathway is essential for interpreting plasma concentration data.
Caption: Metabolic conversion of Ximelagatran to its active form, Melagatran, and its inhibitory effect on the coagulation cascade.
Experimental Protocol: Quantification of Ximelagatran and Melagatran in Plasma by LC-MS/MS
This protocol details the steps for sample preparation and analysis to determine the plasma concentrations of Ximelagatran and Melagatran.
Materials and Reagents
-
Ximelagatran and Melagatran reference standards
-
Isotope-labeled internal standards (e.g., ¹³C-labeled Melagatran)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Octylsilica or mixed-mode C8/SO₃⁻)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: To 1 mL of plasma sample, add the internal standard. Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. The wash solution will depend on the SPE sorbent used.
-
Elution: Elute the analytes (Ximelagatran and Melagatran) from the cartridge using an appropriate elution solvent (e.g., a mixture of methanol and buffer).[2]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the C18 analytical column.
-
Perform a gradient elution to separate Ximelagatran, Melagatran, and the internal standard.[2]
-
-
Mass Spectrometric Detection:
-
Utilize positive electrospray ionization (ESI) in the mass spectrometer.
-
Monitor the analytes using Selected Reaction Monitoring (SRM) for high specificity and sensitivity.
-
Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Ximelagatran and Melagatran into drug-free plasma.
-
Process the calibration standards alongside the unknown samples using the same SPE and LC-MS/MS procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of Ximelagatran and Melagatran in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: Summary of Analytical Parameters
The following table summarizes typical quantitative parameters for the LC-MS/MS method for Ximelagatran and Melagatran analysis.
| Parameter | Value | Reference |
| Sample Preparation | ||
| Extraction Method | Solid-Phase Extraction (Octylsilica or Mixed-Mode C8/SO₃⁻) | [1][2] |
| Extraction Recovery | >80% for Ximelagatran and Melagatran | [1][2] |
| Chromatography | ||
| Column | C18 Analytical Column | [1][2] |
| Mobile Phase | Acetonitrile/Ammonium Acetate with Formic Acid | [1] |
| Flow Rate | 0.75 mL/min | [1][2] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1][2] |
| Detection Mode | Selected Reaction Monitoring (SRM) | [1] |
| Quantification | ||
| Linearity Range | 0.010 - 4.0 µmol/L | [2] |
| Limit of Quantification (LOQ) | 10 nmol/L | [1] |
| Accuracy at LLOQ | 96.9 - 101.2% | [2] |
| Relative Standard Deviation (RSD) at LLOQ | 6.6 - 17.1% | [2] |
| RSD above 100 nmol/L | <5% | [1] |
Establishing the Dose-Response Curve
A dose-response curve is generated by plotting the plasma concentration of the active metabolite, Melagatran, against the administered dose of Ximelagatran.
Caption: Workflow for establishing a dose-response curve for Ximelagatran.
Study Design
-
Administer single or multiple ascending doses of Ximelagatran to a cohort of subjects.
-
Collect blood samples at various time points post-administration to characterize the pharmacokinetic profile.
Data Analysis
-
For each dose level, determine the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) for Melagatran from the LC-MS/MS data.
-
Plot the mean Cmax or AUC values against the corresponding Ximelagatran dose.
-
Fit the data to a suitable pharmacological model (e.g., a sigmoidal dose-response model) using non-linear regression analysis to determine key parameters such as the dose that produces 50% of the maximal response (ED50).[12]
Conclusion
This application note provides a comprehensive protocol for the quantification of Ximelagatran and its active metabolite Melagatran in plasma using LC-MS/MS. The detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection, along with the workflow for constructing a dose-response curve, offers a robust framework for researchers in the field of pharmacology and drug development. The predictable pharmacokinetic profile of Ximelagatran, characterized by a linear dose-response relationship, allows for fixed-dosing regimens without the need for frequent coagulation monitoring.[11][13] However, it is important to note that factors such as renal function can influence Melagatran clearance and should be considered in dose-response assessments.[9][11]
References
- 1. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. An LC-MS assay for the screening of cardiovascular medications in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medscape.com [medscape.com]
- 11. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Melagatran in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Melagatran (B23205) is the active metabolite of the prodrug ximelagatran (B1683401), an oral direct thrombin inhibitor formerly under development as an anticoagulant. The quantitative analysis of melagatran in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] Validated bioanalytical methods are essential to ensure the reliability and consistency of the data generated during drug development.[2][3] This document provides detailed application notes and protocols for three common analytical techniques used for the quantification of melagatran: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Capillary Electrophoresis (CE).
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying melagatran in biological samples due to its high sensitivity and specificity.[4] The method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.[5]
Experimental Protocol: LC-MS/MS with Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the determination of melagatran in human plasma.[6]
1. Materials and Reagents:
-
Melagatran reference standard
-
Isotope-labeled internal standard (IS) for melagatran
-
Human plasma (collected with sodium citrate (B86180) anticoagulant)[7]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)[6]
-
Ammonium (B1175870) acetate[6]
-
Formic acid[6]
-
Deionized water (HPLC grade)
-
Mixed-mode (C8/cation exchange) solid-phase extraction (SPE) cartridges or 96-well plates.[6]
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with a positive electrospray ionization (ESI) source.[6]
-
C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Automated liquid handler (optional, for high-throughput)[6]
3. Sample Preparation (Solid-Phase Extraction):
-
Conditioning: Condition the SPE sorbent with 1 mL of methanol, followed by 1 mL of deionized water.
-
Sample Loading: To a 200 µL aliquot of plasma, add the internal standard. Vortex the sample and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes (melagatran and IS) with a high ionic strength solution, such as 50% methanol and 50% buffer (0.25 M ammonium acetate (B1210297) and 0.05 M formic acid, pH 5.3).[6] An extraction recovery of over 80% is expected with this method.[6]
-
Dilution: Dilute the eluate 1:3 with buffer before injection to ensure compatibility with the mobile phase.[6]
4. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 10 mmol/L Ammonium acetate and 5 mmol/L acetic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 0.75 mL/min.[6]
-
Gradient Elution: Start with 10% B, increasing to 30% B over the analytical run to separate melagatran from its metabolites.[6]
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both melagatran and its internal standard. These transitions must be optimized on the specific mass spectrometer being used.
5. Method Validation: The method should be fully validated according to FDA or ICH guidelines.[8][9] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[10]
-
Linearity: The method demonstrated linearity over a calibrated range of 0.010 to 4.0 micromol/L.[6]
-
Accuracy and Precision: For concentrations above 3 times the Lower Limit of Quantification (LLOQ), accuracy was between 94.7-102.6% and the relative standard deviation (precision) was between 2.7-6.8%.[6]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20%).[11]
-
Recovery: The extraction efficiency of the analytical method.[6]
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more widely available and less expensive technique than LC-MS/MS.[4] While generally less sensitive, it can be suitable for applications where higher concentrations of melagatran are expected. The method relies on the separation of melagatran from plasma components followed by detection based on its ultraviolet absorbance.[12]
Experimental Protocol: HPLC-UV with Protein Precipitation (PPT)
This is a general protocol and requires optimization and full validation.
1. Materials and Reagents:
-
Melagatran reference standard
-
Internal standard (a structurally similar compound with a distinct retention time)
-
Human plasma
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
-
Deionized water (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.[12]
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
-
Centrifuge
3. Sample Preparation (Protein Precipitation):
-
Aliquot Sample: Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add IS: Add the internal standard solution.
-
Precipitation: Add 600 µL of cold acetonitrile to precipitate plasma proteins.[13]
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Isocratic or Gradient Elution: An appropriate ratio of Mobile Phase A and B must be determined to achieve good separation of melagatran from endogenous plasma components.
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined by analyzing a standard solution of melagatran across a UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance.
5. Method Validation: As with the LC-MS/MS method, full validation is required. Parameters such as linearity, LLOQ, accuracy, precision, and selectivity must be established.[14] The LLOQ is expected to be significantly higher than that achievable with LC-MS/MS.
Method 3: Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a different separation mechanism compared to liquid chromatography and can be used as a complementary or orthogonal technique.[15] It provides high separation efficiency and requires minimal solvent consumption.[16] The separation is based on the differential migration of charged analytes in an electric field.[17]
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
This protocol is based on general CE principles and a method developed for the related compound ximelagatran, which would require adaptation and validation for melagatran in a biological matrix.[15]
1. Materials and Reagents:
-
Melagatran reference standard
-
Internal standard (e.g., Benzamidine hydrochloride)[15]
-
Sodium phosphate (B84403) buffer
-
Acetonitrile
-
Hydroxypropyl-β-cyclodextrin (optional, to enhance separation)[15]
-
Hydrochloric acid / Sodium hydroxide (B78521) (for pH adjustment)
2. Instrumentation:
-
Capillary Electrophoresis system with a UV or PDA detector
-
Uncoated fused-silica capillary
3. Sample Preparation: Biological samples like plasma or urine require a thorough clean-up step before CE analysis to remove proteins and salts that can interfere with the separation. A solid-phase extraction (SPE) protocol similar to the one described for LC-MS/MS would be appropriate.
4. Electrophoretic Conditions:
-
Capillary: Fused-silica, e.g., 50 µm I.D., effective length 40 cm.
-
Background Electrolyte (BGE): A low pH phosphate buffer is a suitable starting point. Acetonitrile and cyclodextrins can be added to the buffer to optimize selectivity.[15]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Applied Voltage: ~20-30 kV (e.g., an applied field of 350 V/cm).[15]
-
Detection: On-column UV detection at a wavelength of maximum absorbance for melagatran.
5. Method Validation: The method must be validated to demonstrate its suitability.[18] The robustness of the method should be investigated by evaluating the effect of small variations in parameters like buffer pH, voltage, and temperature.[15]
Summary of Quantitative Data
The following table summarizes the performance characteristics of the described analytical methods. Data for the LC-MS/MS method is derived from published literature, while the data for HPLC-UV and CE represent typical expected performance that must be established through method validation.
| Parameter | LC-MS/MS | HPLC-UV | Capillary Electrophoresis (CE) |
| Biological Matrix | Human Plasma[6] | Plasma, Urine | Plasma, Urine |
| Sample Preparation | Solid-Phase Extraction (SPE)[6] | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Linearity Range | 0.010 - 4.0 µmol/L[6] | To be determined | To be determined |
| LLOQ | 0.010 µmol/L[6] | To be determined (~ng/mL range) | To be determined (~ng/mL range) |
| Accuracy | 94.7 - 102.6 %[6] | To be determined (±15% target) | To be determined (±15% target) |
| Precision (%RSD) | 2.7 - 6.8 %[6] | To be determined (<15% target) | To be determined (<15% target) |
| Throughput | High (with automation)[6] | Moderate | Moderate to High |
References
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifespantech.com [lifespantech.com]
- 8. moh.gov.bw [moh.gov.bw]
- 9. fda.gov [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. uab.edu [uab.edu]
- 12. bevital.no [bevital.no]
- 13. biotage.com [biotage.com]
- 14. New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. | Semantic Scholar [semanticscholar.org]
- 15. Development and validation of a capillary electrophoresis method for ximelagatran assay and related substance determination in drug substance and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japer.in [japer.in]
- 17. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uu.diva-portal.org [uu.diva-portal.org]
Application Notes and Protocols for Utilizing Ximelagatran to Induce Anticoagulation in Ex Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of Ximelagatran and its active metabolite, Melagatran (B23205), to induce anticoagulation in ex vivo studies. Ximelagatran is a direct thrombin inhibitor that offers a predictable anticoagulant response.[1] This document outlines its mechanism of action, provides quantitative data on its effects, and details experimental protocols for assessing its anticoagulant properties.
Mechanism of Action
Ximelagatran is an orally administered prodrug that is rapidly absorbed and converted to its active form, Melagatran.[1][2] Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[3] By binding to the active site of both free and clot-bound thrombin, Melagatran prevents the conversion of fibrinogen to fibrin (B1330869), thereby inhibiting clot formation.[1] This direct inhibition of thrombin also interferes with thrombin-mediated activation of platelets and feedback activation of other coagulation factors.[3][4]
Caption: Mechanism of action of Ximelagatran and its active metabolite, Melagatran.
Quantitative Data on Ex Vivo Anticoagulant Effects
The anticoagulant activity of Melagatran can be quantified using various standard coagulation assays. The following tables summarize key findings from ex vivo studies.
Table 1: Effect of Melagatran on Clotting Times in Human Plasma
| Coagulation Assay | Effect | Melagatran Concentration for Doubling of Clotting Time (µmol/L) |
| Activated Partial Thromboplastin (B12709170) Time (aPTT) | Non-linear prolongation[3] | 0.59[1] |
| Prothrombin Time (PT) | Prolongation | 2.2[1] |
| Thrombin Time (TT) | Steep and linear prolongation[3] | 0.01[1] |
Table 2: Ex Vivo Effect of Oral Ximelagatran on Endogenous Thrombin Potential (ETP) in Human Plasma
| Oral Ximelagatran Dose | Reduction in ETP (2 hours post-administration) |
| 30 mg | 29.7%[2] |
| 60 mg | 50.2%[2] |
Table 3: Ex Vivo Antithrombotic Effects of Oral Ximelagatran in a Human Perfusion Chamber Model (2 hours post-dosing)
| Oral Ximelagatran Dose | Shear Rate | Reduction in Total Thrombus Area (% of baseline) |
| 20 mg | High | 24%[5] |
| Low | 29%[5] | |
| 40 mg | High | 15% (not significant)[5] |
| Low | 38%[5] | |
| 80 mg | High | 40%[5] |
| Low | 74%[5] |
Experimental Protocols
Detailed methodologies for key ex vivo coagulation assays are provided below.
General Workflow for Ex Vivo Coagulation Time Measurement
Caption: General workflow for ex vivo coagulation time measurement.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. It measures the time taken for a plasma sample to clot after the addition of a partial thromboplastin reagent and calcium.[6]
Protocol:
-
Sample Preparation: Collect whole blood into a tube containing a citrate (B86180) anticoagulant. Centrifuge the blood sample to obtain platelet-poor plasma (PPP).[6]
-
Incubation: Pre-warm the PPP sample to 37°C. Add a pre-warmed partial thromboplastin reagent (containing a phospholipid and a contact activator) to the PPP and incubate for a specified time (e.g., 3-5 minutes).[6]
-
Clotting Initiation: Add a pre-warmed calcium chloride solution to the mixture to initiate the clotting process.[6]
-
Measurement: Measure the time in seconds from the addition of calcium chloride until the formation of a fibrin clot using an automated coagulometer.[6]
-
Data Interpretation: A prolonged aPTT indicates the presence of an inhibitor such as Melagatran.[6]
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. It measures the time for plasma to clot after the addition of thromboplastin (a source of tissue factor) and calcium.[6]
Protocol:
-
Sample Preparation: Use citrated PPP as prepared for the aPTT assay.[6]
-
Incubation: Pre-warm the PPP sample to 37°C.[6]
-
Clotting Initiation: Add a pre-warmed thromboplastin-calcium reagent to the PPP.[6]
-
Measurement: Immediately start a timer and measure the time in seconds until clot formation.[6]
-
Data Interpretation: A prolonged PT suggests the presence of an inhibitor. The sensitivity of the PT assay to Melagatran can vary depending on the thromboplastin reagent used.[7]
Thrombin Generation Assay (TGA)
Principle: The TGA provides a global assessment of hemostasis by continuously measuring the generation of thrombin over time after the addition of a trigger, such as tissue factor.[8][9] The key parameter, Endogenous Thrombin Potential (ETP), represents the total amount of thrombin generated.[2]
Protocol:
-
Sample Preparation: Use citrated PPP.
-
Reagent Preparation: Prepare a reagent mixture containing a thrombin-specific fluorogenic substrate and a trigger (e.g., low concentration of tissue factor and phospholipids).
-
Assay Execution:
-
Pipette PPP into a 96-well plate.
-
Add the reagent mixture to initiate thrombin generation.
-
Place the plate in a fluorometer pre-heated to 37°C.
-
-
Measurement: Continuously measure the fluorescence generated over time. The software calculates the thrombin concentration from a calibration curve.[8]
-
Data Analysis: Generate a thrombin generation curve and calculate parameters such as Lag Time, Time to Peak, Peak Thrombin, and ETP.[8] A reduction in ETP indicates an inhibitory effect on thrombin generation.[2]
Badimon Perfusion Chamber
Principle: The Badimon perfusion chamber is an ex vivo model that simulates arterial blood flow conditions to assess thrombosis on a damaged vessel surface. It allows for the evaluation of antithrombotic agents in native, non-anticoagulated blood.[10][11]
Protocol:
-
Chamber Preparation: Prepare the perfusion chamber with a thrombogenic substrate (e.g., porcine aortic media).
-
Blood Perfusion: Draw venous blood from the subject and perfuse it directly through the chamber at controlled shear rates (simulating arterial or venous flow) for a defined period.[5]
-
Thrombus Quantification: After perfusion, fix, and stain the substrate. Quantify the total thrombus area and fibrin area using digital image analysis.[5]
-
Data Interpretation: A reduction in thrombus and fibrin area compared to a baseline or placebo control indicates an antithrombotic effect.[5]
Caption: Experimental workflow for the Badimon Perfusion Chamber.
Conclusion
Ximelagatran and its active metabolite Melagatran are effective tools for inducing anticoagulation in ex vivo research settings. The provided protocols for standard coagulation assays and the Badimon perfusion chamber model offer robust methods for quantifying the anticoagulant and antithrombotic effects of this direct thrombin inhibitor. The data presented in this document can serve as a valuable reference for designing and interpreting ex vivo studies in the fields of thrombosis, hemostasis, and anticoagulant drug development. Although Ximelagatran was withdrawn from the market due to concerns about hepatotoxicity, it remains a valuable research compound for studying the effects of direct thrombin inhibition.
References
- 1. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and anticoagulant effect of the direct thrombin inhibitor melagatran following subcutaneous administration to healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of melagatran and the effect on ex vivo coagulation time in orthopaedic surgery patients receiving subcutaneous melagatran and oral ximelagatran: a population model analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute antithrombotic effects of ximelagatran, an oral direct thrombin inhibitor, and r-hirudin in a human ex vivo model of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombin generation: a global coagulation procedure to investigate hypo- and hyper-coagulability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombin Generation Assays [practical-haemostasis.com]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Badimon Perfusion Chamber: An Ex Vivo Model of Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Thrombin-Mediated Cell Signaling Using Ximelagatran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ximelagatran (B1683401) is an orally administered prodrug that is rapidly converted to its active form, melagatran (B23205), a potent and reversible direct thrombin inhibitor.[1][2][3][4] Thrombin, a serine protease, plays a central role not only in the coagulation cascade but also as a potent activator of cellular signaling pathways through the cleavage and activation of Protease-Activated Receptors (PARs).[5] By directly inhibiting thrombin, ximelagatran and its active form melagatran serve as valuable research tools to investigate the downstream cellular effects of thrombin signaling. These application notes provide detailed protocols for utilizing ximelagatran to study its impact on key cell signaling pathways, such as the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
Mechanism of Action: Direct Thrombin Inhibition
Ximelagatran is the oral prodrug of melagatran, which is a synthetic small peptide that acts as a direct, competitive, and reversible inhibitor of thrombin.[2][6] Melagatran binds to the active site of both soluble and clot-bound thrombin, thereby preventing the cleavage of its substrates, including fibrinogen and PARs.[2][5] The inhibition of PAR activation by melagatran effectively blocks the initiation of thrombin-induced intracellular signaling cascades.
Quantitative Data: Inhibitory Potency of Melagatran
The following table summarizes the key quantitative parameters of melagatran's inhibitory activity.
| Parameter | Value (µM) | Description |
| Ki (Thrombin) | 0.002 | Inhibition constant for thrombin, indicating high-affinity binding.[6] |
| IC50 (Thrombin-induced platelet aggregation) | 0.002 | Concentration required to inhibit 50% of thrombin-induced platelet aggregation.[6] |
| Concentration for 2x prolongation of Thrombin Time | 0.010 | The concentration of melagatran required to double the thrombin clotting time.[6] |
| Concentration for 2x prolongation of aPTT | 0.59 | The concentration of melagatran required to double the activated partial thromboplastin (B12709170) time.[6] |
| Concentration for 2x prolongation of Prothrombin Time | 2.2 | The concentration of melagatran required to double the prothrombin time.[6][7] |
Visualizing Thrombin's Cellular Signaling Pathways
Thrombin's interaction with PARs on the cell surface triggers a cascade of intracellular events, primarily through the activation of G-proteins. This leads to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial regulators of cell proliferation, survival, and inflammation.
Figure 1: Thrombin-mediated cell signaling pathways and the inhibitory action of Ximelagatran.
Experimental Protocols
Protocol 1: Western Blot Analysis of Thrombin-Induced ERK and Akt Phosphorylation and its Inhibition by Melagatran
This protocol details the investigation of thrombin-induced activation of the MAPK/ERK and PI3K/Akt pathways and the inhibitory effect of melagatran.
Materials:
-
Cell line of interest (e.g., endothelial cells, fibroblasts, platelets)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Thrombin (human α-thrombin)
-
Melagatran (active form of ximelagatran)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow:
Figure 2: Experimental workflow for Western blot analysis.
Procedure:
-
Cell Culture and Treatment: a. Seed the cells of interest in appropriate culture plates and grow them to 70-80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal signaling activity. c. Pre-incubate the cells with varying concentrations of melagatran (e.g., 0.01, 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (the solvent used for melagatran). d. Stimulate the cells with thrombin (e.g., 1-10 nM) for a predetermined time (e.g., 5-15 minutes). Include a non-stimulated control.
-
Sample Preparation: a. After treatment, immediately place the culture plates on ice and wash the cells twice with ice-cold PBS.[8] b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9] c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9] e. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay.[10]
-
Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) overnight at 4°C, following the manufacturer's recommended dilution. g. Wash the membrane three times with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Add the chemiluminescent substrate and capture the signal using an imaging system. k. Strip the membrane and re-probe with antibodies for total ERK1/2 and total Akt to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands. c. Plot the normalized phosphorylation levels against the melagatran concentration to determine the dose-dependent inhibitory effect.
Logical Relationship of Ximelagatran's Action
The following diagram illustrates the logical flow of how ximelagatran, through its active form melagatran, inhibits thrombin-induced cell signaling.
Figure 3: Logical flow of Ximelagatran's inhibitory effect on thrombin signaling.
Conclusion
Ximelagatran, via its active metabolite melagatran, is a powerful tool for elucidating the complex roles of thrombin in cellular signaling. The provided protocols and information offer a framework for researchers to investigate the dose-dependent effects of direct thrombin inhibition on key signaling pathways, contributing to a deeper understanding of thrombin's physiological and pathological functions and aiding in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
Protocol for Dissolving and Storing Ximelagatran for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper dissolution and storage of Ximelagatran, a prodrug of the direct thrombin inhibitor melagatran (B23205), for use in a laboratory setting. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Physicochemical Properties and Solubility
Ximelagatran is supplied as a crystalline solid. Its solubility is a critical factor in the preparation of stock solutions for in vitro and in vivo studies. The following table summarizes the solubility of Ximelagatran in various common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[1] | Recommended for preparing primary stock solutions. |
| Ethanol | ~1 mg/mL[1] | |
| Dimethylformamide (DMF) | ~1 mg/mL[1] | |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble[1] | For aqueous-based assays, a DMSO stock should be diluted. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | Achieved by first dissolving in DMSO, then diluting with PBS.[1] |
Stock Solution Preparation
Materials:
-
Ximelagatran crystalline solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Weighing: Accurately weigh the desired amount of Ximelagatran solid in a sterile microcentrifuge tube or a suitable weighing vessel.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the Ximelagatran is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
Inert Gas Purge: To enhance stability, gently purge the headspace of the vial with an inert gas, such as argon or nitrogen, before sealing.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is essential to maintain the integrity of Ximelagatran stock solutions.
| Storage Condition | Shelf Life | Notes |
| DMSO Stock Solution | ||
| -20°C | ≥ 4 years[1] | Recommended for long-term storage. |
| -80°C | Up to 2 years | An alternative for long-term storage. |
| Aqueous Working Solutions | ||
| 2-8°C | Not recommended for more than one day[1] | Prepare fresh for each experiment. |
Experimental Protocol: In Vitro Thrombin Inhibition Assay (Chromogenic)
This protocol describes a method to determine the inhibitory activity of Ximelagatran's active form, melagatran, on thrombin using a chromogenic substrate. As Ximelagatran is a prodrug, it requires metabolic activation to melagatran to inhibit thrombin. For direct in vitro thrombin inhibition assays, it is preferable to use melagatran. However, if studying the conversion of Ximelagatran to melagatran, a system containing the necessary metabolic enzymes would be required. The following protocol is for the direct inhibition of thrombin.
Materials:
-
Melagatran (or Ximelagatran if studying metabolic conversion with an appropriate enzymatic system)
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, containing 0.1% BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of melagatran in DMSO and serially dilute it in Assay Buffer to obtain a range of desired test concentrations.
-
Prepare a working solution of human α-thrombin in Assay Buffer.
-
Prepare a working solution of the chromogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
Add 20 µL of the melagatran dilutions (or control vehicle) to the wells of a 96-well microplate.
-
Add 60 µL of the human α-thrombin working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation:
-
Add 20 µL of the chromogenic substrate working solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Take kinetic readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.
-
Ximelagatran Mechanism of Action
Ximelagatran is a prodrug that is rapidly absorbed and converted in vivo to its active form, melagatran.[2][3][4] Melagatran is a potent, direct, and reversible inhibitor of thrombin (Factor IIa).[4] Thrombin is a key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869), which forms the mesh of a blood clot. By directly binding to the active site of thrombin, melagatran blocks its enzymatic activity, thereby preventing fibrin formation and subsequent thrombus development.
Caption: Ximelagatran is converted to melagatran, which directly inhibits thrombin.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow for preparing a Ximelagatran stock solution for laboratory use.
Caption: Workflow for preparing Ximelagatran stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct thrombin inhibitor assays - Clinical Laboratory int. [clinlabint.com]
- 3. coachrom.com [coachrom.com]
- 4. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ximelagatran in High-Throughput Screening for Anticoagulants
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ximelagatran, an orally bioavailable prodrug, is rapidly converted in the body to its active form, melagatran (B23205). Melagatran is a potent and selective direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[1][2][3] By directly binding to the active site of both free and clot-bound thrombin, melagatran effectively prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1][2] This direct mechanism of action makes Ximelagatran (and its active form, Melagatran) a valuable tool in the research and development of novel anticoagulants, particularly as a reference compound in high-throughput screening (HTS) assays.
This document provides detailed application notes and protocols for the use of Ximelagatran/Melagatran in HTS campaigns aimed at identifying new anticoagulant compounds. It includes information on its mechanism of action, protocols for both chromogenic and coagulation-based assays, and guidance on data analysis and quality control.
Mechanism of Action of Ximelagatran/Melagatran
Ximelagatran is absorbed orally and rapidly bioconverted to melagatran.[2] Melagatran is a competitive, reversible direct thrombin inhibitor.[1][2] It binds to the active site of thrombin, preventing its interaction with substrates like fibrinogen and inhibiting thrombin-mediated activation of platelets and coagulation factors V, VIII, and XI.[1] This targeted inhibition of thrombin makes it an ideal positive control for HTS assays designed to discover novel direct thrombin inhibitors.
Data Presentation: Quantitative Analysis of Melagatran Activity
The following table summarizes the inhibitory activity of melagatran in various standard coagulation assays. This data is crucial for establishing appropriate assay windows and for comparing the potency of novel compounds against a known standard.
| Assay | IC50 of Melagatran (µmol/L) | Reference(s) |
| Thrombin Clotting Time (TT) | ~0.01 | [4] |
| Ecarin Clotting Time (ECT) | ~0.15 | [4] |
| Activated Partial Thromboplastin (B12709170) Time (aPTT) | 0.3 - 0.8 | [1][4] |
| Prothrombin Time (PT) | 0.9 - 2.9 | [1][4][5] |
Note: IC50 values can vary depending on the specific reagents and conditions used in the assay. The values presented here are for illustrative purposes.
Experimental Protocols
High-Throughput Chromogenic Thrombin Inhibitor Assay
This protocol describes a colorimetric assay suitable for HTS to identify direct thrombin inhibitors. Melagatran should be used as a positive control.
Principle:
This assay measures the ability of a test compound to inhibit the enzymatic activity of thrombin on a specific chromogenic substrate. The cleavage of the substrate by thrombin releases a chromophore (p-nitroaniline, pNA), which can be quantified by measuring the absorbance at 405 nm. The reduction in color development is proportional to the inhibitory activity of the compound.
Materials:
-
Human α-thrombin (purified)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000
-
Melagatran (as a positive control)
-
Test compounds library
-
DMSO (for compound dilution)
-
384-well clear, flat-bottom microplates
-
Microplate reader capable of absorbance measurement at 405 nm
Protocol:
-
Compound Preparation:
-
Prepare stock solutions of test compounds and Melagatran in 100% DMSO.
-
Create a serial dilution series of the compounds and Melagatran in DMSO.
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds, Melagatran, and DMSO (as a negative control) to the wells of a 384-well plate.
-
-
Enzyme Preparation:
-
Dilute human α-thrombin in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to achieve a robust signal within the linear range of the assay.
-
-
Assay Procedure:
-
Add the diluted thrombin solution to all wells containing the test compounds, positive control, and negative control.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Prepare the chromogenic substrate solution in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 405 nm in a microplate reader in kinetic mode for 10-30 minutes. Alternatively, for an endpoint assay, stop the reaction after a fixed time and read the final absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = (1 - (V_compound - V_blank) / (V_negative_control - V_blank)) * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
References
- 1. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
- 3. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ximelagatran to Elucidate Thrombin's Role in Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ximelagatran (B1683401) and its active form, melagatran (B23205), as pharmacological tools to investigate the multifaceted role of thrombin in inflammatory processes. By directly and competitively inhibiting thrombin, ximelagatran allows for the precise dissection of thrombin-mediated signaling pathways in both in vitro and in vivo models of inflammation.[1][2]
Introduction to Thrombin in Inflammation
Thrombin, a serine protease central to the coagulation cascade, is now recognized as a potent mediator of inflammation.[3][4][5] It exerts its pro-inflammatory effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.[6][7] This activation triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines and chemokines, upregulation of adhesion molecules, and recruitment of leukocytes to the site of inflammation.[8][9][10]
Ximelagatran as a Research Tool
Ximelagatran is the oral prodrug of melagatran, a direct, reversible, and potent inhibitor of thrombin.[11][12][13] Its high specificity for thrombin makes it an excellent tool to study the downstream consequences of thrombin inhibition on inflammatory responses.[14][15] Unlike indirect thrombin inhibitors, melagatran does not require a cofactor like antithrombin to exert its effect and can inhibit both free and clot-bound thrombin.[12][16] This allows for a more complete blockade of thrombin's enzymatic activity in experimental systems.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of ximelagatran and melagatran in studying thrombin-mediated processes.
Table 1: Inhibitory Potency of Melagatran
| Parameter | Value | Reference |
| Inhibition Constant (Ki) for Thrombin | 0.002 µM | [14] |
| IC50 for Thrombin-Induced Platelet Aggregation | 0.002 µM | [14] |
Table 2: Effect of Melagatran on Coagulation Parameters
| Coagulation Assay | Concentration for Doubling of Clotting Time | Reference |
| Thrombin Time | 0.010 µM | [14] |
| Activated Partial Thromboplastin Time (APTT) | 0.59 µM | [14] |
| Prothrombin Time (PT) | 2.2 µM | [14] |
Table 3: Effect of Ximelagatran on Endogenous Thrombin Potential (ETP) ex vivo
| Ximelagatran Dose | Reduction in ETP (at 2 hours post-administration) | Reference |
| 30 mg | 29.7% | [17] |
| 60 mg | 50.2% | [17] |
Table 4: Effect of Melagatran on the Instant Blood-Mediated Inflammatory Reaction (IBMIR) in vitro
| Melagatran Concentration | Effect | Reference |
| 1 - 10 µM | Inhibition of coagulation and complement activation; decreased platelet and leukocyte activation | [18] |
Table 5: Thrombin-Induced Cytokine Release
| Cytokine | Fold Increase (Thrombin-Stimulated vs. Control) | Reference |
| Interleukin-1β (IL-1β) | 2.68 | [7] |
| Interleukin-8 (IL-8) | 2.10 | [7] |
| Interleukin-6 (IL-6) | Increased to 99.5 ng/L (from 7.3 ng/L) after 24h | [7] |
Signaling Pathways and Experimental Workflows
Thrombin-Mediated Inflammatory Signaling Pathway
Thrombin cleaves and activates PARs on the surface of cells such as endothelial cells, monocytes, and platelets. This initiates downstream signaling through G-proteins, leading to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and JNK.[19][20] These kinases, in turn, activate transcription factors that drive the expression of pro-inflammatory genes, resulting in the release of cytokines and chemokines.
Caption: Thrombin's pro-inflammatory signaling cascade and the inhibitory action of Ximelagatran.
In Vitro Experimental Workflow to Assess the Anti-Inflammatory Effects of Ximelagatran
This workflow outlines the key steps to investigate the ability of ximelagatran's active form, melagatran, to inhibit thrombin-induced inflammatory responses in a cell-based assay.
Caption: A generalized workflow for studying the anti-inflammatory effects of melagatran in vitro.
Experimental Protocols
1. In Vitro Thrombin-Induced Cytokine Release in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol is adapted from studies investigating thrombin-induced cytokine secretion.[9][11]
-
Cell Culture:
-
Culture primary HUVECs in endothelial cell growth medium supplemented with appropriate growth factors.
-
Seed HUVECs in 24-well plates and grow to confluence.
-
Prior to stimulation, serum-starve the cells for 4-6 hours in basal medium.
-
-
Treatment:
-
Prepare stock solutions of melagatran in a suitable vehicle (e.g., sterile water or PBS).
-
Pre-incubate the confluent HUVEC monolayers with varying concentrations of melagatran (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes.
-
Stimulate the cells by adding human α-thrombin to a final concentration of 1-10 U/mL.
-
Incubate for a specified time course (e.g., 4, 8, 24 hours) at 37°C in a humidified incubator.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants at the end of the incubation period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of cytokines and chemokines (e.g., IL-6, IL-8, MCP-1) in the supernatants using commercially available ELISA kits or multiplex bead-based assays according to the manufacturer's instructions.
-
2. Western Blot for ERK1/2 and JNK Phosphorylation
This protocol is based on standard Western blotting procedures to detect the activation of MAPK signaling pathways.[10][20]
-
Cell Lysis and Protein Quantification:
-
Following treatment as described above, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated JNK (p-JNK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2, total JNK, and a loading control (e.g., β-actin or GAPDH).
-
3. Flow Cytometry for Platelet P-selectin Expression
This protocol is for measuring a marker of platelet activation, which is relevant to thrombo-inflammation.[2][5][21]
-
Blood Collection and Preparation:
-
Draw whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Process the blood within 30 minutes of collection to minimize artifactual platelet activation.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150 x g) for 15 minutes.
-
-
Platelet Treatment and Staining:
-
In a 96-well plate or flow cytometry tubes, add PRP.
-
Add melagatran at desired concentrations or vehicle control and incubate for 15 minutes at room temperature.
-
Stimulate platelets with a sub-maximal concentration of thrombin (e.g., 0.1-0.5 U/mL) for 10 minutes.
-
Add fluorochrome-conjugated antibodies against P-selectin (CD62P) and a platelet-specific marker (e.g., CD41a). Include an isotype control for the P-selectin antibody.
-
Incubate for 20 minutes at room temperature in the dark.
-
Fix the samples with 1% paraformaldehyde.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker.
-
Analyze the expression of P-selectin on the gated platelet population and express the data as the percentage of P-selectin positive platelets or the mean fluorescence intensity.
-
4. In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation to assess the systemic anti-inflammatory effects of a compound.[3][4][8][19]
-
Animals and Treatment:
-
Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Administer ximelagatran orally by gavage at various doses. The control group receives the vehicle. A positive control group can be treated with a known anti-inflammatory drug like indomethacin.
-
Administer the compounds 30-60 minutes before inducing inflammation.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the volume of the injected paw immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The degree of swelling is calculated as the increase in paw volume compared to the initial volume.
-
The percentage inhibition of edema for each treated group is calculated relative to the control group.
-
By employing these protocols and understanding the underlying signaling pathways, researchers can effectively use ximelagatran as a precise tool to delineate the critical role of thrombin in the complex interplay between coagulation and inflammation.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Measurement of in vitro P-selectin expression by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. inotiv.com [inotiv.com]
- 9. Thrombin induces endothelial type II activation in vitro: IL-1 and TNF-alpha-independent IL-8 secretion and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thrombin increases inflammatory cytokine and angiogenic growth factor secretion in human adipose cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of melagatran, a novel direct thrombin inhibitor, during experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of thrombin abrogates the instant blood-mediated inflammatory reaction triggered by isolated human islets: possible application of the thrombin inhibitor melagatran in clinical islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Platelet Activation [bdbiosciences.com]
- 21. ahajournals.org [ahajournals.org]
Methodological Considerations for Long-Term Ximelagatran Treatment in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key methodological considerations for conducting long-term animal studies with the oral direct thrombin inhibitor, Ximelagatran (B1683401). The following sections outline experimental protocols for carcinogenicity and thrombosis studies, data presentation in structured tables, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Ximelagatran, a prodrug of the potent, direct thrombin inhibitor melagatran, was developed as an oral anticoagulant.[1][2] While its clinical development was halted due to concerns about hepatotoxicity, the preclinical data from long-term animal studies offer valuable insights for researchers investigating this class of compounds.[3][4] Methodological rigor in such studies is paramount for the accurate assessment of efficacy, safety, and pharmacokinetic profiles.
Key Methodological Considerations
When designing long-term animal studies for Ximelagatran or similar compounds, several critical factors must be addressed to ensure the generation of robust and reliable data.
-
Animal Model Selection: The choice of animal model is crucial and should be based on the specific research question.
-
Rodents (Rats and Mice): Commonly used for long-term toxicity and carcinogenicity studies due to their well-characterized biology and relatively short lifespan. Sprague-Dawley and Wistar rats, as well as CD-1 and ICR mice, have been utilized in Ximelagatran studies.
-
Thrombosis Models: Various rodent models can be employed to study the antithrombotic efficacy of Ximelagatran. These include venous stasis models, where blood flow in a vein is restricted, and endothelial injury models, often induced by ferric chloride application.[5][6][7]
-
-
Dose Selection and Administration:
-
Dose levels for long-term studies should be based on data from shorter-term dose-ranging studies.
-
Oral gavage is a common and precise method for administering specific doses of a test compound to rodents.[8][9] The formulation of the gavage solution and the volume administered should be carefully controlled.
-
-
Duration of Treatment:
-
Carcinogenicity studies in rodents are typically long-term, lasting for a significant portion of the animal's lifespan (e.g., 18 months for mice and 24 months for rats).[10]
-
The duration of efficacy studies in thrombosis models will vary depending on the specific endpoints being investigated.
-
-
Endpoint Assessment: A comprehensive battery of endpoints should be evaluated to assess both the desired pharmacological effects and any potential toxicity.
-
Efficacy: In thrombosis models, endpoints include thrombus weight, incidence of thrombus formation, and time to vessel occlusion.
-
Safety and Toxicity: This includes regular clinical observations, body weight and food/water consumption measurements, detailed hematology and clinical chemistry analysis, and comprehensive histopathological examination of all major organs and tissues at the end of the study.[11][12]
-
-
Pharmacokinetics and Pharmacodynamics: Blood samples should be collected at appropriate time points to characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the pharmacodynamic effects (e.g., prolongation of clotting times) of the drug.[13][14]
Experimental Protocols
Long-Term Carcinogenicity Study in Rodents
This protocol is a generalized framework based on regulatory guidelines and findings from Ximelagatran studies.
Objective: To assess the carcinogenic potential of long-term oral administration of Ximelagatran in rats and mice.
Materials:
-
Ximelagatran (technical grade)
-
Vehicle for oral gavage (e.g., tap water, 0.5% methylcellulose)
-
Wistar rats (50/sex/group)
-
ICR mice (50/sex/group)
-
Standard laboratory rodent diet and water
-
Oral gavage needles (appropriate size for species)
-
Equipment for blood collection, clinical pathology analysis, and histopathology
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the start of the study.
-
Dose Preparation: Prepare fresh gavage solutions of Ximelagatran at the required concentrations daily. Ensure homogeneity of the solution.
-
Dose Administration: Administer Ximelagatran or vehicle control via oral gavage once daily, seven days a week, for 24 months (rats) or 18 months (mice).
-
Clinical Observations: Conduct and record clinical observations for each animal at least once daily. Note any changes in behavior, appearance, or signs of toxicity.
-
Body Weight and Food Consumption: Record the body weight of each animal weekly for the first 13 weeks and monthly thereafter. Measure food consumption weekly.
-
Clinical Pathology:
-
Collect blood samples from a subset of animals (e.g., 10/sex/group) at 3, 6, 12, 18, and 24 months (rats) or at 3, 6, 12, and 18 months (mice) for hematology and clinical chemistry analysis.
-
Common blood collection sites in rodents include the submandibular vein or saphenous vein for interim samples and cardiac puncture for terminal collection.[13]
-
-
Necropsy and Histopathology:
-
At the end of the treatment period, euthanize all surviving animals.
-
Conduct a full necropsy on all animals, including those that die or are euthanized during the study.[1][15][16]
-
Collect and preserve all major organs and tissues in 10% neutral buffered formalin.
-
Perform a detailed histopathological examination of all tissues from the control and high-dose groups. If treatment-related lesions are observed, examine the same tissues from the lower dose groups.
-
Venous Thrombosis Model in Rats
This protocol describes a ferric chloride-induced venous thrombosis model to evaluate the antithrombotic efficacy of Ximelagatran.
Objective: To determine the effect of long-term Ximelagatran treatment on thrombus formation in a rat model of venous thrombosis.
Materials:
-
Ximelagatran
-
Vehicle for oral gavage
-
Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride solution (e.g., 10%)
-
Surgical instruments
-
Suture material
Procedure:
-
Pre-treatment: Administer Ximelagatran or vehicle via oral gavage daily for a specified period (e.g., 7 or 14 days) prior to thrombosis induction.
-
Anesthesia and Surgery: Anesthetize the rat and perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Thrombosis Induction:
-
Carefully isolate a segment of the IVC.
-
Apply a small piece of filter paper saturated with ferric chloride solution to the adventitial surface of the IVC for a defined period (e.g., 5 minutes) to induce endothelial injury.[5]
-
-
Observation Period: Close the abdominal incision and allow the animal to recover. The observation period for thrombus formation can vary (e.g., 48 hours).
-
Thrombus Evaluation:
-
After the observation period, re-anesthetize the animal and re-expose the IVC.
-
Excise the thrombosed segment of the IVC.
-
Isolate and weigh the thrombus.
-
-
Data Analysis: Compare the mean thrombus weight between the Ximelagatran-treated groups and the control group.
Data Presentation
Quantitative data from long-term animal studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Summary of Dosing in Long-Term Carcinogenicity Studies of Ximelagatran
| Species | Strain | Duration | Dose Levels (µmol/kg/day) | Route of Administration |
| Rat | Wistar | 24 months | 0, 30, 80, 240 | Oral Gavage |
| Mouse | ICR | 18 months | 0, 20, 60, 180 | Oral Gavage |
Table 2: Key Clinical Pathology Parameters for Monitoring in Long-Term Rodent Studies
| Panel | Parameters |
| Hematology | Red blood cell count (RBC), Hemoglobin (HGB), Hematocrit (HCT), Mean corpuscular volume (MCV), Mean corpuscular hemoglobin (MCH), Mean corpuscular hemoglobin concentration (MCHC), White blood cell count (WBC) and differential, Platelet count, Reticulocyte count |
| Clinical Chemistry | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total bilirubin, Blood urea (B33335) nitrogen (BUN), Creatinine, Total protein, Albumin, Globulin, Glucose, Cholesterol, Triglycerides, Electrolytes (Na+, K+, Cl-) |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Signaling Pathways
Caption: Mechanism of action of Ximelagatran as a direct thrombin inhibitor.
Experimental Workflows
Caption: General experimental workflow for a long-term rodent carcinogenicity study.
Caption: Proposed immune-mediated mechanism of Ximelagatran-induced hepatotoxicity.
References
- 1. research.rutgers.edu [research.rutgers.edu]
- 2. medscape.com [medscape.com]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oral gavage administration: Topics by Science.gov [science.gov]
- 5. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 7. Evaluation of two experimental models of deep venous thrombosis: venous stasis and endothelial injury | Research, Society and Development [rsdjournal.org]
- 8. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Prediction of drug-induced liver injury in humans by using in vitro methods: the case of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. content.ilabsolutions.com [content.ilabsolutions.com]
- 13. fda.gov [fda.gov]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Necropsy and sampling procedures in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Necropsy and Sampling Procedures in Rodents | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Assessing Ximelagatran's Effect on Thrombin Generation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for assessing the in vitro and ex vivo effects of Ximelagatran (B1683401), and its active form Melagatran (B23205), on thrombin generation. Ximelagatran is an oral direct thrombin inhibitor that was developed for the prevention and treatment of thromboembolic disorders.[1][2] Its mechanism of action involves the potent, competitive, and reversible inhibition of both free and clot-bound thrombin.[3][4][5] Understanding the impact of this compound on thrombin generation is crucial for its pharmacological characterization and clinical monitoring.
Introduction to Thrombin Generation Assays
Thrombin generation assays (TGAs) are global hemostasis tests that measure the dynamics of thrombin formation and decay in plasma.[6] Unlike traditional clotting tests that measure only the time to clot formation, TGAs provide a more comprehensive picture of the coagulation process by quantifying the total amount of thrombin generated over time.[6][7] The most widely used TGA is the Calibrated Automated Thrombogram (CAT).[8] This assay continuously monitors the cleavage of a fluorogenic substrate by thrombin, allowing for the determination of key parameters such as the Endogenous Thrombin Potential (ETP), peak thrombin concentration, and the lag time to thrombin generation.[7]
Effect of Ximelagatran on Thrombin Generation Parameters
Studies have consistently demonstrated that Ximelagatran and its active metabolite, Melagatran, significantly inhibit thrombin generation.[9][10][11] This is reflected by a dose-dependent decrease in the Endogenous Thrombin Potential (ETP) and a prolongation of the time to reach the thrombin peak.[10][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of Ximelagatran on key thrombin generation parameters as reported in ex vivo studies.
Table 1: Effect of Oral Ximelagatran on Endogenous Thrombin Potential (ETP) in Healthy Male Volunteers [10]
| Treatment Group | Dose | Time Post-Dosing | ETP (% of Predose) | 95% Confidence Interval | P-value |
| Ximelagatran | 30 mg | 2 h | 70.3% | 63.0 - 78.5 | <0.0001 |
| Ximelagatran | 60 mg | 2 h | 49.8% | 43.2 - 57.4 | <0.0001 |
| r-hirudin | 0.4 mg/kg bolus + infusion | 2 h | 19.5% | 10.1 - 37.6 | <0.0001 |
| Enoxaparin | 100 IU/kg | 2 h | 34.2% | 21.4 - 54.7 | <0.0001 |
Table 2: Effect of Oral Ximelagatran on Time to Peak Thrombin Generation in Healthy Male Volunteers [10]
| Treatment Group | Dose | Time Post-Dosing | Time to Peak (min) | 95% Confidence Interval |
| Placebo | - | 2 h | 2.92 | 2.71 - 3.25 |
| Ximelagatran | 30 mg | 2 h | 3.79 | 3.52 - 4.08 |
| r-hirudin | 0.4 mg/kg bolus + infusion | 2 h | 6.23 | 4.93 - 7.86 |
| Enoxaparin | 100 IU/kg | 2 h | 4.68 | 3.30 - 6.64 |
Signaling Pathways and Mechanisms
Ximelagatran, through its active form Melagatran, directly inhibits thrombin (Factor IIa). This has a cascading effect on the coagulation pathway, primarily by preventing the thrombin-mediated conversion of fibrinogen to fibrin (B1330869) and by inhibiting thrombin's positive feedback amplification loops.[1] One key feedback mechanism inhibited is the activation of Factor V by thrombin, which is crucial for the rapid burst of thrombin generation.[12]
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Thrombin Generation using Calibrated Automated Thrombogram (CAT)
This protocol is based on methodologies described in studies evaluating the effect of Ximelagatran on thrombin generation.[10]
1. Objective: To measure the effect of orally administered Ximelagatran on thrombin generation in human plasma.
2. Materials:
-
96-well microplate fluorometer with a 37°C thermostat
-
Calibrated Automated Thrombogram (CAT) software
-
Platelet-poor plasma (PPP)
-
Tissue factor (low concentration, e.g., 1-5 pM)
-
Phospholipids
-
Fluorogenic substrate for thrombin (e.g., Z-Gly-Gly-Arg-AMC)
-
Thrombin calibrator
-
Calcium chloride solution
3. Sample Collection and Preparation:
-
Collect venous blood from subjects at specified time points (e.g., predose, 2, 4, and 10 hours post-dosing).[10]
-
Use citrate (B86180) as the anticoagulant.
-
Prepare platelet-poor plasma (PPP) by double centrifugation of the blood samples.
-
Store plasma aliquots at -80°C until analysis.
4. Experimental Workflow:
5. Assay Procedure:
-
Thaw plasma samples and reagents at 37°C.
-
Pipette 80 µL of PPP into the wells of a 96-well plate.
-
In separate wells, pipette 80 µL of PPP for the thrombin calibrator.
-
Add 20 µL of the thrombin calibrator to the calibration wells.
-
Add 20 µL of the trigger solution (tissue factor and phospholipids) to the sample wells.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate and calcium chloride solution to all wells simultaneously using a pre-warmed multi-channel pipette.
-
Immediately place the plate in the fluorometer and start recording the fluorescence signal over time.
6. Data Analysis:
-
The CAT software uses the signal from the thrombin calibrator to convert the rate of fluorescence generation in the sample wells into thrombin concentration (nM).
-
The software generates a thrombogram (a plot of thrombin concentration versus time).
-
From the thrombogram, the following parameters are calculated:
-
Lag Time: The time until the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The area under the thrombogram curve, representing the total amount of thrombin generated.
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak: The time taken to reach the peak thrombin concentration.
-
Protocol 2: In Vitro Assessment of Melagatran's Effect on Thrombin Generation
1. Objective: To determine the concentration-dependent inhibitory effect of Melagatran on thrombin generation in pooled normal human plasma.
2. Materials:
-
Same as Protocol 1.
-
Melagatran stock solution of known concentration.
-
Pooled normal human plasma (from at least 20 healthy donors).
3. Procedure:
-
Prepare a series of dilutions of Melagatran in the pooled normal plasma to achieve a range of final concentrations.
-
Include a vehicle control (plasma with the same amount of solvent used to dissolve Melagatran).
-
Perform the CAT assay as described in Protocol 1 for each concentration of Melagatran and the vehicle control.
4. Data Analysis:
-
Calculate the thrombin generation parameters (ETP, Peak Thrombin, Lag Time) for each Melagatran concentration.
-
Plot the parameters as a function of Melagatran concentration.
-
Determine the IC50 (the concentration of Melagatran that causes 50% inhibition) for ETP and peak thrombin.
Conclusion
The Calibrated Automated Thrombogram is a robust and sensitive method for quantifying the inhibitory effect of Ximelagatran on thrombin generation. By measuring key parameters such as ETP and time to peak, researchers can effectively characterize the anticoagulant properties of this direct thrombin inhibitor. The provided protocols offer a standardized approach for conducting these assessments in both ex vivo and in vitro settings.
References
- 1. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ximelagatran: an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calibrated automated thrombogram - Wikipedia [en.wikipedia.org]
- 9. Effects of the oral direct thrombin inhibitor ximelagatran on p-selectin expression and thrombin generation in atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of thrombin-induced feedback activation of factor V: a potential pathway for inhibition of thrombin generation by melagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ximelagatran in Deep Vein Thrombosis (DVT) Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the application of Ximelagatran (B1683401), an oral direct thrombin inhibitor, in clinical studies for the treatment of deep vein thrombosis (DVT). While Ximelagatran is not commercially available due to safety concerns, the data and protocols from its extensive clinical trial program, primarily the Thrombin Inhibitor in Venous Thromboembolism (THRIVE) studies, offer valuable insights for the development of new anticoagulants.
Mechanism of Action
Ximelagatran is a prodrug that is rapidly converted to its active form, melagatran. Melagatran directly and competitively inhibits thrombin, a key enzyme in the coagulation cascade.[1][2] This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in thrombus formation.[1][2] Unlike vitamin K antagonists, its effect is predictable, and it does not require routine coagulation monitoring.[3][4]
Caption: Ximelagatran's active form, melagatran, directly inhibits Thrombin.
Application Notes
Clinical Efficacy in DVT Treatment
The THRIVE program demonstrated that oral Ximelagatran (36 mg twice daily) was non-inferior to the standard therapy of enoxaparin followed by warfarin (B611796) for the treatment of acute DVT over a six-month period.[3][5][6] The primary endpoint in these studies was the recurrence of venous thromboembolism (VTE).
Table 1: Efficacy of Ximelagatran in Acute DVT Treatment (THRIVE Treatment Study)
| Outcome | Ximelagatran (36 mg twice daily) (n=1240) | Enoxaparin/Warfarin (n=1249) | Absolute Difference (95% CI) |
| Recurrent VTE | 2.1% (26 patients) | 2.0% (24 patients) | 0.2% (-1.0% to 1.3%) |
| All-cause Mortality | 2.3% | 3.4% | -1.1% (-2.4% to 0.2%) |
Data sourced from the THRIVE Treatment Study.[3][6]
Extended Secondary Prevention of VTE
In the THRIVE III study, Ximelagatran (24 mg twice daily) was compared to a placebo for 18 months in patients who had already completed six months of standard anticoagulant therapy for VTE.[5][7] Ximelagatran was found to be significantly more effective than placebo in preventing recurrent VTE.[5][7][8]
Table 2: Efficacy of Ximelagatran in Extended Secondary Prevention of VTE (THRIVE III Study)
| Outcome | Ximelagatran (24 mg twice daily) (n=612) | Placebo (n=611) | Hazard Ratio (95% CI) | P-value |
| Symptomatic Recurrent VTE | 1.96% (12 patients) | 11.6% (71 patients) | 0.16 (0.09 to 0.30) | <0.001 |
Data sourced from the THRIVE III study.[7]
Safety Profile
While effective, a notable safety concern with Ximelagatran was the elevation of liver enzymes.[3][9] In the THRIVE Treatment Study, a significantly higher percentage of patients treated with Ximelagatran experienced an increase in alanine (B10760859) aminotransferase (ALT) levels to more than three times the upper limit of normal.[3] This adverse effect ultimately led to the withdrawal of the drug from the market.
Table 3: Key Safety Outcomes (THRIVE Treatment Study)
| Outcome | Ximelagatran (36 mg twice daily) (n=1240) | Enoxaparin/Warfarin (n=1249) | Absolute Difference (95% CI) |
| Major Bleeding | 1.3% | 2.2% | -1.0% (-2.1% to 0.1%) |
| ALT >3x ULN* | 9.6% | 2.0% | 7.6% |
ULN: Upper Limit of Normal. Data sourced from the THRIVE Treatment Study.[3][6]
Protocols
Generalized Protocol for a Phase III, Randomized, Double-Blind Study of Ximelagatran for Acute DVT Treatment
This protocol is based on the methodology of the THRIVE Treatment Study.[3][6]
1. Study Objective: To compare the efficacy and safety of oral Ximelagatran with standard therapy (enoxaparin/warfarin) for the 6-month treatment of patients with acute DVT.
2. Patient Population:
-
Inclusion Criteria: Adult patients with acute, objectively confirmed symptomatic DVT, with or without pulmonary embolism.
-
Exclusion Criteria: High risk of bleeding, severe renal impairment, need for thrombolytic therapy, pregnancy.
3. Study Design: A randomized, double-blind, double-dummy, non-inferiority trial.
4. Treatment Arms:
-
Experimental Arm: Oral Ximelagatran (36 mg twice daily) for 6 months, plus a placebo for both enoxaparin and warfarin.
-
Control Arm: Subcutaneous enoxaparin (1 mg/kg twice daily) for at least 5 days, followed by oral warfarin (adjusted to an INR of 2.0-3.0) for 6 months. Patients in this arm also received a placebo for Ximelagatran.
5. Outcome Measures:
-
Primary Efficacy Outcome: Incidence of recurrent VTE (new DVT or pulmonary embolism) within the 6-month treatment period.
-
Primary Safety Outcome: Incidence of major bleeding events.
-
Secondary Outcomes: All-cause mortality, incidence of any bleeding, and elevations in liver enzymes.
6. Monitoring:
-
Regular clinical follow-up.
-
Liver function tests (ALT) monitored at baseline and periodically throughout the study.[3]
-
For the control arm, regular INR monitoring to ensure therapeutic levels of warfarin.[3]
Caption: Workflow for a randomized controlled trial of Ximelagatran in DVT.
Key Considerations for Future Studies
Despite its withdrawal, the study of Ximelagatran provides a valuable framework for the development of novel oral anticoagulants. Key learnings include:
-
The feasibility of a fixed-dose oral anticoagulant without the need for routine monitoring.[3][4]
-
The importance of thorough long-term safety monitoring, particularly for unforeseen adverse events like hepatotoxicity.[4]
-
The non-inferiority trial design is a useful paradigm for comparing new anticoagulants to established standards of care.[3]
These notes and protocols, derived from the extensive clinical evaluation of Ximelagatran, should serve as a useful resource for researchers and developers in the field of anticoagulation.
References
- 1. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ximelagatran vs low-molecular-weight heparin and warfarin for the treatment of deep vein thrombosis: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ximelagatran: direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Ximelagatran vs low-molecular-weight heparin and warfarin for the treatment of deep vein thrombosis: a randomized trial. | Semantic Scholar [semanticscholar.org]
- 7. Secondary prevention of venous thromboembolism with the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
- 9. Ximelagatran: a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ximelagatran Solubility Challenges
For researchers, scientists, and drug development professionals working with the direct thrombin inhibitor prodrug, Ximelagatran (B1683401), achieving adequate and consistent solubility in aqueous buffers is a critical step for successful in vitro and in vivo experiments. This technical support center provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is Ximelagatran poorly soluble in aqueous buffers?
Ximelagatran is a lipophilic molecule, a characteristic that was intentionally designed to improve its oral bioavailability compared to its active, more polar metabolite, Melagatran.[1] This inherent lipophilicity leads to limited solubility in aqueous solutions.
Q2: What is the recommended initial approach for dissolving Ximelagatran for experimental use?
The most common and recommended method is to first prepare a concentrated stock solution of Ximelagatran in an organic solvent and then dilute this stock solution into the desired aqueous buffer.[2] This two-step process helps to overcome the initial energy barrier required to dissolve the crystalline solid.
Q3: Which organic solvents are suitable for creating a Ximelagatran stock solution?
Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used organic solvents for preparing Ximelagatran stock solutions. The choice of solvent may depend on the specific requirements and constraints of your experimental system, such as tolerance of cells to the solvent.
Q4: What is the expected solubility of Ximelagatran in these organic solvents?
The approximate solubility of Ximelagatran in common organic solvents is summarized in the table below.
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ~5 |
| Dimethylformamide (DMF) | ~5 |
| Ethanol | ~1 |
Q5: What concentration of the organic solvent is acceptable in my final aqueous solution?
The final concentration of the organic solvent should be kept as low as possible to avoid potential off-target effects in biological assays. For cell-based experiments, it is generally recommended to keep the final DMSO concentration below 0.5%.[2] Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments to account for any solvent-induced effects.
Q6: How does pH influence the solubility of Ximelagatran?
While specific pH-solubility profile data for Ximelagatran is not extensively published, its active metabolite, Melagatran, possesses both acidic and basic functional groups, making its solubility pH-dependent.[2] It is therefore highly probable that the solubility of Ximelagatran is also influenced by the pH of the aqueous buffer. Researchers may need to empirically determine the optimal pH for their specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitate forms immediately upon diluting the organic stock solution into the aqueous buffer. | The concentration of Ximelagatran in the final aqueous solution exceeds its solubility limit. | - Reduce the final concentration: Attempt a higher dilution of your stock solution into the aqueous buffer.- Increase the proportion of co-solvent: If your experimental system permits, you can try a higher ratio of the organic solvent to the aqueous buffer. A 1:1 solution of DMSO:PBS has been reported to achieve a Ximelagatran solubility of approximately 0.5 mg/mL.[2]- Optimize the dilution method: Add the organic stock solution dropwise to the vortexing aqueous buffer to promote rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| The dissolved Ximelagatran precipitates out of the aqueous solution over time. | The aqueous solution is supersaturated and thermodynamically unstable. | - Prepare fresh solutions: It is recommended not to store aqueous solutions of Ximelagatran for more than one day.[3] Prepare the final working solution immediately before use.- Consider temperature effects: Ensure your buffer and stock solution are at room temperature before mixing. Gentle warming (e.g., to 37°C) might aid in maintaining solubility, but the thermal stability of Ximelagatran should be considered. |
| Difficulty in dissolving the crystalline Ximelagatran powder in the organic solvent. | Insufficient solvent volume or inadequate mixing. | - Ensure sufficient solvent: Use an adequate volume of the organic solvent to fully dissolve the powder.- Enhance dissolution: Use a vortex mixer to vigorously agitate the solution. Gentle warming or brief sonication can also be employed to facilitate the dissolution of the crystalline solid in the organic solvent. |
Experimental Protocols
Protocol 1: Preparation of a Ximelagatran Stock Solution in DMSO
Materials:
-
Ximelagatran powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of Ximelagatran powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously until the Ximelagatran is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of Ximelagatran in Aqueous Buffer
Materials:
-
Ximelagatran stock solution in DMSO (from Protocol 1)
-
Desired sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Bring the Ximelagatran stock solution and the aqueous buffer to room temperature.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While continuously vortexing the aqueous buffer, slowly add the desired volume of the Ximelagatran stock solution to achieve the final working concentration. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.
-
Continue to vortex for a few minutes to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution for your experiment.
Protocol 3: Solubility Enhancement using Co-solvents
For experiments requiring higher concentrations of Ximelagatran in aqueous solutions, the use of co-solvents can be explored.
Materials:
-
Ximelagatran powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure for a 1 mL Working Solution:
-
Prepare a 20.8 mg/mL stock solution of Ximelagatran in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the Ximelagatran DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well. This will result in a clear solution with a Ximelagatran concentration of ≥ 2.08 mg/mL.
Note: The compatibility of this co-solvent system with your specific experimental setup must be validated.
Visualizing Experimental Workflows and Biological Pathways
To further aid researchers, the following diagrams illustrate key processes related to the use of Ximelagatran.
References
- 1. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in Ximelagatran coagulation assays
Welcome to the technical support center for troubleshooting unexpected results in coagulation assays involving the direct thrombin inhibitor, Ximelagatran (B1683401). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and interpret assay data accurately.
Frequently Asked Questions (FAQs)
Q1: What is Ximelagatran and how does it affect the coagulation cascade?
Ximelagatran is an oral prodrug that is rapidly converted in the body to its active form, melagatran (B23205).[1] Melagatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[2][3] It works by directly binding to the active site of thrombin (Factor IIa), the key enzyme in the coagulation cascade. This inhibition prevents thrombin from converting fibrinogen into fibrin (B1330869), which is the final step in clot formation.[3][4] By blocking thrombin, melagatran inhibits both the formation of new clots and the growth of existing ones. It is effective against both free thrombin in the blood and thrombin that is already bound to a clot.[1][3]
Q2: Why was routine coagulation monitoring not typically required for Ximelagatran?
Ximelagatran was developed to have predictable pharmacokinetics and pharmacodynamics, which means its anticoagulant effect is generally consistent across patients at a fixed dose.[2][5] This predictability was intended to eliminate the need for the routine coagulation monitoring that is necessary for traditional anticoagulants like warfarin (B611796).[1][2] However, while routine monitoring was not required, understanding its effect on coagulation assays is crucial for specific clinical situations or research settings.[6]
Q3: Which coagulation assays are most affected by Ximelagatran/Melagatran?
As a direct thrombin inhibitor, melagatran interferes with nearly all clot-based coagulation assays.[4][7] However, the degree of interference and the utility of the assay for measuring its effect vary significantly.
-
Highly Sensitive Assays: Thrombin Time (TT) and Ecarin Clotting Time (ECT) are very sensitive to melagatran.[6] They show an approximately linear relationship between clotting time and drug concentration, making them suitable for quantitative assessment if required.[6]
-
Less Sensitive Assays: Activated Partial Thromboplastin (B12709170) Time (aPTT) and Prothrombin Time (PT) are relatively insensitive.[6] The relationship between the drug concentration and the prolongation of PT/aPTT is non-linear and tends to plateau at higher concentrations.[6] Furthermore, the sensitivity of different commercial PT and aPTT reagents to melagatran varies considerably, making these tests unreliable for monitoring its effect.[6][8]
Troubleshooting Guide for Specific Assay Results
Q4: My aPTT/PT results are prolonged, but the prolongation is inconsistent or not dose-dependent. Why?
This is an expected finding. The aPTT and PT assays are known to be relatively insensitive to Ximelagatran's active form, melagatran.[6] Several factors contribute to this inconsistency:
-
Reagent Variability: Different commercial thromboplastin (for PT) and activator (for aPTT) reagents have widely different sensitivities to melagatran.[6][8] An INR of 2.0 could be produced by melagatran concentrations ranging from 0.5 to 1.2 µmol/L depending on the reagent used.[8]
-
Non-Linear Response: The dose-response curve for aPTT and PT with melagatran is not linear and flattens at higher drug concentrations, meaning a large change in drug level may only cause a small change in clotting time.[6]
-
Pre-analytical Issues: Always rule out common pre-analytical errors such as improper sample collection, incorrect blood-to-anticoagulant ratio, or sample contamination.[9][10]
Recommendation: For a reliable quantitative assessment of Ximelagatran's anticoagulant effect, use more sensitive assays like a diluted Thrombin Time (dTT) or Ecarin Clotting Time (ECT).[4][6] Do not use PT/INR to monitor melagatran activity.[8]
Data Presentation: Assay Sensitivity to Melagatran
| Assay | Sensitivity to Melagatran | Concentration-Response Relationship | Utility for Monitoring |
| Thrombin Time (TT) | Very High | Approximately Linear | Suitable, but may be too sensitive (unclottable) at therapeutic doses[6] |
| Ecarin Clotting Time (ECT) | High | Approximately Linear | Suitable and specific for direct thrombin inhibitors[6] |
| aPTT | Low to Moderate | Non-Linear / Plateau Effect | Unreliable due to high inter-reagent variability[6] |
| Prothrombin Time (PT) | Low | Non-Linear / Plateau Effect | Unreliable due to high inter-reagent variability[6][8] |
Q5: My Thrombin Time (TT) is significantly prolonged, often beyond the instrument's measurement range. Is this expected?
Yes, this is an expected result. The TT assay is extremely sensitive to direct thrombin inhibitors like melagatran.[6] The test involves adding a standardized amount of thrombin to the patient's plasma and measuring the time to clot. Since melagatran directly inhibits this added thrombin, even therapeutic concentrations of the drug can prolong the TT to the point of being unmeasurable.[7] While this confirms the presence of a potent thrombin inhibitor, the standard TT is often not useful for quantifying the effect. A diluted Thrombin Time (dTT) assay, such as the Hemoclot Thrombin Inhibitor (HTI) assay, is a more suitable alternative for quantitative measurement.[4]
Q6: I am seeing unexpectedly low results in my clot-based fibrinogen assay. Is this related to Ximelagatran?
Yes, this is a known interference. The most common method for measuring fibrinogen (the Clauss method) is a clot-based assay that relies on adding a high concentration of thrombin to diluted plasma.[11][12] The clotting time is inversely proportional to the fibrinogen concentration. The presence of melagatran will inhibit the reagent thrombin, prolonging the clotting time.[11] This prolonged time is then incorrectly interpreted by the instrument as a low fibrinogen level.
Recommendation: If an accurate fibrinogen level is required in a patient treated with Ximelagatran, use an immunological method (antigenic) or a PT-derived fibrinogen method, though the latter may also be affected to some degree.
Q7: My one-stage, clot-based factor activity assays are showing decreased activity. Does Ximelagatran cause a true factor deficiency?
No, Ximelagatran does not cause a true factor deficiency. This is another example of assay interference. One-stage factor assays are based on either the PT or the aPTT. They work by mixing patient plasma with plasma that is deficient in a single factor and measuring the clotting time.[11] Because melagatran prolongs the baseline PT and aPTT, it will also prolong the clotting time in these factor assays. This leads to a factitiously low calculation of factor activity.[11] The effect is most pronounced for factors in the common pathway (II, V, X) and intrinsic pathway (VIII, IX, XI, XII).
Recommendation: To measure factor activity accurately, the sample should ideally be drawn at trough drug levels. If that is not possible, the presence of a DTI should be noted, and results should be interpreted with caution. Chromogenic assays, which are not based on clot formation, may be a viable alternative for some factors.
Non-Coagulation Related Unexpected Results
Q8: I've observed elevated liver enzymes (ALT) in my study subjects. Is this a known issue with Ximelagatran?
Yes, this is a well-documented and significant adverse effect of Ximelagatran, which ultimately led to its withdrawal from the market.[1][13]
-
Incidence: In long-term clinical trials (>35 days), an elevation of alanine (B10760859) aminotransferase (ALT) to more than three times the upper limit of normal (>3x ULN) was observed in approximately 6-10% of patients treated with Ximelagatran.[2][14][15]
-
Timing: These enzyme elevations typically occurred between one and six months after starting therapy.[14][16]
-
Clinical Picture: The elevations were mostly asymptomatic.[14][15] However, rare cases of more severe liver injury were reported.[13][14]
This potential for hepatotoxicity is a critical finding for any researcher working with this compound and underscores the importance of monitoring liver function in preclinical and clinical studies.
Data Presentation: Incidence of Elevated Liver Enzymes
| Metric | Ximelagatran Group | Comparator Group (Warfarin/Placebo) | Source |
| ALT > 3x ULN (Long-term trials) | 7.9% | 1.2% | [14] |
| ALT > 3x ULN (DVT Treatment Trial) | 9.6% | 2.0% | [15] |
| ALT > 3x ULN & Total Bilirubin > 2x ULN | 0.5% | 0.1% | [13][17] |
Experimental Protocols
Protocol 1: General Prothrombin Time (PT) Assay
-
Specimen Preparation: Collect whole blood in a tube containing 3.2% (0.109M) sodium citrate (B86180) anticoagulant. The ratio must be 9 parts blood to 1 part anticoagulant.[18]
-
Plasma Preparation: Centrifuge the sample at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[18] Separate the plasma into a plastic tube. Testing should be performed within 4 hours.[18]
-
Assay Procedure: a. Pre-warm the PT reagent (a mixture of tissue factor/thromboplastin and calcium) and the plasma sample to 37°C. b. Pipette 100 µL of patient plasma into a cuvette or test tube pre-warmed to 37°C. c. Add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a timer. d. Measure the time in seconds for a fibrin clot to form. This can be done manually or using an automated coagulometer.[19]
Protocol 2: General Activated Partial Thromboplastin Time (aPTT) Assay
-
Specimen and Plasma Preparation: Follow steps 1 and 2 from the PT protocol.
-
Assay Procedure: a. Pre-warm the aPTT reagent (containing a surface activator like silica (B1680970) and phospholipids) and a calcium chloride (25mM) solution to 37°C. b. Pipette 100 µL of patient plasma and 100 µL of the aPTT reagent into a cuvette pre-warmed to 37°C. c. Incubate this mixture for a specified time (typically 3-5 minutes) at 37°C to allow for activation of the contact factors. d. Add 100 µL of the pre-warmed calcium chloride solution to the mixture and simultaneously start a timer. e. Measure the time in seconds for a fibrin clot to form.[20]
Protocol 3: General Plasma Mixing Study
-
Purpose: To differentiate between a factor deficiency and the presence of a coagulation inhibitor.[10]
-
Procedure: a. Prepare patient platelet-poor plasma (PPP) as described above. b. Prepare normal pooled plasma (NPP), which is a combination of plasma from at least 20 healthy donors with normal coagulation tests. c. Create a 1:1 mix by combining equal volumes of patient PPP and NPP (e.g., 500 µL of patient plasma + 500 µL of NPP). d. Perform the coagulation test (e.g., aPTT) on three samples: the patient's neat plasma, the neat NPP, and the 1:1 mix. e. The test on the 1:1 mix can be performed immediately and also after a 1-2 hour incubation at 37°C to check for time-dependent inhibitors.[21]
-
Interpretation:
-
Correction: If the clotting time of the 1:1 mix is close to the normal range of the NPP, it indicates a factor deficiency. The normal plasma provided the missing factor(s).
-
No Correction: If the clotting time of the 1:1 mix remains prolonged, it indicates the presence of an inhibitor (in this context, the drug melagatran) that is blocking a factor in the normal plasma.[10]
-
References
- 1. Ximelagatran: an orally active direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
- 6. A step change in oral anticoagulation: lack of coagulation monitoring with ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct thrombin inhibitor assays - Clinical Laboratory int. [clinlabint.com]
- 8. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 10. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 11. youtube.com [youtube.com]
- 12. sysmex.ch [sysmex.ch]
- 13. Drug-induced liver injury in humans: the case of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatic findings in long-term clinical trials of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ximelagatran vs low-molecular-weight heparin and warfarin for the treatment of deep vein thrombosis: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. atlas-medical.com [atlas-medical.com]
- 19. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 20. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 21. Troubleshooting an isolate prolongation of activated partial thromboplastin time in a patient with acute myocardial infarction—a paradigmatic case report - PMC [pmc.ncbi.nlm.nih.gov]
Ximelagatran In Vitro Anticoagulation Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Ximelagatran (B1683401) concentration for effective in vitro anticoagulation studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the active form of Ximelagatran and its mechanism of action?
A1: Ximelagatran is a prodrug that is rapidly converted to its active form, melagatran (B23205).[1][2] Melagatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[3][4] It directly binds to the active site of both free (fluid-phase) and clot-bound thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation.[1][2][5] Unlike indirect thrombin inhibitors like heparin, melagatran's activity is independent of cofactors such as antithrombin.[6]
Q2: Which in vitro assays are recommended for measuring the anticoagulant effect of melagatran?
A2: Several standard coagulation assays can be used to assess the anticoagulant properties of melagatran. The most commonly recommended assays include:
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Activated Partial Thromboplastin (B12709170) Time (aPTT): Measures the intrinsic and common pathways of coagulation.[7]
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Thrombin Time (TT): Directly measures the inhibition of fibrin formation by thrombin.
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Ecarin Clotting Time (ECT): A specific assay for direct thrombin inhibitors that is not influenced by other coagulation factors.[8]
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Thrombin Generation Assay (TGA): Provides a comprehensive assessment of thrombin generation and inhibition.[6][9]
While the Prothrombin Time (PT) assay can be affected by melagatran, its sensitivity can vary significantly between different thromboplastin reagents, making it less reliable for quantifying the anticoagulant effect.[10]
Q3: My aPTT results are inconsistent. What are the potential causes and solutions?
A3: Inconsistent aPTT results when testing melagatran can stem from several factors:
-
Reagent Variability: Different aPTT reagents have varying sensitivities to direct thrombin inhibitors. It is crucial to use a consistent lot of aPTT reagent throughout your experiments.
-
Plasma Quality: The quality of the platelet-poor plasma (PPP) is critical. Ensure proper blood collection in 3.2% sodium citrate (B86180) tubes (9:1 blood to anticoagulant ratio) and efficient centrifugation to remove platelets.
-
Pre-analytical Variables: Factors such as incubation times and temperature can affect results. Strictly adhere to the manufacturer's protocol for the aPTT reagent and coagulometer.[11]
-
Concentration Range: The relationship between melagatran concentration and aPTT prolongation may not be linear at very high concentrations. Ensure your experimental concentrations fall within the responsive range of the assay.
Troubleshooting Tip: If you continue to experience variability, consider performing a calibration curve with known concentrations of melagatran to establish the dose-response relationship for your specific reagent and system.
Q4: Can I use the International Normalized Ratio (INR) to monitor melagatran's effect?
A4: No, it is not recommended to use the INR to monitor the anticoagulant effect of melagatran.[10] The INR was specifically developed to standardize the monitoring of vitamin K antagonists like warfarin. The sensitivity of different PT reagents to melagatran varies widely, which can lead to misleading INR results.[10]
Q5: What is the expected effect of melagatran on thrombin generation assays?
A5: Melagatran demonstrates a concentration-dependent inhibition of thrombin generation.[1][6] In a typical thrombin generation assay, increasing concentrations of melagatran will lead to a prolongation of the lag time, a decrease in the peak thrombin concentration, and a reduction in the endogenous thrombin potential (ETP).[9]
Quantitative Data Summary
The following tables summarize the effects of melagatran on various in vitro coagulation parameters. Note that specific values can vary depending on the experimental conditions and reagents used.
| Assay | Melagatran Concentration | Observed Effect |
| Fibrinolysis Assay | 20 - 320 ng/mL | Concentration-dependent shortening of lysis time in platelet-poor plasma.[12] |
| Thrombin Generation Assay (ETP) | Dose-dependent | Significant reduction in Endogenous Thrombin Potential (ETP).[9] |
| aPTT, PT, ECT | Varies by assay | Concentration-dependent prolongation of clotting times. ECT is generally the most sensitive.[8] |
Note: The data for aPTT, PT, and ECT are based on general findings for direct thrombin inhibitors, as specific EC2x values for melagatran were not detailed in the provided search results. Researchers should determine these values empirically.
Experimental Protocols
Preparation of Platelet-Poor Plasma (PPP)
-
Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant at a 9:1 ratio of blood to anticoagulant.
-
Gently invert the tube several times to ensure thorough mixing.
-
Centrifuge the blood sample at 1500 x g for 15 minutes at room temperature.
-
Carefully aspirate the supernatant (plasma) into a clean plastic tube, avoiding contamination from the platelet-rich layer.
-
If not used immediately, store the PPP frozen at -70°C. Thaw rapidly at 37°C before use.
Activated Partial Thromboplastin Time (aPTT) Assay
-
Pre-warm platelet-poor plasma (PPP) samples containing various concentrations of melagatran and aPTT reagent to 37°C.
-
In a coagulometer cuvette, mix equal volumes of PPP and aPTT reagent.
-
Incubate the mixture for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.[11]
-
Initiate the clotting reaction by adding pre-warmed calcium chloride solution.
-
The coagulometer will measure the time in seconds for a clot to form.
Thrombin Time (TT) Assay
-
Pre-warm PPP samples and a standardized thrombin reagent to 37°C.
-
Pipette 200 µL of PPP into a coagulometer cuvette.
-
Incubate the cuvette at 37°C for 3 minutes.
-
Add 100 µL of the pre-warmed thrombin reagent to initiate clotting.
-
Record the clotting time in seconds.
Visualizations
References
- 1. Thieme E-Journals - Seminars in Vascular Medicine / Abstract [thieme-connect.com]
- 2. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ximelagatran: a new oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticoagulant action of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, in umbilical cord and adult plasma: an in vitro examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the effects of the oral direct thrombin inhibitor ximelagatran on coagulation assays. | Semantic Scholar [semanticscholar.org]
- 8. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 9. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 12. Profibrinolytic activity of the direct thrombin inhibitor melagatran and unfractionated heparin in platelet-poor and platelet-rich clots - PubMed [pubmed.ncbi.nlm.nih.gov]
Ximelagatran Stability in Long-Term Cell Culture: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Ximelagatran in long-term cell culture experiments, maintaining its stability and understanding its behavior in vitro is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during such experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store Ximelagatran for cell culture experiments?
A1: Ximelagatran is a prodrug that is converted to its active form, melagatran (B23205). Proper handling and storage are crucial for maintaining its integrity.
-
Stock Solution Preparation: Ximelagatran is sparingly soluble in aqueous buffers but soluble in organic solvents. It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
Storage of Stock Solution: Aliquot the DMSO stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. Under these conditions, the solid form of Ximelagatran is stable for at least four years.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium. It is not recommended to store aqueous solutions of Ximelagatran for more than one day due to its limited stability.
Q2: How stable is Ximelagatran in cell culture medium at 37°C?
A2: Ximelagatran is known to be unstable in aqueous solutions at physiological temperatures. While specific degradation kinetics in every type of cell culture medium have not been extensively published, the half-life of its active form, melagatran, is relatively short (2.4-4.6 hours in vivo).[1] Therefore, for long-term experiments (e.g., exceeding 8-12 hours), frequent media changes or replenishment with freshly prepared Ximelagatran are recommended to maintain a consistent effective concentration. The exact frequency will depend on the specific experimental design and the sensitivity of the cell line to fluctuations in drug concentration.
Q3: What are the degradation products of Ximelagatran and are they active?
A3: Ximelagatran is a prodrug that undergoes biotransformation to its active metabolite, melagatran. This conversion can also occur in vitro, particularly in the presence of liver microsomes or mitochondria.[2] The process involves two main intermediate metabolites: N-hydroxy-melagatran and ethyl-melagatran.[2] Melagatran is a potent, direct, and reversible thrombin inhibitor.[3] N-hydroxy-melagatran is reported to be a much less potent thrombin inhibitor.[4] The biological activity of ethyl-melagatran is less characterized in publicly available literature.
Troubleshooting Guides
Problem 1: Loss of Ximelagatran Efficacy Over Time in Culture
Possible Causes:
-
Degradation of Ximelagatran/Melagatran: As mentioned, Ximelagatran and its active form, melagatran, have limited stability in aqueous culture medium at 37°C.
-
Cellular Metabolism: If using primary cells or cell lines with significant metabolic activity (e.g., hepatocytes), the rate of conversion and subsequent degradation of the compounds may be altered.
Solutions:
-
Increase Supplementation Frequency: Change the cell culture medium and re-supplement with freshly diluted Ximelagatran every 8-12 hours. For highly sensitive experiments, a more frequent supplementation schedule (e.g., every 4-6 hours) may be necessary.
-
Conduct a Stability Study: To determine the optimal supplementation frequency for your specific experimental setup, perform a preliminary stability study. This involves incubating Ximelagatran in your cell culture medium (with and without cells) and quantifying the concentration of Ximelagatran and melagatran at different time points using an appropriate analytical method like HPLC or LC-MS/MS.
Problem 2: Unexpected Cytotoxicity or Altered Cell Morphology
Possible Causes:
-
Solvent Toxicity: High concentrations of the solvent used for the stock solution (e.g., DMSO) can be toxic to cells.
-
Cytotoxicity of Ximelagatran or its Metabolites: While clinical hepatotoxicity was a known issue with long-term Ximelagatran use, direct in vitro cytotoxicity can vary between cell lines.[5] The cytotoxic effects of the intermediate metabolites are not well-documented in publicly available resources.
-
Off-Target Effects: At high concentrations, small molecule inhibitors can sometimes exhibit off-target effects.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is as low as possible, typically below 0.5% (v/v), and does not affect cell viability on its own. Always include a vehicle control (medium with the same concentration of solvent but without Ximelagatran) in your experiments.
-
Perform a Dose-Response Cytotoxicity Assay: Determine the cytotoxic profile of Ximelagatran on your specific cell line using a standard cell viability assay (e.g., MTT, Alamar Blue). This will help you identify a non-toxic working concentration range.
-
Test Metabolites (if available): If pure standards of the intermediate metabolites are available, assess their individual cytotoxicity to understand their potential contribution to any observed toxic effects.
Problem 3: Interference with Cell-Based Assays
Possible Causes:
-
Compound Absorbance/Fluorescence: Ximelagatran or its metabolites may absorb light or fluoresce at the same wavelengths used in colorimetric or fluorometric assays, leading to inaccurate readings.
-
Alteration of Cellular Metabolism: The compound may interfere with cellular redox states or mitochondrial function, which are the basis for many viability assays like MTT and Alamar Blue.
Solutions:
-
Run Assay Controls: To check for direct interference, incubate Ximelagatran in cell-free medium with the assay reagent and measure the absorbance or fluorescence. This will reveal any direct chemical interaction.
-
Consider Alternative Assays: If interference is suspected, consider using a different type of assay that relies on a different principle. For example, if you suspect interference with a mitochondrial-based assay, you could use a method that measures cell membrane integrity (e.g., LDH release assay) or DNA content.
-
Wash Cells Before Assay: For endpoint assays, washing the cells with fresh medium or phosphate-buffered saline (PBS) before adding the assay reagent can help to remove any residual compound that might interfere with the measurement.
Data Presentation
Table 1: Solubility and Storage of Ximelagatran
| Parameter | Recommendation | Citation |
| Recommended Solvent for Stock | Dimethyl sulfoxide (DMSO) | [6] |
| Storage of Solid Compound | -20°C (stable for ≥ 4 years) | [6] |
| Storage of Aqueous Solution | Not recommended for > 1 day | [6] |
Table 2: Key Compounds in Ximelagatran Metabolism
| Compound | Role | Potency as Thrombin Inhibitor | Citation |
| Ximelagatran | Prodrug | Ineffective | [3] |
| N-hydroxy-melagatran | Intermediate Metabolite | ~1% of melagatran | [4] |
| Ethyl-melagatran | Intermediate Metabolite | Not well characterized | [2] |
| Melagatran | Active Metabolite | Potent, direct, reversible | [3] |
Experimental Protocols
Protocol 1: Assessment of Ximelagatran Stability in Cell Culture Medium
Objective: To determine the degradation rate of Ximelagatran in a specific cell culture medium at 37°C.
Methodology:
-
Preparation: Prepare a working solution of Ximelagatran in your cell culture medium (e.g., DMEM + 10% FBS) at the desired experimental concentration.
-
Incubation: Aliquot the solution into sterile, sealed tubes and incubate them in a 37°C, 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube.
-
Sample Storage: Immediately freeze the collected sample at -80°C to halt any further degradation until analysis.
-
Analysis: Quantify the concentration of Ximelagatran and its major metabolite, melagatran, in each sample using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the concentration of each compound versus time to determine the degradation kinetics and calculate the half-life of Ximelagatran under your experimental conditions.
Mandatory Visualization
Caption: Metabolic conversion of Ximelagatran to its active form, melagatran.
Caption: Troubleshooting workflow for experiments using Ximelagatran.
References
- 1. Anticoagulant action of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, in umbilical cord and adult plasma: an in vitro examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug. | Semantic Scholar [semanticscholar.org]
best practices for handling and storing Ximelagatran to prevent degradation
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing Ximelagatran to prevent degradation, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store solid Ximelagatran?
A: Solid, crystalline Ximelagatran should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q2: How do I prepare a Ximelagatran solution for my experiments?
A: Ximelagatran is sparingly soluble in aqueous buffers. For optimal dissolution, first dissolve the compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[1] The stock solution can then be diluted with the aqueous buffer of your choice. For example, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1] When preparing a stock solution, it is good practice to purge the solvent with an inert gas.[1]
Q3: How long can I store Ximelagatran in an aqueous solution?
A: It is not recommended to store aqueous solutions of Ximelagatran for more than one day.[1] Prepare fresh solutions daily for your experiments to ensure the integrity of the compound.
Q4: What are the primary degradation pathways for Ximelagatran?
A: Ximelagatran is a prodrug that is converted to its active form, melagatran, through reduction and hydrolysis.[2][3] While this is the intended metabolic pathway in vivo, these chemical transformations, particularly hydrolysis, can also occur in vitro under suboptimal storage conditions, leading to the degradation of the parent compound.[1][2]
Q5: Are there any known drug interactions I should be aware of in my in vitro studies?
A: Ximelagatran and its active form, melagatran, are not metabolized by the cytochrome P450 (CYP) enzyme system.[4] In vitro and in vivo studies have shown a low potential for CYP-mediated drug-drug interactions.[4]
Troubleshooting Guide
Issue: I am observing lower than expected activity of Ximelagatran in my assay.
This could be due to the degradation of the compound. Follow this troubleshooting workflow to identify the potential cause:
Data on Ximelagatran Stability
| Condition | Potential for Degradation | Recommended Best Practices |
| Temperature (Solid) | Low | Store solid compound at -20°C for long-term stability (≥ 4 years).[1] |
| Temperature (Aqueous Solution) | High | Prepare fresh solutions daily. Avoid storing aqueous solutions, even at refrigerated temperatures, for more than 24 hours.[1] |
| pH (Aqueous Solution) | Moderate to High | Ximelagatran contains an ester and an amidoxime (B1450833) group, both of which are susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions. Use buffers close to neutral pH where possible and prepare solutions fresh. |
| Light Exposure | Unknown | While specific photostability data for Ximelagatran is not available, it is a general best practice to protect all research compounds from prolonged exposure to light by using amber vials or storing them in the dark. |
| Oxidation | Unknown | To minimize the risk of oxidative degradation, consider purging solvents with an inert gas (e.g., nitrogen or argon) before preparing stock solutions.[1] |
Experimental Protocols
In Vitro Thrombin Generation Assay (TGA) with Ximelagatran
This protocol provides a general methodology to assess the inhibitory effect of Ximelagatran on thrombin generation in platelet-poor plasma (PPP).
Objective: To measure the effect of varying concentrations of Ximelagatran on the parameters of thrombin generation, such as lag time, peak thrombin, and endogenous thrombin potential (ETP).
Materials:
-
Ximelagatran
-
Platelet-poor plasma (PPP), prepared by double centrifugation of citrated whole blood.
-
Thrombin calibrator
-
Tissue factor (TF) and phospholipid reagent
-
Fluorogenic thrombin substrate
-
Assay buffer (e.g., HEPES-buffered saline with BSA)
-
Calcium chloride (CaCl₂) solution
-
96-well microplate (black, flat-bottom)
-
Fluorometric plate reader with temperature control (37°C) and appropriate filters (e.g., Ex: 390 nm, Em: 460 nm)
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of Ximelagatran in DMSO and make serial dilutions in assay buffer to achieve the desired final concentrations.
-
Reconstitute and prepare all assay reagents (thrombin calibrator, TF/phospholipid reagent, fluorogenic substrate, CaCl₂) according to the manufacturer's instructions.
-
Pre-warm all reagents and plasma to 37°C.
-
-
Assay Procedure:
-
In a 96-well plate, add 80 µL of PPP to each well.
-
Add 10 µL of the Ximelagatran dilution (or buffer for control wells) to the corresponding wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of TF/phospholipid reagent and fluorogenic substrate.
-
Immediately place the plate in the fluorometer and begin reading the fluorescence intensity every 20-30 seconds for at least 60 minutes at 37°C.
-
After a short delay (e.g., 2-5 minutes), add 20 µL of CaCl₂ solution to all wells to trigger coagulation. Note: Some protocols add CaCl₂ with the TF/substrate mix.
-
-
Data Analysis:
-
Use the thrombin calibrator to convert the rate of change of fluorescence (RFU/min) into thrombin concentration (nM).
-
Plot the thrombin concentration versus time to generate a "thrombogram" for each condition.
-
From the thrombogram, calculate key parameters:
-
Lag Time: Time to the start of thrombin burst.
-
Peak Thrombin: The maximum concentration of thrombin generated.
-
Endogenous Thrombin Potential (ETP): The area under the curve (AUC), representing the total amount of thrombin generated.
-
-
Compare the parameters from the Ximelagatran-treated samples to the control to determine its inhibitory effect.
-
Visualization of Ximelagatran's Mechanism of Action:
References
- 1. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ximelagatran, an oral direct thrombin inhibitor, has a low potential for cytochrome P450-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Off-target Effects of Ximelagatran in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ximelagatran (B1683401) in cellular assays. Our goal is to help you identify and mitigate potential off-target effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Ximelagatran?
A1: Ximelagatran is a prodrug that is rapidly converted to its active form, melagatran (B23205).[1][2][3] Melagatran is a direct, competitive, and reversible inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade.[4] By binding to the active site of both free and clot-bound thrombin, melagatran prevents the conversion of fibrinogen to fibrin, thereby exerting its anticoagulant effect.[5]
Q2: What is the main off-target effect of concern with Ximelagatran?
A2: The primary off-target effect observed in clinical trials with long-term Ximelagatran administration was hepatotoxicity, characterized by elevated liver enzymes (alanine aminotransferase - ALT).[6][7][8] This liver injury is considered idiosyncratic, meaning it occurs in a small subset of individuals and is not readily predicted by standard preclinical toxicology studies.[6][7]
Q3: What is the suspected mechanism of Ximelagatran-induced hepatotoxicity?
A3: The exact mechanism is not fully elucidated, but evidence suggests an immune-mediated pathogenesis.[6][7][9] Pharmacogenomic studies have linked the risk of elevated ALT levels to specific major histocompatibility complex (MHC) class II alleles, namely HLA-DRB107 and HLA-DQA102.[6][7] This suggests that in susceptible individuals, Ximelagatran or its metabolites may act as antigens, triggering an adaptive immune response that targets hepatocytes.
Q4: At what concentrations are off-target effects of Ximelagatran observed in vitro?
A4: In vitro studies have shown that cytotoxic effects of Ximelagatran in hepatocyte-derived cell lines are generally observed only at concentrations significantly higher than therapeutic plasma concentrations. For instance, a loss of cell viability was noted in HepG2 cells at concentrations of 100 µM and in cryopreserved human hepatocytes at 300 µM after 24 hours of exposure.[10] Therapeutic plasma concentrations of melagatran are typically much lower.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cytotoxicity in hepatocyte cultures at low (<100 µM) concentrations of Ximelagatran. | 1. Contamination of cell cultures. 2. Lot-to-lot variability of Ximelagatran. 3. Specific sensitivity of the cell line not previously reported. 4. Interaction with other components in the culture medium. | 1. Perform mycoplasma and endotoxin (B1171834) testing on cell cultures. 2. Test a new lot of Ximelagatran. 3. Use a different hepatocyte cell line (e.g., HepaRG) or primary human hepatocytes as a comparator. 4. Review the composition of the culture medium for potential interactions. |
| Inconsistent results in coagulation assays. | 1. Degradation of Ximelagatran/melagatran in the assay buffer. 2. Interference of assay components with the drug. 3. Incorrect timing of measurements. | 1. Prepare fresh solutions of Ximelagatran for each experiment. 2. Run appropriate vehicle controls and positive controls (e.g., another direct thrombin inhibitor like argatroban). 3. Ensure that measurements are taken within the stability window of the compound and the assay. |
| Modulation of a signaling pathway thought to be independent of thrombin. | 1. Off-target inhibition of other serine proteases. 2. Interaction with Protease-Activated Receptors (PARs) independent of thrombin inhibition. 3. Unidentified off-target protein binding. | 1. Perform a broad-spectrum protease inhibition panel to identify other potential targets. 2. Use PAR antagonists or agonists to investigate the involvement of these receptors.[11][12] 3. Consider performing a Cellular Thermal Shift Assay (CETSA) or kinome profiling to identify novel protein targets.[13][14][15][16][17][18][19][20] |
| Difficulty in replicating idiosyncratic hepatotoxicity in vitro. | 1. Lack of a competent immune system in standard monocultures of hepatocytes. 2. Use of cell lines that do not express the relevant HLA alleles. | 1. Establish a co-culture system with hepatocytes and immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or specific T-cell subsets).[21][22] 2. If possible, use hepatocytes and immune cells from donors with the susceptible HLA genotypes (HLA-DRB107 and HLA-DQA102). |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Ximelagatran in Human Liver-Derived Cell Lines
| Cell Line | Exposure Time (hours) | Concentration Showing Cytotoxicity | Reference |
| HepG2 | 24 | ≥ 100 µM | [10] |
| HuH-7 | 24 | No effect up to 300 µM | [10] |
| Cryopreserved Human Hepatocytes | 24 | ≥ 300 µM | [10] |
Table 2: Investigated Mechanisms of Ximelagatran-Induced Hepatotoxicity In Vitro
| Mechanism Investigated | Experimental System | Finding | Reference |
| Mitochondrial Respiration | HepG2 cells, Human liver mitochondria | No significant effect | [10] |
| Mitochondrial Membrane Potential | HepG2 cells | No significant effect | [10] |
| Mitochondrial Permeability Transition | Human liver mitochondria | No significant effect | [10] |
| Reactive Metabolite Formation | Human liver microsomes, Hepatocytes | No evidence of reactive metabolite formation | [10] |
| Reactive Oxygen Species (ROS) Production | HepG2 cells | No significant increase | [10] |
Experimental Protocols
Protocol 1: Assessment of Ximelagatran-Induced Cytotoxicity in Hepatocytes
-
Cell Culture:
-
Culture human hepatocytes (e.g., HepG2, HepaRG, or primary human hepatocytes) in the recommended medium and conditions until they reach 80-90% confluency in 96-well plates.
-
-
Compound Preparation:
-
Prepare a stock solution of Ximelagatran in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain the desired final concentrations (e.g., 0.1, 1, 10, 100, 300 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
-
Treatment:
-
Remove the culture medium and replace it with a fresh medium containing the different concentrations of Ximelagatran or vehicle control.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
Cytotoxicity Assay (e.g., MTT Assay):
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Protocol 2: In Vitro Co-culture Model for Immune-Mediated Hepatotoxicity
-
Hepatocyte Culture:
-
Seed primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepaRG) in a 24-well plate and culture until a stable monolayer is formed.
-
-
Immune Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
-
Co-culture Setup:
-
Add the isolated PBMCs to the hepatocyte monolayer at a specific hepatocyte-to-PBMC ratio (e.g., 1:5 or 1:10).
-
Allow the cells to co-culture for 24 hours before treatment.
-
-
Ximelagatran Treatment:
-
Treat the co-cultures with various concentrations of Ximelagatran or vehicle control for 48-72 hours.
-
-
Endpoint Analysis:
-
Hepatocyte Viability: Measure hepatocyte viability using a suitable assay (e.g., LDH release assay for cytotoxicity).
-
Cytokine Profiling: Collect the culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) using ELISA or a multiplex bead array.
-
Immune Cell Activation: Analyze the activation markers on specific immune cell populations (e.g., CD4+, CD8+ T cells) using flow cytometry.
-
Visualizations
Caption: On-target mechanism of Ximelagatran.
Caption: Troubleshooting workflow for unexpected cellular effects.
Caption: Experimental workflow for investigating immune-mediated hepatotoxicity.
References
- 1. The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ximelagatran--a promising new drug in thromboembolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and anticoagulant effect of the direct thrombin inhibitor melagatran following subcutaneous administration to healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-induced liver injury in humans: the case of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Prediction of drug-induced liver injury in humans by using in vitro methods: the case of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of thrombin-bound dabigatran effects on protease-activated receptor-1 expression and signaling in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 19. Kinome profiling as an early detection device for lead-compound off-target actions | NWO [nwo.nl]
- 20. m.youtube.com [m.youtube.com]
- 21. cn-bio.com [cn-bio.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Ximelagatran Experimental Reproducibility
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to improve the reproducibility of experiments involving Ximelagatran (B1683401).
Frequently Asked Questions (FAQs)
Q1: What is Ximelagatran and how does it work?
A1: Ximelagatran is an orally administered prodrug that is rapidly absorbed and converted in the body into its active form, Melagatran (B23205).[1][2][3][4] Melagatran is a potent and direct inhibitor of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1][2] It binds competitively and reversibly to the active site of both free and clot-bound thrombin, which prevents the conversion of fibrinogen to fibrin (B1330869), thereby inhibiting clot formation.[1][2][5][6] Unlike indirect inhibitors like heparin, its action does not require co-factors such as antithrombin.[1][2]
Mechanism of Action: From Ximelagatran to Anticoagulation
Caption: Ximelagatran's conversion to Melagatran and its inhibitory effect on thrombin.
Q2: How should I prepare and store Ximelagatran stock solutions to ensure stability?
A2: Proper handling of Ximelagatran is critical for reproducible results. The compound is a crystalline solid that should be stored at -20°C for long-term stability (≥4 years).[7][8] For experiments, prepare a stock solution in an organic solvent like DMSO, where its solubility is approximately 5 mg/ml.[7][8] Ximelagatran is sparingly soluble in aqueous buffers; to prepare an aqueous solution, first dissolve it in DMSO and then dilute with your buffer of choice (e.g., PBS).[7] It is not recommended to store the aqueous solution for more than one day to avoid degradation.[7]
| Solvent | Solubility | Storage Recommendation |
| DMSO | ~5 mg/mL[7][8] | Prepare fresh, store at -20°C for short term. |
| Ethanol | ~1 mg/mL[7][8] | Prepare fresh. |
| DMF | ~1 mg/mL[7][8] | Prepare fresh. |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[7] | Do not store for more than one day. [7] |
Q3: My coagulation assay results are highly variable. What are the common causes?
A3: Variability in coagulation assays when using direct thrombin inhibitors (DTIs) like Melagatran is a common issue. Several factors can contribute:
-
Assay Choice: Standard clotting assays like Activated Partial Thromboplastin (B12709170) Time (aPTT) and Prothrombin Time (PT) are significantly affected by DTIs.[9][10] The response can be non-linear, especially at higher concentrations, leading to poor reproducibility and limited sensitivity.[10][11]
-
Reagent Sensitivity: The degree of prolongation in PT/INR assays is highly dependent on the specific thromboplastin reagent used.[12] Different reagents have varying sensitivities to Melagatran, which can lead to different results between labs or even between different batches of reagents.[12]
-
Incomplete Prodrug Conversion: If you are using Ximelagatran in an in vitro system that lacks the necessary metabolic enzymes, it will not be converted to the active Melagatran, resulting in no anticoagulant effect.[3][4] Ensure your experimental system is appropriate or use the active metabolite, Melagatran, directly.
-
Pre-analytical Variables: Thrombin generation assays are sensitive to pre-analytical factors such as sample collection, processing, and temperature.[13] Standardizing these procedures is crucial.[14]
-
Inter-individual Plasma Variation: The baseline capacity to generate thrombin varies widely between plasma samples from different individuals.[15] Adding a fixed concentration of an anticoagulant will produce a variable inhibitory effect depending on the specific plasma used.[15]
Q4: Why am I seeing a prolonged aPTT but a near-normal PT/INR?
A4: This is an expected finding with direct thrombin inhibitors. The aPTT assay is generally more sensitive to thrombin inhibition than the PT assay.[9] However, the effect on PT/INR can vary significantly based on the specific reagents used in the assay kit.[9][12] Some PT reagents are much less sensitive to direct thrombin inhibitors, leading to only a slight prolongation even at effective anticoagulant concentrations.[12] For monitoring purposes, dedicated DTI assays like a diluted thrombin time (dTT) or ecarin-based assays are often more reliable and show a more linear dose-response relationship.[10][16]
| Assay | Typical Effect of Melagatran | Reproducibility Issues |
| aPTT | Dose-dependent prolongation.[9] | Non-linear response at high concentrations, limiting sensitivity.[10][11] |
| PT / INR | Variable prolongation. | Highly dependent on the sensitivity of the thromboplastin reagent.[12] |
| Thrombin Time (TT) | Marked prolongation. | Very sensitive; may be prolonged beyond measurable limits. |
| Diluted TT / Ecarin Clotting Time (ECT) | Linear, dose-dependent prolongation. | Considered more suitable for monitoring DTIs.[10][16] |
Troubleshooting Guide: Unexpected Coagulation Assay Results
Use this decision tree to diagnose inconsistent results from your clotting assays.
Caption: A troubleshooting workflow for diagnosing unexpected aPTT assay results.
Detailed Experimental Protocol: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol describes a manual method for determining the effect of Melagatran (the active form of Ximelagatran) on the aPTT of human plasma.
I. Materials and Reagents
-
Test Compound: Melagatran dissolved in an appropriate vehicle (e.g., saline or buffer). Prepare serial dilutions to test a range of concentrations.
-
Control Plasma: Pooled normal human plasma, citrated (e.g., 3.2% sodium citrate). Thaw rapidly at 37°C immediately before use.[17]
-
aPTT Reagent: A commercial aPTT reagent containing a contact activator (e.g., ellagic acid, micronized silica) and a platelet substitute (phospholipid).[18][19] Allow to reach room temperature before use.[17]
-
Calcium Chloride (CaCl₂): 0.02 M solution. Pre-warm to 37°C for at least 20 minutes before use.[17][20]
-
Equipment: Calibrated micropipettes, test tubes or cuvettes, stopwatch, and a 37°C water bath or heat block.
II. Assay Procedure
-
Preparation: Label test tubes for each control and test concentration. All incubations should be performed at 37°C.[17][18]
-
Plasma and Compound Incubation: In each corresponding tube, pipette 50 µL of control plasma. Add a small volume (e.g., 5-10 µL) of your Melagatran dilution or vehicle control. Gently mix.
-
aPTT Reagent Addition: Add 50 µL of the aPTT reagent to each tube.[17][20]
-
Activation: Incubate the plasma/aPTT reagent mixture for exactly 3-5 minutes at 37°C (the activation time may vary based on the reagent manufacturer's instructions).[17][19][20]
-
Initiation of Clotting: Rapidly add 50 µL of the pre-warmed 0.02 M CaCl₂ solution to the tube and simultaneously start a stopwatch.[17][20]
-
Clot Detection: Keep the tube in the 37°C water bath. Gently tilt the tube back and forth and observe for the formation of a fibrin clot. Stop the stopwatch immediately when the clot is detected.
-
Recording: Record the time in seconds. This is the aPTT. Perform all measurements in duplicate or triplicate for accuracy.
Experimental Workflow: aPTT Assay
References
- 1. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Seminars in Vascular Medicine / Abstract [thieme-connect.com]
- 3. Ximelagatran - Wikipedia [en.wikipedia.org]
- 4. Ximelagatran (Exanta): alternative to warfarin? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Ximelagatran: a new oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Direct thrombin inhibitor assays - Clinical Laboratory int. [clinlabint.com]
- 11. Direct Thrombin Inhibitor Resistance and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Large inter-individual variation of the pharmacodynamic effect of anticoagulant drugs on thrombin generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. atlas-medical.com [atlas-medical.com]
- 18. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 19. chronolab.com [chronolab.com]
- 20. linear.es [linear.es]
Technical Support Center: Ximelagatran in Animal Thrombosis Models
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the direct thrombin inhibitor, Ximelagatran (B1683401), and its active form, Melagatran (B23205), in animal models of thrombosis.
Frequently Asked Questions (FAQs)
Q1: What is Ximelagatran and what is its mechanism of action?
A1: Ximelagatran is an oral prodrug that is rapidly absorbed and converted into its active form, melagatran.[1] Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[2][3] It works by binding directly to the active site of both free (circulating) and clot-bound thrombin, which prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[4][5] This direct action does not require co-factors like antithrombin.[4]
Q2: Why is understanding the pharmacokinetics of Ximelagatran crucial for experimental design?
A2: The pharmacokinetics of Ximelagatran, particularly its conversion to melagatran and subsequent bioavailability, vary significantly across different animal species.[6] For instance, the bioavailability of melagatran after oral Ximelagatran administration is estimated to be 5-10% in rats and 10-50% in dogs.[6][7] This variability can lead to inconsistent exposure and, consequently, variable antithrombotic effects. Therefore, it is critical to select doses and administration routes appropriate for the chosen animal model.
Q3: What is the difference between Ximelagatran and Melagatran in experiments?
A3: Ximelagatran is the orally administered prodrug, designed to improve absorption from the gastrointestinal tract.[8] Melagatran is the active compound that directly inhibits thrombin.[9] While Ximelagatran is suitable for oral dosing studies, its variable absorption can be a source of experimental inconsistency.[6] For studies requiring more predictable and consistent plasma concentrations, direct administration of melagatran (e.g., intravenously or subcutaneously) may be preferable.[10][11]
Q4: Are there known antidotes or reversal agents for Melagatran's anticoagulant effect?
A4: There is no specific, dedicated antidote for melagatran.[9] However, its relatively short half-life (around 2-4 hours) means its anticoagulant effect diminishes fairly quickly after administration ceases.[1][2] Preclinical studies in rats and rabbits have suggested that activated prothrombin complex concentrate (APCC) can reduce bleeding time and blood loss caused by high concentrations of melagatran.[2]
Troubleshooting Guide
Issue 1: Inconsistent Antithrombotic Effect or Lack of Efficacy
Q: My results show high variability in thrombus inhibition between animals, or the drug appears ineffective at published doses. What could be the cause?
A: This is a common challenge, often linked to the drug's pharmacokinetic profile.
-
Species-Specific Bioavailability: The oral bioavailability of Ximelagatran is low and varies between species (see Table 1).[6] Rats, in particular, exhibit low bioavailability (5-10%), meaning a smaller fraction of the oral dose reaches the systemic circulation as active melagatran.[6][7]
-
First-Pass Metabolism: After absorption, Ximelagatran undergoes extensive first-pass metabolism in the liver, which contributes to the lower bioavailability of melagatran.[6]
-
Vehicle Formulation: The vehicle used for drug delivery can impact its effect. One study found that melagatran dissolved in cyclodextrin (B1172386) was less effective in a rat venous thrombosis model compared to saline or poloxamer, even though it resulted in a greater prolongation of clotting times ex vivo.[11]
-
Timing of Administration: The timing of drug administration relative to the thrombotic challenge is critical. Given the rapid absorption and relatively short half-life, peak plasma concentrations of melagatran are typically observed 1.5-2.5 hours after oral ximelagatran dosing.[3] Ensure your experimental timeline aligns with the drug's peak effect.
Solutions:
-
Verify Dose Calculations: Double-check that your dose is appropriate for the species being used, accounting for the low bioavailability.
-
Consider Alternative Administration: For more consistent results, consider administering the active form, melagatran, via an intravenous or subcutaneous route to bypass issues with oral absorption.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: If possible, collect satellite blood samples to measure plasma melagatran concentrations and correlate them with a pharmacodynamic marker like Activated Partial Thromboplastin Time (APTT) to confirm drug exposure.[12]
-
Standardize Vehicle: Use a simple, well-characterized vehicle like saline for subcutaneous melagatran unless a specific formulation is being tested.[11]
Issue 2: Excessive Bleeding or Hemorrhagic Complications
Q: I am observing a higher-than-expected incidence of bleeding in my animal model. How can I mitigate this?
A: Excessive bleeding indicates that the anticoagulant effect is overpowering the hemostatic capacity of the animal.
-
Dose-Response Relationship: Both the antithrombotic effect and the bleeding risk of melagatran are dose-dependent.[10] A dose that is highly effective at preventing thrombosis may also be associated with a significant increase in bleeding.
-
Model Sensitivity: Different thrombosis models induce varying levels of vascular injury. Models with severe vessel trauma may be more prone to bleeding when an anticoagulant is administered. A study in rabbits used standardized ear incisions to quantify bleeding risk alongside the antithrombotic effect.[10]
-
Renal Function: Melagatran is primarily cleared by the kidneys.[13] If using animals with compromised renal function, drug clearance will be reduced, leading to higher plasma concentrations and an increased risk of bleeding.
Solutions:
-
Dose Titration: Conduct a dose-response study to identify a dose with an optimal balance of antithrombotic efficacy and bleeding risk for your specific model.
-
Assess the Therapeutic Window: Compare the effective dose for thrombosis prevention with the dose that causes significant bleeding. Studies have shown that melagatran may have a better benefit-to-risk profile (less bleeding for equivalent efficacy) than other direct thrombin inhibitors like hirudin in some models.[10]
-
Monitor Animal Health: Ensure the animals used in the study are healthy, with normal renal function, to avoid unexpected drug accumulation.[13]
Data Presentation: Quantitative Summaries
Table 1: Pharmacokinetic Parameters of Melagatran (following oral Ximelagatran administration)
| Species | Oral Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) | Elimination Half-life (t½) | Reference(s) |
|---|---|---|---|---|
| Rat | 5 - 10% | ~2 hours | ~3 hours | [6][7] |
| Dog | 10 - 50% | ~2 hours | ~3 hours | [6] |
| Human | ~20% | ~2 hours | ~3-4 hours |[6][13] |
Table 2: Efficacy and Safety Data in Animal Thrombosis Models
| Species | Thrombosis Model | Treatment | Dose | Key Outcome(s) | Reference(s) |
|---|---|---|---|---|---|
| Rat | Venous Thrombosis (stasis) | Ximelagatran (oral) | 3 µmol/kg | ~50% inhibition of thrombus weight | [14] |
| Rat | Venous Thrombosis (stasis) | Ximelagatran (oral) | 10 µmol/kg | ~75% inhibition of thrombus weight | [14] |
| Rabbit | Arterial Thrombosis (balloon injury) | Melagatran (IV infusion) | 78-313 nmol/kg (total) | Dose-dependent increase in patency and blood flow | [10] |
| Rabbit | Ear Bleeding Model | Melagatran (IV infusion) | Maximally effective dose | 2-3 fold less bleeding compared to hirudin at its maximally effective dose |[10] |
Experimental Protocols
Rat Ferric Chloride-Induced Venous Thrombosis Model
This protocol is a generalized methodology based on common practices described in the literature for evaluating antithrombotic agents.[14]
-
Animal Preparation:
-
Use male Sprague-Dawley rats (or another appropriate strain) weighing 250-350g.
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane (B1672236) inhalation or intraperitoneal ketamine/xylazine). Confirm adequate anesthesia by lack of pedal withdrawal reflex.
-
Maintain the animal's body temperature using a heating pad.
-
-
Drug Administration:
-
Administer Ximelagatran orally (p.o.) via gavage or Melagatran subcutaneously (s.c.) or intravenously (i.v.) at the desired time point before thrombus induction (e.g., 60-120 minutes for oral Ximelagatran).
-
The control group should receive the corresponding vehicle.
-
-
Surgical Procedure & Thrombus Induction:
-
Perform a midline abdominal incision to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC free from surrounding tissues over a length of 1-2 cm, caudal to the renal veins.
-
Place a small piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride (FeCl₃) solution (typically 10-20%) onto the surface of the exposed IVC for a standardized period (e.g., 5-10 minutes) to induce endothelial injury.
-
After the application period, remove the filter paper and rinse the area with saline.
-
Close the abdominal incision with sutures or clips.
-
-
Endpoint Measurement:
-
After a predetermined period of thrombus formation (e.g., 4-5 hours), re-anesthetize the animal.
-
Re-open the incision and carefully isolate the segment of the IVC where the injury was induced.
-
Ligate the vessel proximal and distal to the thrombus.
-
Excise the thrombosed segment, open it longitudinally, and carefully remove the thrombus.
-
Blot the thrombus to remove excess blood and immediately determine its wet weight.
-
Calculate the percent inhibition of thrombosis for the drug-treated group relative to the vehicle-treated control group.
-
Visualizations
Caption: Mechanism of action of Melagatran in the coagulation cascade.
Caption: General experimental workflow for an in vivo thrombosis model.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. Ximelagatran: an orally active direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
- 4. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans. | Semantic Scholar [semanticscholar.org]
- 8. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The benefit-to-risk profile of melagatran is superior to that of hirudin in a rabbit arterial thrombosis prevention and bleeding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and pharmacodynamics of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, are not influenced by acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Melagatran Detection in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of melagatran (B23205) in plasma samples. The information is designed to address specific experimental challenges and facilitate the optimization of various detection methodologies.
Comparison of Analytical Techniques for Melagatran Detection
The selection of an appropriate analytical method for melagatran quantification is critical and depends on the specific requirements of the study, such as desired sensitivity, specificity, and sample throughput.[1][2] The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), immunoassays, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Coagulation-based assays are also employed to measure the anticoagulant activity of melagatran.
| Parameter | HPLC-UV | Immunoassay | LC-MS/MS | Ecarin Clotting Time (ECT) | Activated Partial Thromboplastin (B12709170) Time (aPTT) |
| Principle | Chromatographic separation and UV detection.[1] | Specific antibody-antigen binding.[1] | Chromatographic separation and mass-based detection.[1] | Measures inhibition of meizothrombin.[2] | Measures prolongation of the intrinsic coagulation pathway.[2] |
| Linearity Range | Typically higher concentrations | Variable, dependent on antibody | 0.010-4.0 µmol/L[3] | Linear dose-response[4] | Non-linear response[2] |
| Recovery | N/A | N/A | >80% with mixed-mode SPE[3] | N/A | N/A |
| Specificity | Lower, susceptible to matrix interference.[1] | High, but potential for cross-reactivity.[1] | High, monitors specific ion transitions.[1] | High for direct thrombin inhibitors.[2] | Low, affected by various factors.[2] |
| Sensitivity | Lower[1] | High | High[1] | High[2] | Moderate[2] |
| Throughput | Moderate | High (with automation) | High (with automation)[3] | Moderate | High |
Experimental Protocols
Protocol 1: LC-MS/MS with Solid-Phase Extraction (SPE)
This protocol is based on established methods for the quantification of melagatran in human plasma.[3]
1. Materials and Reagents:
-
Melagatran reference standard
-
Isotope-labeled internal standard (e.g., melagatran-d3)
-
Human plasma (collected with an appropriate anticoagulant, see FAQs)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (deionized or HPLC grade)
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., C8/SO3-)[3]
-
96-well collection plates
2. Instrumentation:
-
Liquid chromatograph (e.g., Agilent 1290 UHPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000)
-
C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Automated liquid handler (optional, for high throughput)[3]
3. Sample Preparation (Solid-Phase Extraction):
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: To 200 µL of plasma sample, add the internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute melagatran and the internal standard with 1 mL of the elution solvent (e.g., a mixture of 50% methanol and 50% buffer containing 0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3).[3]
4. LC-MS/MS Analysis:
-
Mobile Phase A: 10 mmol/L Ammonium acetate and 5 mmol/L acetic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.75 mL/min.[3]
-
Gradient Elution: A typical gradient runs from 10% to 30% acetonitrile.[3]
-
Injection Volume: 10 µL
-
Ionization Mode: Positive electrospray ionization (ESI).[3]
-
MRM Transitions: Monitor the specific precursor to product ion transitions for melagatran and its internal standard.[1]
Visualizations
Experimental workflow for melagatran quantification in plasma using SPE and LC-MS/MS.
Logical workflow for troubleshooting unexpected assay results.
Troubleshooting Guides
LC-MS/MS and HPLC Methods
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions with silanol (B1196071) groups on the column.[5][6]- Column overload.[5]- Column contamination or void.[7][8]- Inappropriate mobile phase pH or buffer concentration.[5][6] | - Optimize Mobile Phase: Ensure the mobile phase pH is appropriate to keep melagatran in a single ionic state. Increase buffer concentration to mask residual silanol interactions.[5][6]- Reduce Sample Load: Dilute the sample to check for column overload.[5]- Column Maintenance: Replace the guard column. If tailing persists, replace the analytical column.[7]- Sample Cleanup: Ensure sample cleanup is effective in removing matrix components that can contaminate the column.[9] |
| Ion Suppression/Enhancement (LC-MS/MS) | - Co-eluting matrix components (e.g., phospholipids (B1166683), salts).[10]- High concentrations of analytes.[11]- Column bleed.[12] | - Improve Chromatographic Separation: Modify the gradient to separate melagatran from the interfering matrix components.[11]- Enhance Sample Preparation: Use a more effective sample cleanup method like HybridSPE to remove phospholipids.[13]- Dilute the Sample: This can reduce the concentration of interfering matrix components.[10]- Use a Different Column: Consider a column with a different chemistry or a metal-free column if metal chelation is suspected.[14] |
| Low Sensitivity/Poor Recovery | - Inefficient sample extraction.- Analyte degradation.- Ion suppression.[10] | - Optimize SPE Protocol: Ensure proper conditioning, loading, washing, and elution steps. Use a different SPE sorbent if necessary.- Check Sample Stability: Confirm the stability of melagatran under the storage and processing conditions used (see FAQs).- Address Ion Suppression: Follow the steps outlined above. |
| Retention Time Shift | - Changes in mobile phase composition.[15]- Column aging or contamination.[15]- Temperature fluctuations.[15] | - Prepare Fresh Mobile Phase: Ensure accurate composition and adequate degassing.- Column Equilibration: Ensure the column is properly equilibrated before each run.- Column Cleaning/Replacement: Flush the column or replace it if it's old or contaminated.[9] |
Coagulation-Based Assays (ECT, aPTT)
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| High Variability in Results | - Pre-analytical variables (hemolysis, lipemia, icterus).[16]- Improper sample handling (e.g., inadequate mixing, incorrect blood-to-anticoagulant ratio).[16]- Reagent-dependent variability (especially for aPTT and PT).[2][17] | - Inspect Sample Quality: Visually inspect plasma for signs of hemolysis, lipemia, or icterus. If present, recollect the sample.[16]- Standardize Sample Collection: Adhere strictly to guidelines for venipuncture, tube filling, and mixing.[16]- Use Recommended Reagents: For ECT, ensure the ecarin reagent is properly reconstituted and stored. For aPTT, be aware of the high variability between different reagents.[2] |
| Unexpectedly Prolonged or Shortened Clotting Times | - Presence of other anticoagulants.[16][18]- Reduced levels of prothrombin or fibrinogen (for ECT).[19]- Interference from other drugs used in patient care.[18] | - Review Patient Medication: Check for co-administration of other anticoagulants that could affect the results.[16]- Consider Specific Assays: The Ecarin Chromogenic Assay (ECA) is less affected by variations in prothrombin and fibrinogen levels compared to the ECT.[20]- Consult Literature: Be aware of potential interferences from other medications.[18] |
Frequently Asked Questions (FAQs)
Q1: What is the best anticoagulant to use for collecting plasma samples for melagatran analysis?
A1: For LC-MS/MS and HPLC analysis, EDTA or citrate (B86180) are commonly used anticoagulants.[21][22] Heparin can interfere with some analytical methods, particularly those involving enzymatic reactions or PCR, and may also cause ion suppression in LC-MS.[22] For coagulation-based assays, citrated plasma is the standard.[2] It is crucial to use the correct blood-to-anticoagulant ratio to avoid dilution effects.
Q2: How stable is melagatran in plasma, and what are the optimal storage conditions?
A2: While specific stability data for melagatran in plasma under various conditions should be validated in your laboratory, general guidelines for coagulation samples suggest that analysis should be performed promptly. For short-term storage, refrigeration at 2-8°C is common.[23] For long-term storage, freezing at -20°C or -80°C is recommended to maintain the integrity of the analytes.[24] Avoid repeated freeze-thaw cycles.[24]
Q3: What are the pros and cons of Solid-Phase Extraction (SPE) versus Protein Precipitation (PPT) for plasma sample preparation?
A3:
-
Protein Precipitation (PPT):
-
Solid-Phase Extraction (SPE):
-
Pros: Provides a much cleaner extract by effectively removing proteins, salts, and phospholipids, leading to reduced matrix effects and improved assay performance.[13][25] Can be automated for high-throughput applications.[3]
-
Cons: More time-consuming and expensive than PPT, and requires method development to optimize recovery.
-
For sensitive and robust LC-MS/MS analysis of melagatran, SPE is the recommended sample preparation technique.[3]
Q4: Can immunoassays be used for melagatran quantification?
A4: Yes, immunoassays can be used and are suitable for high-throughput screening.[1] However, their specificity can be a limitation, as there may be cross-reactivity with melagatran metabolites or other structurally similar molecules, leading to inaccurate results.[1] The availability of highly specific antibodies is also a critical factor.
Q5: Why is the Prothrombin Time (PT) assay not recommended for monitoring melagatran?
A5: The PT assay shows low sensitivity and high variability in response to melagatran.[2][17] The results are highly dependent on the specific thromboplastin reagent used.[17] This makes it an unreliable method for quantifying the anticoagulant effect of melagatran. The Ecarin Clotting Time (ECT) and chromogenic anti-IIa assays are more suitable alternatives.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coagulation assessment with the new generation of oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. hplc.eu [hplc.eu]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. zefsci.com [zefsci.com]
- 16. benchchem.com [benchchem.com]
- 17. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Drugs Used in Intensive Care on Routine Coagulation Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ecarin Clotting Time – ECAT | Clotpedia [clotpedia.nl]
- 20. [Ecarin chromogenic assay: an innovative test for quantitative determination of direct thrombin inhibitors in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selection of Serum, Plasma, and Anticoagulants for Metabolomics - Creative Proteomics [creative-proteomics.com]
- 22. A Guide to the Right Anticoagulant for Blood Research [researchdonors.co.uk]
- 23. Stability of prothrombin time and activated partial thromboplastin time tests under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
challenges in interpreting data from studies using withdrawn drugs like Ximelagatran
For Immediate Release
[City, State] – December 19, 2025 – Researchers and drug development professionals now have access to a comprehensive technical support center designed to address the significant challenges of interpreting data from studies involving withdrawn drugs, with a specific focus on the anticoagulant Ximelagatran (B1683401). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to aid in the critical analysis of this complex and often incomplete information.
The withdrawal of a drug from the market, as was the case with Ximelagatran due to concerns over hepatotoxicity, leaves a legacy of clinical trial data that can still hold valuable scientific insights. However, interpreting this data is fraught with challenges, including incomplete datasets, potential biases, and the need to understand the specific context of the drug's failure. This technical support center aims to equip researchers with the necessary tools and knowledge to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in interpreting efficacy data from Ximelagatran clinical trials?
A1: Interpreting efficacy data from Ximelagatran trials requires careful consideration of several factors. A key challenge is the potential for "informative dropout," where patients withdraw from a study for reasons related to the treatment, which can bias the results.[1][2] Additionally, many of the pivotal trials, such as the SPORTIF series, were designed as non-inferiority studies compared to warfarin (B611796).[3][4][5][6] This means they aimed to show that Ximelagatran was "no worse than" warfarin, not necessarily superior. Understanding the non-inferiority margin and the statistical power of the studies is crucial for accurate interpretation. Furthermore, the patient populations in these trials had specific inclusion and exclusion criteria, which may limit the generalizability of the findings to a broader patient population.[7]
Q2: How can I assess the causality of adverse events, specifically liver injury, in Ximelagatran study data?
A2: Assessing the causality of drug-induced liver injury (DILI) is a significant challenge. The Roussel Uclaf Causality Assessment Method (RUCAM) is a widely used tool to standardize this assessment.[4][8][9] RUCAM assigns a score based on criteria such as the timing of the event, the course of liver enzyme elevation, risk factors, and the exclusion of other potential causes. When analyzing Ximelagatran data, it is important to look for reports of systematic causality assessments. The withdrawal of Ximelagatran was primarily due to hepatotoxicity, and a key finding was that severe liver injury could occur even after the drug was discontinued, making causality assessment even more complex.[10]
Q3: Were there any predictive biomarkers for Ximelagatran-induced hepatotoxicity identified?
A3: Preclinical toxicological studies with Ximelagatran did not predict the liver injury observed in humans.[5][10] However, post-withdrawal pharmacogenomic studies have suggested an association between elevations in alanine (B10760859) aminotransferase (ALT) and the presence of specific Major Histocompatibility Complex (MHC) alleles, namely DRB107 and DQA102.[5][10] This suggests a possible immunogenic pathogenesis for the idiosyncratic liver injury. Researchers analyzing Ximelagatran data should be aware of this genetic predisposition, as it may not have been accounted for in the original trial designs.
Troubleshooting Guides
Problem: Inconsistent or missing data in patient records from Ximelagatran trials.
Solution:
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Acknowledge the limitations: Data from trials of withdrawn drugs can be incomplete. It is crucial to document the extent of missing data and assess its potential impact on your analysis.
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Consult regulatory guidance: The FDA and other regulatory bodies have guidance on handling data from subjects who withdraw from clinical trials. Generally, all data collected up to the point of withdrawal should be retained and included in analyses.[11][12][13]
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Employ appropriate statistical methods: Use statistical techniques designed to handle missing data, such as multiple imputation or sensitivity analyses, to assess the robustness of your findings under different assumptions about the missing information.[14]
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Focus on available complete datasets: When possible, focus your primary analysis on patient subgroups with more complete data, while clearly stating the limitations of this approach.
Problem: Difficulty in comparing liver safety data across different Ximelagatran studies.
Solution:
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Standardize definitions: Ensure you are using consistent definitions for liver adverse events (e.g., the threshold for elevated ALT levels) across the studies you are comparing. The FDA has provided guidance on the clinical evaluation of DILI which can be a valuable reference.[12]
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Consider trial design differences: Be aware of variations in the duration of treatment and the frequency of liver function monitoring in different trials. For instance, the risk of elevated liver enzymes with Ximelagatran was found to be higher in long-term studies (>35 days).[4][10]
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Analyze comparator groups: Carefully examine the liver safety data from the comparator arms (e.g., warfarin, placebo) in each study to understand the background rate of liver enzyme elevations in the respective patient populations.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from major clinical trials involving Ximelagatran, focusing on the incidence of elevated liver enzymes, a primary safety concern that led to its withdrawal.
Table 1: Incidence of Elevated Alanine Aminotransferase (ALT) in Long-Term Ximelagatran Trials
| Trial | Treatment Group | Comparator Group | Incidence of ALT >3x Upper Limit of Normal (ULN) in Ximelagatran Group | Incidence of ALT >3x ULN in Comparator Group | Mean Treatment Duration (Days) |
| Pooled Long-Term Trials[4][8] | Ximelagatran (n=6931) | Warfarin, LMWH/Warfarin, or Placebo (n=6216) | 7.9% | 1.2% | 357 |
| THRIVE Treatment Study[3] | Ximelagatran 36 mg twice daily (n=1240) | Enoxaparin/Warfarin (n=1249) | 9.6% | 2.0% | 180 |
| SPORTIF V[15] | Ximelagatran 36 mg twice daily | Warfarin | 6.0% | Not specified, but lower | Mean 20 months |
Table 2: Combined Elevation of ALT and Total Bilirubin (B190676) in Long-Term Ximelagatran Trials
| Treatment Group | Comparator Group | Incidence of ALT >3x ULN and Total Bilirubin >2x ULN |
| Ximelagatran[5][7][10] | Warfarin, LMWH/Warfarin, or Placebo | 0.5% |
| Comparator[5][7][10] | - | 0.1% |
Experimental Protocols
While full, unabridged clinical trial protocols are often proprietary, the following provides a detailed methodological overview of key experiments cited in the literature for assessing the efficacy and safety of Ximelagatran.
1. Assessment of Efficacy in Stroke Prevention in Atrial Fibrillation (SPORTIF III & V Trials)
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Objective: To compare the efficacy and safety of fixed-dose oral Ximelagatran with dose-adjusted warfarin for the prevention of stroke and systemic embolic events in patients with nonvalvular atrial fibrillation and at least one additional risk factor for stroke.[5][6][15]
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Study Design: Randomized, multicenter, non-inferiority trials. SPORTIF III was open-label, while SPORTIF V was double-blind.[4][5][6]
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Patient Population: Patients aged 18 years or older with non-valvular atrial fibrillation and at least one additional risk factor for stroke (e.g., previous stroke, hypertension, heart failure).[5][6]
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Intervention:
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Primary Efficacy Endpoint: The composite of all strokes (ischemic or hemorrhagic) and systemic embolic events.[5][15]
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Safety Monitoring: Included regular monitoring of bleeding events and liver function tests (ALT). In the SPORTIF V trial, serum ALT levels were monitored.[15]
2. Assessment of Efficacy in the Treatment of Deep Vein Thrombosis (THRIVE Treatment Study)
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Objective: To compare the efficacy and safety of oral Ximelagatran with standard therapy (enoxaparin followed by warfarin) for the treatment of acute deep vein thrombosis (DVT).[3][16]
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Study Design: Randomized, double-blind, non-inferiority trial.[3]
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Patient Population: Patients with acute, symptomatic DVT, with or without pulmonary embolism.[3]
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Intervention:
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Primary Efficacy Endpoint: Recurrent venous thromboembolism.[3]
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Safety Monitoring: Included assessment of bleeding events and regular monitoring of liver enzymes (ALT). Alanine aminotransferase levels were monitored for increases to more than 3 times the upper limit of normal.[3]
3. Protocol for Monitoring and Assessing Drug-Induced Liver Injury (General Guidance)
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Objective: To systematically detect, assess, and manage potential drug-induced liver injury during a clinical trial.
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Methodology:
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Baseline Assessment: Collect baseline liver function tests (ALT, AST, alkaline phosphatase, and total bilirubin) for all participants before initiating the investigational drug.
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Routine Monitoring: Schedule regular monitoring of liver function tests throughout the trial. The frequency may be increased for drugs with a known or suspected risk of hepatotoxicity. For Ximelagatran long-term trials, monthly monitoring for the first 6 months was common.[7]
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Discontinuation Rules: Establish clear, pre-defined criteria for drug discontinuation based on the magnitude of liver enzyme elevation (e.g., ALT >3x or >5x ULN) and the presence or absence of symptoms or bilirubin elevation (Hy's Law).[12]
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Causality Assessment: For any significant liver enzyme elevation, conduct a thorough causality assessment. This should include:
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A detailed medical history and evaluation for other potential causes of liver injury (e.g., viral hepatitis, alcohol use, concomitant medications).
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Application of a structured causality assessment tool like RUCAM.[9]
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Expert review by a hepatologist or a dedicated safety monitoring board.
-
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Follow-up: Continue to monitor liver function tests after drug discontinuation until they return to baseline or stabilize.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the interpretation of Ximelagatran data.
Caption: Ximelagatran's mechanism of action within the coagulation cascade.
Caption: A typical workflow for investigating suspected Drug-Induced Liver Injury (DILI) in a clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of the oral direct thrombin inhibitor ximelagatran versus standard therapy (enoxaparin and warfarin) for acute, symptomatic deep vein thrombosis with or without pulmonary embolism. A double-blind, international study (THRIVE Treatment) [plpl.astrazenecaclinicaltrials.com]
- 3. Stroke Prevention Using the Oral Direct Thrombin Inhibitor Ximelagatran in Patients With Nonvalvular Atrial Fibrillation - American College of Cardiology [acc.org]
- 4. Stroke Prevention Using the Oral Direct Thrombin Inhibitor Ximelagatran in Patients With Nonvalvular Atrial Fibrillation - American College of Cardiology [acc.org]
- 5. Stroke Prevention Using the Oral Direct Thrombin Inhibitor Ximelagatran in Patients With Nonvalvular Atrial Fibrillation - American College of Cardiology [acc.org]
- 6. [SPORTIF III and V trials: a major breakthrough for long-term oral anticoagulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug-induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis [scholarworks.indianapolis.iu.edu]
- 8. Oral ximelagatran for secondary prophylaxis after myocardial infarction: the ESTEEM randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Causality Assessment for Suspected DILI During Clinical Phases of Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for identification, management, and assessment of drug-induced liver injury in clinical trials [lcgdbzz.com]
- 12. Drug-Induced Liver Injury: Premarketing Clinical Evaluation | FDA [fda.gov]
- 13. Oral ximelagatran for secondary prophylaxis after myocardial infarction : the ESTEEM randomised controlled trial. [diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. Thrombin Inhibitor in Venous Thromboembolism - American College of Cardiology [acc.org]
- 16. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Ximelagatran-Induced Artifacts in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifacts induced by Ximelagatran and its active form, melagatran (B23205), in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Ximelagatran and how does it work?
Ximelagatran is a prodrug that is rapidly converted in vivo and in some in vitro systems containing metabolic enzymes (e.g., liver microsomes) to its active form, melagatran.[1][2] Melagatran is a potent and selective direct thrombin inhibitor (DTI).[1] It binds directly to the active site of thrombin (Factor IIa), a key enzyme in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and blocking thrombin-mediated platelet activation.[1] This inhibitory action is independent of antithrombin.
Q2: Why does Ximelagatran/melagatran interfere with in vitro assays?
The primary reason for interference, particularly in hemostasis-related assays, is melagatran's direct inhibition of thrombin.[3][4] Since thrombin is a central component of the coagulation cascade, its inhibition will fundamentally alter the outcome of any assay that relies on clot formation as an endpoint.[3][4] Beyond coagulation assays, thrombin has pleiotropic effects, including cell signaling and inflammation, so its inhibition can lead to unexpected results in a variety of cell-based assays.
Q3: What are the most common assays affected by Ximelagatran/melagatran?
Coagulation assays are the most significantly affected. This includes, but is not limited to:
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Activated Partial Thromboplastin (B12709170) Time (aPTT)[1]
-
Thrombin Time (TT)[6]
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Ecarin Clotting Time (ECT)[6]
Platelet aggregation assays that use thrombin as an agonist will also be directly impacted.[7] There is also evidence that direct thrombin inhibitors can influence markers of inflammation in vitro.[8]
Q4: I am having trouble dissolving Ximelagatran/melagatran for my in vitro study. What should I do?
Melagatran has low aqueous solubility.[9] It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[9] When preparing the working solution, slowly add the DMSO stock to your aqueous buffer while vortexing to avoid precipitation.[9] Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.[9]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Coagulation Assays
| Possible Cause | Troubleshooting Steps |
| Direct inhibition of thrombin by melagatran. | 1. Acknowledge the Interference: Understand that standard clot-based assays (PT, aPTT, TT) will be prolonged in the presence of melagatran. These assays are not suitable for assessing other coagulation parameters in a sample containing this DTI.[5][6] 2. Switch to a DTI-insensitive Assay: If you need to measure a component of the coagulation cascade other than thrombin activity, consider assays that are less sensitive to DTIs. For example, chromogenic assays for specific factors that do not rely on a final clot formation step may be less affected. 3. Use a Calibrated DTI Assay: If the goal is to measure the concentration of melagatran, use a dedicated assay such as a diluted Thrombin Time (dTT) or an Ecarin Clotting Time (ECT) with appropriate calibrators.[6] |
| Reagent Sensitivity: | The degree of prolongation in assays like the PT can vary significantly depending on the thromboplastin reagent used.[5] If comparing results across different experiments or labs, ensure the same reagents and methodologies are used. |
Issue 2: Altered Platelet Activation in an In Vitro Assay
| Possible Cause | Troubleshooting Steps |
| Inhibition of Thrombin-Induced Platelet Aggregation. | 1. Use Alternative Agonists: If your research question is not specifically about thrombin-platelet interactions, use other platelet agonists such as ADP, collagen, or arachidonic acid to stimulate platelets.[10] 2. Interpret with Caution: If using thrombin is necessary, be aware that melagatran will inhibit aggregation. This is an expected pharmacological effect, not necessarily an experimental artifact.[7] |
| Indirect Effects on Platelets: | Some studies suggest that DTIs might have complex effects on platelet function beyond direct thrombin inhibition.[10][11] Include appropriate controls, such as other classes of anticoagulants, to dissect the specific effects of direct thrombin inhibition. |
Issue 3: Suspected Off-Target Effects or Artifacts in Cell-Based Assays (e.g., Cytotoxicity, Cytokine Secretion)
| Possible Cause | Troubleshooting Steps |
| Residual Thrombin Activity in Serum-Containing Media: | Serum used in cell culture media contains prothrombin, which can be activated to thrombin. Melagatran will inhibit this thrombin, which could indirectly affect cell behavior if the cells are sensitive to thrombin signaling. 1. Use Serum-Free Media: If your cell type allows, conduct the experiment in serum-free media to eliminate the confounding factor of serum-derived thrombin. 2. Heat-Inactivate Serum: While heat inactivation denatures some complement proteins, it may not completely eliminate all clotting factor activity. This can be a partial, but not complete, solution. 3. Include a Thrombin-Neutralizing Control: In a parallel experiment, add a specific thrombin inhibitor with a different mechanism of action to see if it replicates the effects of melagatran. |
| Solvent Effects: | High concentrations of solvents like DMSO can be toxic to cells.[9] Run a Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent used to dissolve Ximelagatran/melagatran.[9] |
| Intrinsic Biological Activity Unrelated to Thrombin Inhibition: | While the primary target is thrombin, off-target effects are always a possibility with any compound. Use an Inactive Analogue: If available, include a structurally similar but biologically inactive analogue of melagatran as a negative control. |
Experimental Protocols & Strategies to Minimize Artifacts
Protocol 1: General Strategy for Mitigating Artifacts in Non-Coagulation, Cell-Based Assays
-
Compound Preparation:
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Prepare a high-concentration stock solution of Ximelagatran or melagatran in 100% DMSO.
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Serially dilute the stock solution in your final assay buffer or cell culture medium. Ensure the final DMSO concentration is consistent across all experimental groups and is below the tolerance level of your cell line (typically <0.5%).
-
-
Inclusion of Proper Controls:
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Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration of the drug.
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Untreated Control: Cells in media alone.
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Positive Control: A known inducer of the endpoint you are measuring.
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Negative Control Anticoagulant: Consider including a control with an anticoagulant with a different mechanism of action (e.g., a direct Factor Xa inhibitor) to determine if the observed effects are specific to thrombin inhibition.
-
-
Assay Selection:
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Whenever possible, choose assay readouts that are not directly dependent on coagulation. For example, if assessing inflammation, measuring cytokine secretion via ELISA is preferable to a functional assay that might be influenced by clotting.
-
-
Consider an In Vitro "Washout" or Neutralization Step:
-
For certain experimental designs, it may be possible to expose cells to Ximelagatran/melagatran for a defined period, then wash the cells thoroughly with fresh media before proceeding with the final assay. This is only suitable if you are studying the upstream effects of the compound.
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While specific in vitro neutralizing agents for melagatran are not commercially available for research use, in principle, the addition of excess purified human thrombin could be used to saturate the inhibitor in solution, although this would significantly alter the experimental conditions. This approach should be used with extreme caution and with appropriate controls.
-
Quantitative Data Summary
Table 1: Effect of Melagatran on Various In Vitro Coagulation Assays
| Assay | Effect | Approximate Concentration for Significant Effect | Reference |
| Prothrombin Time (PT) | Prolongation | 0.5 - 2.9 µmol/L (doubling of PT, highly reagent-dependent) | [5] |
| Thrombin Generation Assay (Endogenous Thrombin Potential) | Reduction | IC50 of 0.44 µmol/L | [12] |
| Thrombin Time (TT) | Prolongation | Concentration-dependent prolongation | [6] |
| Ecarin Clotting Time (ECT) | Prolongation | Concentration-dependent prolongation | [6] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of melagatran in the coagulation cascade.
Caption: Troubleshooting workflow for Ximelagatran-induced artifacts.
References
- 1. Ximelagatran (Exanta): alternative to warfarin? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 3. Direct thrombin inhibitor assays - Clinical Laboratory int. [clinlabint.com]
- 4. Influence of direct thrombin inhibitor argatroban on coagulation assays in healthy individuals, patients under oral anticoagulation therapy and patients with liver dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Treatment with an oral direct thrombin inhibitor decreases platelet activity but increases markers of inflammation in patients with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Influence of Direct Thrombin Inhibitor and Low Molecular Weight Heparin on Platelet Function in Patients with Coronary Artery Disease: A Prospective Interventional Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Impact of pH on Ximelagatran Activity
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals investigating the anticoagulant Ximelagatran (B1683401). The following troubleshooting guides and FAQs address common issues related to the influence of pH on experimental results, ensuring accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Ximelagatran? A1: Ximelagatran is an oral prodrug, meaning it is inactive until converted within the body.[1][2] It is rapidly absorbed and bioconverted into its active form, Melagatran (B23205).[3][4][5] Melagatran is a potent, competitive, and reversible direct thrombin inhibitor.[5][6][7] It functions by binding directly to the active site of thrombin, thereby preventing thrombin from converting fibrinogen to fibrin, a critical step in the formation of blood clots.[3][6] Melagatran is effective against both free (circulating) and clot-bound thrombin.[3][4][5]
Q2: How does pH directly influence the activity of the target enzyme, thrombin? A2: Thrombin, like most enzymes, has an optimal pH range for its activity. Thrombin's catalytic activity is optimal around pH 8.3 and it is generally active within a pH range of 5 to 10.[8] Deviations from this optimal range can significantly alter its enzymatic function. At a pH of 5 or lower, thrombin can precipitate and lose activity.[8] Studies on thrombin generation have shown that alkaline conditions (e.g., pH approaching 8.0) can considerably decrease the rate and peak of thrombin production.[9] Conversely, mild acidosis (e.g., pH 7.0) can sometimes lead to an increase in maximum thrombin levels, partly by reducing the inhibitory efficiency of antithrombin.[10]
Q3: Beyond the enzyme, how does pH affect the Melagatran molecule itself? A3: The chemical structure of Melagatran contains several groups that can gain or lose protons depending on the surrounding pH, including a carboxylic acid (pKa ~2.0), a secondary amine (pKa ~7.0), and a strongly basic benzamidine (B55565) group (pKa ~11.5).[11] This means that the molecule's overall net charge is highly dependent on pH. Changes in the charge state of Melagatran can directly impact its ability to bind effectively to the active site of thrombin, thus altering its inhibitory potency. The design of the Ximelagatran prodrug, which is uncharged at intestinal pH, underscores the importance of the molecule's charge in biological processes.[2][5][12]
Q4: My in vitro assay results for Melagatran's anticoagulant activity are inconsistent. Could pH be the culprit? A4: Absolutely. Inconsistent results are frequently traced back to unaccounted-for pH variations in the experimental setup. Potential sources of pH shifts include using improperly prepared or aged buffer solutions, temperature fluctuations affecting the pKa of the buffering agent (e.g., Tris buffer), or the escape of carbon dioxide from plasma samples left open to the air, which can cause the pH to become more alkaline.[9] To ensure reliable data, strict pH control is critical.
Q5: What is the recommended pH range for conducting in vitro assays with Melagatran? A5: For most in vitro thrombin inhibition assays, the pH should be maintained within a range that ensures optimal and stable thrombin activity, typically between pH 7.4 and 8.3.[8][13][14] Many standard protocols for chromogenic or fluorometric thrombin assays specify a buffer pH of around 7.5 to 8.0.[13][14][15] It is crucial to select a pH within this range and maintain it consistently across all experiments to obtain comparable and accurate results.
Troubleshooting Guide: Inconsistent Melagatran Activity
Issue: You observe significant variability, or an unexpected decrease or increase, in Melagatran's inhibitory activity in your in vitro assays (e.g., chromogenic assays, clotting assays).
| Potential Cause | Recommended Troubleshooting Steps |
| Incorrect Buffer pH | 1. Calibrate pH Meter: Ensure your pH meter is properly calibrated with fresh, certified standards before preparing buffers. 2. Prepare Fresh Buffer: Discard old buffer stock and prepare a new batch from high-purity reagents. 3. Verify Final pH: After adding all components (e.g., Melagatran, thrombin, substrate) to the assay well, verify that the final pH of the reaction mixture is at the desired setpoint, as reagents themselves can slightly alter the pH. |
| CO₂ Escape from Plasma | 1. Use Filled, Capped Tubes: When working with plasma samples, minimize headspace and keep tubes tightly capped to prevent CO₂ from escaping, which raises the pH.[9] 2. Work Efficiently: Avoid leaving plasma samples exposed to the atmosphere for extended periods before analysis. 3. Consider Buffering: For long-term storage or experiments sensitive to pH, consider using a buffered plasma solution (e.g., with HEPES) to stabilize the pH.[9][16] |
| Temperature-Induced pH Shift | 1. Equilibrate Reagents: Allow all buffers, reagents, and plates to equilibrate to the designated assay temperature before starting the experiment. 2. Be Aware of Buffer Choice: The pH of Tris-based buffers is highly sensitive to temperature changes. If temperature control is a concern, consider using a buffer with a more stable pKa across your experimental temperature range, such as HEPES. |
| Buffer Degradation | 1. Proper Storage: Store buffer concentrates and stock solutions according to the manufacturer's recommendations (e.g., refrigerated, protected from light) to prevent chemical degradation or microbial growth. 2. Use Freshly Diluted Buffers: Prepare working dilutions of your buffer fresh for each experiment. |
Data Presentation
The following table summarizes the general effects of pH shifts on key parameters of thrombin generation, which can help in interpreting results from Melagatran inhibition assays.
| pH Condition | Effect on Thrombin Generation Parameters | Reference |
| Alkaline (pH > 7.5) | Decreased Endogenous Thrombin Potential (ETP) and Peak Thrombin. | [9] |
| Shortened Time-to-Peak. | [9] | |
| Acidic (pH ~7.0) | Increased Maximum Thrombin Levels (due to diminished thrombin clearance). | [10] |
| Increased Lagtime and Time-to-Peak. | [9] | |
| Reduced Rate Constants for Antithrombin Inhibition of Thrombin and FXa. | [10] |
Experimental Protocols
Protocol: Chromogenic Assay for Melagatran IC₅₀ Determination with pH Control
This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of Melagatran, with a strong emphasis on pH control.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Melagatran
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000. Crucially, the pH must be precisely adjusted to the desired value (e.g., 8.0) at the intended experimental temperature.
-
96-well clear microplate
-
Microplate reader (405 nm absorbance)
-
Calibrated pH meter
Methodology:
-
Buffer Preparation and pH Verification:
-
Prepare the Assay Buffer.
-
Allow the buffer to equilibrate to the exact temperature at which the assay will be performed (e.g., 37°C).
-
Adjust the pH to the final desired value (e.g., 8.0) using small volumes of concentrated HCl or NaOH. This step is critical as the pH of Tris buffer is temperature-dependent.
-
-
Reagent Preparation:
-
Prepare a concentrated stock solution of Melagatran in a suitable solvent (e.g., DMSO or water) and perform serial dilutions in the pH-adjusted Assay Buffer to create a range of test concentrations.
-
Prepare a working solution of human α-thrombin in the Assay Buffer (e.g., to a final concentration of 1-2 nM).
-
Prepare a working solution of the chromogenic substrate in the Assay Buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To the wells of the 96-well plate, add a defined volume (e.g., 20 µL) of each diluted Melagatran solution or Assay Buffer for "no inhibitor" controls.
-
Add a volume of the thrombin working solution (e.g., 160 µL) to each well.
-
Incubate the plate at the controlled experimental temperature for a set pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a volume of the substrate working solution (e.g., 20 µL) to all wells.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the change in absorbance at 405 nm over time (kinetic mode).
-
Determine the initial reaction velocity (V₀) for each Melagatran concentration from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the Melagatran concentration.
-
Fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
Visualizations
References
- 1. Ximelagatran - Wikipedia [en.wikipedia.org]
- 2. The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Seminars in Vascular Medicine / Abstract [thieme-connect.com]
- 5. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thrombin Factor IIa [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of an acidic environment on coagulation dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medscape.com [medscape.com]
- 13. cellsciences.com [cellsciences.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Effect of pH on thrombin activity measured by calibrated automated thrombinography - PMC [pmc.ncbi.nlm.nih.gov]
guidelines for safe laboratory handling of Ximelagatran
Ximelagatran Safe Handling Technical Support Center
This guide provides essential safety information for researchers, scientists, and drug development professionals handling Ximelagatran in a laboratory setting. Ximelagatran is a potent direct thrombin inhibitor that was withdrawn from the market due to concerns about hepatotoxicity.[1][2][3] Therefore, it should be handled with caution, treating it as a hazardous substance.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Ximelagatran?
A1: The primary health hazard associated with Ximelagatran is potential hepatotoxicity (liver damage), which led to its withdrawal from the market.[2][3] Although comprehensive toxicological data for laboratory exposure is limited, it should be considered a hazardous material.[4] Direct contact, inhalation, or ingestion should be avoided.[4]
Q2: What personal protective equipment (PPE) is required when handling Ximelagatran?
A2: Standard laboratory PPE should be worn at all times when handling Ximelagatran. This includes:
-
A laboratory coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield to protect the eyes from dust or splashes.[5]
Q3: How should I properly store Ximelagatran?
A3: Ximelagatran is a crystalline solid and should be stored at -20°C for long-term stability.[4][6]
Q4: What are the appropriate solvents for dissolving Ximelagatran?
A4: Ximelagatran is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[4] It has limited solubility in aqueous buffers.[4] For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[4] Aqueous solutions should not be stored for more than one day.[4]
Q5: How do I dispose of Ximelagatran waste?
A5: Ximelagatran waste should be treated as hazardous chemical waste. Disposal must follow all applicable federal, state, and local regulations.[7] In general, do not pour Ximelagatran waste down the drain.[5][8] It is recommended to use a licensed professional waste disposal service for incineration.[7] Empty containers should also be disposed of as hazardous waste.
Troubleshooting Guide
Issue: I spilled a small amount of solid Ximelagatran powder.
Solution:
-
Ensure you are wearing the appropriate PPE, including a lab coat, gloves, and safety goggles.
-
Avoid generating dust.
-
Carefully pick up the spilled material mechanically (e.g., with a dustpan and brush or a dedicated vacuum cleaner with a HEPA filter).[8]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
Do not allow the spilled material to enter sewers or surface water.[8]
Issue: I may have come into contact with Ximelagatran on my skin.
Solution:
-
Immediately wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention and provide the Safety Data Sheet (SDS) for Ximelagatran to the medical personnel.
Issue: The Ximelagatran solution appears cloudy or precipitated after dilution in an aqueous buffer.
Solution:
-
This may be due to the low aqueous solubility of Ximelagatran.[4]
-
Ensure the initial stock solution in an organic solvent (like DMSO) is fully dissolved before diluting with the aqueous buffer.[4]
-
Try increasing the proportion of the organic solvent in the final solution, if your experimental protocol allows.
-
Prepare fresh aqueous solutions daily, as they are not recommended for storage for more than one day.[4]
Data Presentation
Table 1: Solubility of Ximelagatran
| Solvent | Approximate Solubility |
| DMSO | ~5 mg/mL[4] |
| Dimethylformamide (DMF) | ~1 mg/mL[4] |
| Ethanol | ~1 mg/mL[4] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL[4] |
Experimental Protocols
Protocol for Preparing a Ximelagatran Stock Solution
-
Pre-Experiment Checklist:
-
Confirm availability of the complete Safety Data Sheet (SDS) for Ximelagatran.[4]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Materials:
-
Procedure:
-
Weigh the desired amount of Ximelagatran solid in a chemical fume hood.
-
Transfer the solid to a clean, dry glass vial.
-
Add the appropriate volume of the chosen organic solvent to the vial to achieve the desired concentration.
-
Purge the vial with an inert gas.[4] This helps to prevent degradation of the compound.
-
Seal the vial and vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C.
-
Visualizations
Caption: General laboratory workflow for handling Ximelagatran.
Caption: Logical workflow for responding to a Ximelagatran spill.
References
- 1. medkoo.com [medkoo.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ximelagatran - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. Ximelagatran = 98 HPLC 192939-46-1 [sigmaaldrich.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Ximelagatran and Warfarin in Preclinical Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the direct thrombin inhibitor ximelagatran (B1683401) and the vitamin K antagonist warfarin (B611796) in established preclinical models of venous and arterial thrombosis. The following sections detail the mechanisms of action, present quantitative data from key experimental studies, and outline the methodologies of these thrombosis models.
Mechanisms of Action
Ximelagatran is a prodrug that is rapidly converted to its active form, melagatran (B23205).[1] Melagatran is a direct thrombin inhibitor that competitively and reversibly binds to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and inhibiting thrombin-induced platelet activation.[2][3] This action occurs without the need for cofactors.[2]
Warfarin, on the other hand, exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[4] This enzyme is crucial for the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[4] By depleting functional vitamin K, warfarin reduces the production of these active clotting factors.[4]
Diagram of Anticoagulant Signaling Pathways
Caption: Anticoagulation signaling pathways of ximelagatran and warfarin.
Efficacy in Venous Thrombosis Models
A key preclinical study directly compared the antithrombotic and bleeding effects of ximelagatran and warfarin in a rat model of venous thrombosis induced by ferric chloride.
Quantitative Data
| Treatment Group | Dose (µmol/kg, p.o. daily for 4 days) | Thrombus Weight (mg, mean ± SEM) | % Inhibition of Thrombus Formation | Bleeding (Hemoglobin in abdominal fluid, g/L, mean ± SEM) |
| Vehicle | - | 13.8 ± 1.2 | - | 0.4 ± 0.1 |
| Ximelagatran | 1 | 10.5 ± 1.5 | 24% | 0.5 ± 0.1 |
| 3 | 7.2 ± 1.1 | 48% | 0.6 ± 0.1 | |
| 10 | 2.8 ± 0.8 | 80% | 0.9 ± 0.2 | |
| 20 | 0.9 ± 0.4 | 93% | 1.5 ± 0.3 | |
| Warfarin | 0.20 | 10.1 ± 1.3 | 27% | 0.5 ± 0.1 |
| 0.41 | 5.9 ± 1.0 | 57% | 1.1 ± 0.2 | |
| 0.82 | 1.5 ± 0.5 | 89% | 2.8 ± 0.5*† |
*p < 0.05 vs. vehicle. †p < 0.05 vs. ximelagatran 20 µmol/kg. (Data adapted from a study in anaesthetized rats).
Key Findings:
-
Both ximelagatran and warfarin demonstrated a dose-dependent reduction in thrombus formation.
-
At the highest doses, both drugs almost completely prevented thrombus formation.
-
Notably, the highest dose of ximelagatran resulted in significantly less bleeding compared to the highest dose of warfarin, suggesting a wider therapeutic window for ximelagatran in this model.
Efficacy in Arterial Thrombosis Models
A direct head-to-head preclinical study comparing the efficacy of ximelagatran and warfarin in an in vivo arterial thrombosis model was not identified in the reviewed literature. However, data from separate studies using similar models in rabbits provide some insights.
Ximelagatran (Melagatran) in a Rabbit Arterial Thrombosis Model
In a rabbit model of arterial thrombosis induced by a combination of balloon injury and stasis in the distal aorta, melagatran (the active form of ximelagatran) was compared with another direct thrombin inhibitor, hirudin. Melagatran produced dose-dependent increases in patency and blood flow. Importantly, at doses that achieved the highest levels of patency, melagatran was associated with 2-3 times less bleeding than hirudin, as measured by blood loss from standardized ear incisions.
Warfarin in a Rabbit Arterial Thrombosis Model
In a rabbit model of arterial thrombosis induced by electrical stimulation of the carotid artery, warfarin administered at a dose of 10 mg/kg by gavage 24 hours before the experiment effectively prevented thrombus formation.
Human Ex Vivo Model of Arterial Thrombosis
In a human ex vivo model using the Badimon perfusion chamber, oral ximelagatran demonstrated antithrombotic effects under both high and low shear stress conditions. The effects of 40-80 mg of ximelagatran were comparable to those of parenterally administered r-hirudin.
Experimental Protocols
Venous Thrombosis Model: Ferric Chloride-Induced Thrombosis in Rats
This widely used model induces thrombosis through chemical injury to the endothelium.
Diagram of Experimental Workflow
References
- 1. hsrd.research.va.gov [hsrd.research.va.gov]
- 2. The benefit-to-risk profile of melagatran is superior to that of hirudin in a rabbit arterial thrombosis prevention and bleeding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ximelagatran, the new oral anticoagulant: would warfarin survive the challenge? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validating Thrombin Inhibition Assays: A Comparative Guide Using Ximelagatran as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
The development and validation of reliable thrombin inhibition assays are critical for the discovery and characterization of novel anticoagulant therapies. This guide provides a comprehensive comparison of common assay formats for measuring direct thrombin inhibitors, using the well-characterized compound Ximelagatran as a positive control. Detailed experimental protocols and comparative data are presented to assist researchers in selecting and validating the most appropriate assay for their specific needs.
Introduction to Thrombin Inhibition and Ximelagatran
Thrombin, a serine protease, plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to the active site of thrombin, blocking its enzymatic activity and preventing clot formation.
Ximelagatran is an orally available prodrug that is rapidly converted in the body to its active form, melagatran (B23205).[1] Melagatran is a potent and selective direct inhibitor of thrombin.[2] Its well-defined mechanism of action and predictable pharmacokinetics make it an excellent positive control for validating in vitro and ex vivo thrombin inhibition assays.
Data Presentation: Comparative Efficacy of Direct Thrombin Inhibitors
The inhibitory potency of melagatran, the active form of Ximelagatran, has been characterized in various biochemical and plasma-based assays. Below is a summary of its performance compared to other commercially available direct thrombin inhibitors, Argatroban and Dabigatran.
| Assay Type | Parameter | Melagatran | Argatroban | Dabigatran |
| Biochemical Assay | Ki (nM) | 2 | 19-39 | 4.5 |
| Chromogenic Assay | IC50 (nM) | ~2 | 2.8 (vs. fibrin-bound thrombin) | 10 |
| aPTT Assay | Concentration for 2x prolongation (µM) | 0.59 | Varies with reagent | 0.23 |
| PT Assay | Concentration for 2x prolongation (µM) | 2.2 | Varies with reagent | 0.83 |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source. Similarly, the concentration required to double the clotting time in aPTT and PT assays is highly dependent on the specific reagents used. The data presented here is a compilation from various sources to provide a comparative overview.
Experimental Protocols
Detailed methodologies for performing chromogenic and clotting-based thrombin inhibition assays are provided below. These protocols can be adapted for the validation of new chemical entities, using Ximelagatran (or its active form, melagatran) as a positive control.
Chromogenic Thrombin Inhibition Assay
This assay measures the ability of an inhibitor to block the cleavage of a chromogenic substrate by thrombin.
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing 0.1% BSA)
-
Ximelagatran (melagatran) stock solution (in DMSO or assay buffer)
-
Test compound stock solution (in DMSO or assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human α-thrombin in assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate cleavage over 10-15 minutes.
-
Prepare a working solution of the chromogenic substrate in assay buffer.
-
Prepare a serial dilution of melagatran (positive control) and the test compound in assay buffer. Ensure the final DMSO concentration in the assay well is ≤1%.
-
-
Assay Protocol:
-
Add 20 µL of assay buffer to the blank wells of a 96-well plate.
-
Add 20 µL of the serially diluted melagatran or test compound to the respective wells.
-
Add 20 µL of the human α-thrombin working solution to all wells except the blank.
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate working solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-15 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Activated Partial Thromboplastin Time (aPTT) Assay
This clotting-based assay assesses the intrinsic and common pathways of coagulation and is sensitive to direct thrombin inhibitors.[3]
Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Ximelagatran (melagatran) stock solution
-
Test compound stock solution
-
Coagulometer
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of melagatran and the test compound in the citrated plasma.
-
-
Assay Protocol:
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Pipette 100 µL of the plasma sample (containing the inhibitor or vehicle control) into a coagulometer cuvette.
-
Incubate the cuvette at 37°C for 3 minutes.
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette and incubate for a further 3-5 minutes at 37°C.
-
Initiate clotting by adding 100 µL of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time to clot formation.
-
-
Data Analysis:
-
Record the clotting time in seconds for each inhibitor concentration.
-
Plot the clotting time against the inhibitor concentration to determine the concentration required to double the baseline aPTT.
-
Prothrombin Time (PT) Assay
This clotting-based assay evaluates the extrinsic and common pathways of coagulation.[4]
Materials:
-
Citrated human plasma (platelet-poor)
-
PT reagent (containing tissue factor and calcium)
-
Ximelagatran (melagatran) stock solution
-
Test compound stock solution
-
Coagulometer
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of melagatran and the test compound in the citrated plasma.
-
-
Assay Protocol:
-
Pre-warm the PT reagent to 37°C.
-
Pipette 100 µL of the plasma sample into a coagulometer cuvette.
-
Incubate the cuvette at 37°C for 3 minutes.
-
Initiate clotting by adding 200 µL of the pre-warmed PT reagent.
-
The coagulometer will automatically measure the time to clot formation.
-
-
Data Analysis:
-
Record the clotting time in seconds for each inhibitor concentration.
-
Plot the clotting time against the inhibitor concentration to determine the concentration required to double the baseline PT.
-
Mandatory Visualizations
References
- 1. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlas-medical.com [atlas-medical.com]
- 4. PhenX Toolkit: Protocols [phenxtoolkit.org]
A Comparative Analysis of Ximelagatran and Newer Direct Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-in-class oral direct thrombin inhibitor, Ximelagatran (B1683401), and newer agents in the same class, with a primary focus on Dabigatran (B194492). The analysis is supported by a review of key experimental data and methodologies, offering insights for researchers and professionals in drug development.
Executive Summary
Ximelagatran, the first oral direct thrombin inhibitor, showed promise as an alternative to warfarin (B611796) due to its predictable anticoagulant effect without the need for routine monitoring.[1][2] However, its development was halted and the drug was withdrawn from the market due to concerns about serious liver toxicity.[3][4] Newer direct thrombin inhibitors, such as dabigatran, have since been developed with similar mechanisms of action but improved safety profiles, particularly concerning hepatotoxicity.[5] This guide delves into a comparative analysis of their mechanisms, clinical performance, and the experimental protocols used to evaluate them.
Mechanism of Action: Direct Thrombin Inhibition
Both Ximelagatran and newer direct thrombin inhibitors like dabigatran share a common mechanism of action: the direct, competitive, and reversible inhibition of thrombin (Factor IIa).[6][7] Thrombin is a critical enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[8][9] By binding to the active site of thrombin, these inhibitors block its enzymatic activity, thereby preventing thrombus formation.[6][10] This direct inhibition applies to both free (circulating) and clot-bound thrombin, a potential advantage over indirect inhibitors like heparin.[11][12]
Ximelagatran is a prodrug that is rapidly absorbed and converted to its active form, melagatran (B23205).[2][3] Similarly, dabigatran etexilate is a prodrug that is hydrolyzed to the active dabigatran.[7][10]
Below is a diagram illustrating the central role of thrombin in the coagulation cascade and the point of intervention for direct thrombin inhibitors.
Comparative Data Presentation
The following tables summarize the key pharmacokinetic, efficacy, and safety data for Ximelagatran and Dabigatran, compiled from various clinical trials. It is important to note that direct head-to-head trials are largely unavailable due to the withdrawal of Ximelagatran. The data presented is for comparative purposes and is derived from studies against standard-of-care treatments like warfarin or enoxaparin.
Table 1: Pharmacokinetic Properties
| Parameter | Ximelagatran (Melagatran) | Dabigatran |
| Prodrug | Yes (Ximelagatran) | Yes (Dabigatran Etexilate) |
| Active Metabolite | Melagatran | Dabigatran |
| Bioavailability | ~20% | ~6.5% |
| Time to Peak Plasma Conc. | 2-3 hours[13] | 0.5-2 hours[14] |
| Plasma Half-life | 4-5 hours[8] | 12-17 hours[10] |
| Metabolism | Not significantly metabolized[13] | Esterase hydrolysis to active form[7] |
| Elimination | Primarily renal (~80%)[13] | Primarily renal (~80%)[5] |
| Routine Monitoring | Not required[1] | Not required[10] |
Table 2: Comparative Efficacy in Stroke Prevention in Non-Valvular Atrial Fibrillation (AF)
| Study (Drug vs. Warfarin) | Primary Endpoint (Stroke or Systemic Embolism) |
| SPORTIF V (Ximelagatran) | Non-inferior to warfarin (1.6% vs 1.2% per year)[1] |
| RE-LY (Dabigatran 150 mg bid) | Superior to warfarin (1.11% vs 1.69% per year)[10] |
| RE-LY (Dabigatran 110 mg bid) | Non-inferior to warfarin (1.53% vs 1.69% per year)[14] |
Table 3: Comparative Efficacy in Venous Thromboembolism (VTE) Prophylaxis (Post-Orthopedic Surgery)
| Study (Drug vs. Enoxaparin/Warfarin) | Primary Endpoint (VTE and all-cause mortality) |
| METHRO III (Ximelagatran vs. Enoxaparin) | Comparable efficacy[13] |
| EXULT A (Ximelagatran vs. Warfarin) | Superior to warfarin[1] |
| RE-NOVATE (Dabigatran vs. Enoxaparin) | Non-inferior to enoxaparin (6.0% vs 6.7%)[15] |
Table 4: Comparative Safety Profile
| Adverse Event | Ximelagatran | Dabigatran |
| Major Bleeding (vs. Warfarin in AF) | Similar rates to warfarin[1] | 150 mg bid: Similar to warfarin110 mg bid: Lower than warfarin[14] |
| Major Bleeding (vs. LMWH in VTE Prophylaxis) | Comparable rates[16] | Comparable or lower rates[15] |
| Hepatotoxicity (Elevated ALT >3x ULN) | Significant risk (6-12% of patients) [13] | No significant association with liver toxicity[5][15] |
| Gastrointestinal Side Effects | Less prominent | Dyspepsia reported more frequently than with warfarin[17] |
Experimental Protocols
The evaluation of direct thrombin inhibitors relies on a panel of coagulation assays to measure their anticoagulant effect. Below are the methodologies for key experiments.
Plasma Preparation for Coagulation Assays
-
Blood Collection: Whole blood is collected into a tube containing 3.2% sodium citrate (B86180) anticoagulant at a 9:1 blood-to-anticoagulant ratio.[18]
-
Centrifugation: The sample is centrifuged at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).[18]
-
Storage: PPP is either used immediately or stored frozen at -70°C and thawed rapidly at 37°C before use.[18]
Coagulation Assays
A general workflow for assessing the anticoagulant activity of a direct thrombin inhibitor is depicted below.
-
Activated Partial Thromboplastin Time (aPTT):
-
Pre-warm PPP and aPTT reagent (a phospholipid/contact activator) to 37°C.
-
Mix equal volumes of PPP and aPTT reagent and incubate for a specified time (e.g., 3-5 minutes).[18]
-
Add pre-warmed calcium chloride (CaCl2) to initiate clotting.[18]
-
The time to clot formation is measured. Direct thrombin inhibitors typically prolong the aPTT.[14]
-
-
Prothrombin Time (PT):
-
Pre-warm PPP and PT reagent (thromboplastin) to 37°C.
-
Add PT reagent to the PPP to initiate clotting.
-
The time to clot formation is measured. The PT is less sensitive to direct thrombin inhibitors than the aPTT.[14]
-
-
Thrombin Time (TT):
-
Pre-warm PPP and a standardized low-concentration thrombin reagent to 37°C.[18]
-
Add the thrombin reagent to the PPP.[18]
-
The time to clot formation is measured. The TT is highly sensitive to the presence of direct thrombin inhibitors, often resulting in immeasurably long clotting times at therapeutic concentrations.[19]
-
-
Ecarin Clotting Time (ECT):
-
Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin.
-
The time to clot formation after the addition of ecarin to PPP is measured.
-
The ECT is not affected by heparin and provides a more specific measure of direct thrombin inhibitor activity.[20] Chromogenic versions of this assay are also available.[21]
-
Conclusion
Ximelagatran was a pioneering oral anticoagulant that demonstrated the feasibility of direct thrombin inhibition for routine clinical use. However, its association with hepatotoxicity led to its withdrawal and underscored the importance of a thorough safety assessment in the development of new anticoagulants.[4][22] Newer direct thrombin inhibitors, exemplified by dabigatran, have successfully built upon the foundation laid by Ximelagatran, offering comparable or superior efficacy to traditional anticoagulants with a more favorable safety profile, particularly the absence of significant liver toxicity.[5][15] The development trajectory from Ximelagatran to newer agents highlights the iterative nature of drug discovery and the critical role of post-market surveillance and ongoing clinical research. For professionals in the field, this comparative analysis serves as a reminder of the delicate balance between efficacy and safety in the pursuit of improved therapeutic options.
References
- 1. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ximelagatran (Exanta): alternative to warfarin? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ximelagatran - Wikipedia [en.wikipedia.org]
- 4. Ximelagatran/melagatran against conventional anticoagulation: a meta-analysis based on 22,639 patients - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Seminars in Vascular Medicine / Abstract [thieme-connect.com]
- 9. medscape.com [medscape.com]
- 10. droracle.ai [droracle.ai]
- 11. Ximelagatran: An Orally Active Direct Thrombin Inhibitor [medscape.com]
- 12. Ximelagatran: a new oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
- 14. New options with dabigatran etexilate in anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct thrombin inhibitor melagatran followed by oral ximelagatran in comparison with enoxaparin for prevention of venous thromboembolism after total hip or knee replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. benchchem.com [benchchem.com]
- 19. myadlm.org [myadlm.org]
- 20. Methods for the monitoring of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
A Comparative In Vitro Analysis of the Anticoagulant Profiles of Ximelagatran and Dabigatran
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anticoagulant properties of ximelagatran (B1683401) (via its active form, melagatran) and dabigatran (B194492). The information herein is supported by experimental data from various in vitro studies, offering a detailed examination of their mechanisms of action, potency, and effects on key coagulation parameters.
Mechanism of Action: Direct Thrombin Inhibition
Both ximelagatran and dabigatran are classified as direct thrombin inhibitors (DTIs). Ximelagatran is a prodrug that is rapidly converted in the body to its active form, melagatran (B23205).[1][2][3] Melagatran and dabigatran exert their anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), a critical enzyme in the coagulation cascade. This binding is competitive and reversible, and it inhibits both free and clot-bound thrombin.[1][2] By neutralizing thrombin, these drugs prevent the conversion of fibrinogen to fibrin (B1330869), the final step in clot formation. Thrombin also plays a role in amplifying its own generation by activating Factors V, VIII, and XI; therefore, its inhibition by melagatran and dabigatran has a cascading anticoagulant effect.
Quantitative Comparison of Anticoagulant Potency
The in vitro potency of melagatran and dabigatran has been characterized by their inhibition constants (Ki) for thrombin and their concentrations required to elicit a 50% inhibition (IC50) in various functional assays.
| Parameter | Melagatran (active form of Ximelagatran) | Dabigatran | Reference(s) |
| Thrombin Inhibition Constant (Ki) | 2 nM (0.002 µmol/L) | 4.5 nM | [4][5] |
| IC50 for Thrombin-Induced Platelet Aggregation | 2 nM (0.002 µmol/L) | 10 nM | [4][5] |
| Concentration to Double aPTT | 0.59 µmol/L | 0.23 µmol/L | [4][5] |
| Concentration to Double PT | 2.2 µmol/L | 0.83 µmol/L | [4][5] |
| Concentration to Double TT | 0.010 µmol/L | Not directly available in a comparable format | [4] |
Effects on Coagulation Parameters
The anticoagulant effects of melagatran and dabigatran are reflected in their dose-dependent prolongation of standard coagulation assays.
| Coagulation Assay | Effect of Melagatran | Effect of Dabigatran | Key Insights |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation. | Dose-dependent prolongation. | Both drugs significantly prolong aPTT, which assesses the intrinsic and common pathways of coagulation. Dabigatran appears to be more potent in prolonging aPTT based on the lower concentration required to double the clotting time. |
| Prothrombin Time (PT) | Dose-dependent prolongation. | Dose-dependent prolongation. | Both drugs prolong PT, which evaluates the extrinsic and common pathways. Dabigatran demonstrates a stronger effect on PT compared to melagatran. |
| Thrombin Time (TT) | Highly sensitive, showing prolongation at very low concentrations. | Highly sensitive, showing significant prolongation. | As direct thrombin inhibitors, both drugs have a pronounced effect on TT, which directly measures the conversion of fibrinogen to fibrin by thrombin. |
Experimental Protocols
General Sample Preparation for In Vitro Coagulation Assays
-
Blood Collection: Whole blood is collected from healthy volunteers into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant, maintaining a 9:1 ratio of blood to anticoagulant.
-
Plasma Preparation: The blood is centrifuged at approximately 1500 x g for 15 minutes to separate the platelet-poor plasma (PPP).
-
Drug Incubation: The PPP is then "spiked" with varying concentrations of melagatran or dabigatran and incubated, typically at 37°C, for a specified period before analysis.
Activated Partial Thromboplastin Time (aPTT) Assay
-
Reagent and Sample Preparation: aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and phospholipids) and 0.025 M calcium chloride (CaCl2) solution are pre-warmed to 37°C.
-
Incubation: 100 µL of the drug-spiked or control PPP is pipetted into a cuvette and incubated at 37°C for 3 minutes.
-
Activation: 100 µL of the pre-warmed aPTT reagent is added to the cuvette, and the mixture is incubated for a further 3-5 minutes at 37°C.
-
Clotting Initiation: 100 µL of the pre-warmed CaCl2 solution is added to initiate the clotting cascade.
-
Measurement: A coagulometer measures the time in seconds until clot formation.
Prothrombin Time (PT) Assay
-
Reagent and Sample Preparation: The PT reagent (containing tissue factor/thromboplastin) is pre-warmed to 37°C.
-
Incubation: 100 µL of the drug-spiked or control PPP is pipetted into a cuvette and incubated at 37°C for 3 minutes.
-
Clotting Initiation: 200 µL of the pre-warmed PT reagent is added to the cuvette to start the reaction.
-
Measurement: The time to clot formation is recorded in seconds by a coagulometer.
Thrombin Time (TT) Assay
-
Reagent and Sample Preparation: A standardized thrombin reagent is pre-warmed to 37°C.
-
Incubation: 200 µL of the drug-spiked or control PPP is pipetted into a cuvette and incubated at 37°C for 3 minutes.
-
Clotting Initiation: 100 µL of the pre-warmed thrombin reagent is added to the cuvette.
-
Measurement: The time to clot formation is measured in seconds.
Visualizing the Mechanism and Workflow
Caption: Inhibition of the coagulation cascade by ximelagatran and dabigatran.
Caption: General experimental workflow for in vitro anticoagulant testing.
References
- 1. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
- 3. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the specificity of Ximelagatran for thrombin over other serine proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of ximelagatran (B1683401), an oral direct thrombin inhibitor, for its target enzyme, thrombin, versus other related serine proteases. Ximelagatran is a prodrug that is rapidly converted in the body to its active form, melagatran (B23205).[1][2][3] This document focuses on the inhibitory activity of melagatran to provide a clear understanding of its selectivity profile. The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Unveiling the Selectivity of Melagatran
Melagatran is engineered to be a potent and competitive inhibitor of thrombin, a critical enzyme in the blood coagulation cascade.[4] Its efficacy lies in its ability to directly bind to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.[5] However, the value of a targeted inhibitor is not only defined by its potency against its intended target but also by its lack of activity against other structurally similar enzymes. High specificity minimizes off-target effects and potential side effects.
To quantitatively assess the specificity of melagatran, its inhibitory constant (Ki) against a panel of key serine proteases involved in and outside of the coagulation cascade has been determined. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition, with a lower Ki indicating greater potency.
Comparative Inhibitory Activity of Melagatran
The following table summarizes the Ki values of melagatran for thrombin and other serine proteases, demonstrating its remarkable selectivity.
| Serine Protease | Melagatran Ki (nM) | Reference |
| Thrombin | 2 | [6] |
| Trypsin | 6,700 | [6] |
| Factor Xa | >20,000 | [6] |
| Plasmin | >10,000 | [6] |
| Activated Protein C (APC) | 4,200 | [6] |
As the data illustrates, melagatran is significantly more potent against thrombin than against other serine proteases. The several thousand-fold difference in Ki values underscores the high specificity of melagatran for its target. This selectivity is a key attribute, suggesting a lower likelihood of disrupting other physiological processes mediated by these other proteases.
Visualizing the Coagulation Cascade and Ximelagatran's Action
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for ximelagatran (melagatran).
Experimental Protocols
The determination of the inhibitory potency (Ki) of melagatran against various serine proteases is typically performed using in vitro enzyme inhibition assays. A common and reliable method is the chromogenic serine protease inhibition assay.
Chromogenic Serine Protease Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of a protease on a synthetic, color-producing (chromogenic) substrate.
Materials:
-
Purified serine proteases (e.g., Thrombin, Trypsin, Factor Xa, Plasmin, Activated Protein C)
-
Specific chromogenic substrate for each protease (e.g., S-2238 for Thrombin)
-
Melagatran (or other inhibitors to be tested) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and ionic strength)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate
Methodology:
-
Enzyme Preparation: A working solution of each serine protease is prepared in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.
-
Inhibitor Preparation: A series of dilutions of melagatran are prepared in the assay buffer. A vehicle control (buffer without inhibitor) is also prepared.
-
Assay Procedure: a. To each well of a 96-well microplate, add a fixed volume of the assay buffer. b. Add a specific volume of the melagatran dilution or vehicle control to the appropriate wells. c. Add a specific volume of the enzyme solution to each well and incubate for a predetermined period at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding to reach equilibrium. d. Initiate the enzymatic reaction by adding a specific volume of the pre-warmed chromogenic substrate solution to each well. e. Immediately place the microplate in a microplate reader and measure the change in absorbance over time at the wavelength specific to the cleaved chromogenic substrate. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: a. The initial reaction rates (velocity) for each inhibitor concentration are calculated from the linear portion of the absorbance versus time plots. b. The percentage of inhibition for each melagatran concentration is calculated relative to the vehicle control. c. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. d. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Michaelis constant (Km) of the substrate used in the assay.
Experimental Workflow Visualization
The following diagram outlines the key steps in the chromogenic serine protease inhibition assay.
Conclusion
The experimental data clearly validates the high specificity of melagatran, the active form of ximelagatran, for thrombin over other tested serine proteases. This selectivity is a crucial characteristic for a targeted anticoagulant, as it minimizes the potential for off-target interactions and associated adverse effects. The detailed experimental protocol provided offers a robust framework for researchers to independently verify these findings and to evaluate the specificity of other novel anticoagulant candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Ximelagatran and Argatroban in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two direct thrombin inhibitors, Ximelagatran (in its active form, Melagatran) and Argatroban. The information presented is collated from various biochemical assays to offer an objective performance evaluation for research and drug development purposes.
Mechanism of Action
Both Melagatran (B23205) and Argatroban are direct thrombin inhibitors that bind to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. This direct and competitive inhibition is independent of antithrombin, unlike heparin-based anticoagulants. Their action effectively blocks both soluble and clot-bound thrombin.
Quantitative Biochemical Comparison
The following table summarizes the key quantitative parameters for Melagatran and Argatroban from various biochemical assays.
| Parameter | Melagatran (active form of Ximelagatran) | Argatroban | Reference(s) |
| Thrombin Inhibition Constant (Ki) | 0.002 µM (2 nM) | ~0.039 µM (39 nM) | [1] |
| IC50 (Thrombin in Solution) | Not explicitly stated in the provided results. | 1.1 µM | [2] |
| IC50 (Fibrin-Bound Thrombin) | Not explicitly stated in the provided results. | 2.8 µM | [2] |
| IC50 (Thrombin-Induced Platelet Aggregation) | 0.002 µM | Not explicitly stated in the provided results. | [1] |
| IC50 (Doubling of Prothrombin Time) | 0.9 µM to 2.9 µM (assay dependent) | Not explicitly stated in the provided results. | [3] |
Experimental Protocols
Detailed methodologies for the key biochemical assays used to characterize these inhibitors are outlined below.
Thrombin Inhibition Constant (Ki) Determination
The inhibition constant (Ki) is a measure of the potency of an inhibitor. A lower Ki value indicates a stronger binding affinity to the target enzyme.
Principle: The Ki value is typically determined using kinetic enzyme assays where the reaction rate is measured at various substrate and inhibitor concentrations. For thrombin, a chromogenic substrate that releases a colored product upon cleavage is commonly used.
Generalized Protocol:
-
Reagents: Purified human α-thrombin, a specific chromogenic substrate for thrombin (e.g., S-2238), assay buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol), and the inhibitor (Melagatran or Argatroban).
-
Procedure:
-
A fixed concentration of thrombin is incubated with varying concentrations of the inhibitor in the assay buffer.
-
The reaction is initiated by adding the chromogenic substrate.
-
The rate of color development is monitored spectrophotometrically at a specific wavelength (e.g., 405 nm) over time.
-
The data is analyzed using enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition) to calculate the Ki value.
-
IC50 Determination using a Chromogenic Thrombin Activity Assay
The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity.
Principle: This assay measures the residual activity of thrombin in the presence of varying concentrations of an inhibitor. The activity is quantified by the cleavage of a chromogenic substrate.
Generalized Protocol:
-
Reagents: Purified human α-thrombin, chromogenic substrate (e.g., S-2238), assay buffer, and a serial dilution of the inhibitor.
-
Procedure:
-
Thrombin is pre-incubated with different concentrations of the inhibitor in a microplate well.
-
The reaction is started by adding the chromogenic substrate.
-
The absorbance is measured at a specific wavelength (e.g., 405 nm) either at a fixed time point (endpoint assay) or continuously (kinetic assay).
-
The percentage of thrombin inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue factor (thromboplastin) is added to citrated plasma, initiating the coagulation cascade. The time taken for a clot to form is measured. Direct thrombin inhibitors prolong the PT by inhibiting the final step of the common pathway.
Generalized Protocol:
-
Reagents: Platelet-poor plasma (PPP), thromboplastin (B12709170) reagent (containing tissue factor and phospholipids), and calcium chloride.
-
Procedure:
-
PPP is incubated with varying concentrations of the inhibitor.
-
The thromboplastin reagent is added to the plasma and incubated at 37°C.
-
Clotting is initiated by the addition of calcium chloride.
-
The time to clot formation is recorded using a coagulometer.
-
The IC50 for doubling the prothrombin time is the concentration of the inhibitor that results in a clotting time twice that of the control plasma.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Ximelagatran and Argatroban on the final step of the coagulation cascade.
Caption: A generalized experimental workflow for a chromogenic thrombin inhibition assay.
References
- 1. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the use of Ximelagatran as a tool compound in pharmacological research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ximelagatran (B1683401) and its active form, melagatran (B23205), with other direct thrombin inhibitors. The aim is to validate its use as a tool compound in pharmacological research by presenting its performance characteristics alongside viable alternatives, supported by experimental data and protocols. While ximelagatran was withdrawn from the market due to concerns of hepatotoxicity, its potent and selective inhibition of thrombin can still make it a valuable tool for in vitro and preclinical research under appropriate safety considerations.
Mechanism of Action: Direct Thrombin Inhibition
Ximelagatran is a prodrug that is rapidly converted in the body to its active form, melagatran.[1] Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade.[1][2] Unlike indirect thrombin inhibitors like heparin, direct thrombin inhibitors can inactivate both free and clot-bound thrombin, offering a more complete anticoagulant effect.[3] Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, activating platelets, and amplifying its own generation through feedback loops.[1][2] By directly binding to the active site of thrombin, melagatran effectively blocks these downstream events.[1][2]
Figure 1. The coagulation cascade and the point of inhibition by Ximelagatran (melagatran).
Comparative Pharmacological Data
The potency and selectivity of a tool compound are critical for interpreting experimental results. The following tables summarize the in vitro inhibitory activity of melagatran and other direct thrombin inhibitors against thrombin and other serine proteases.
Table 1: Potency of Direct Thrombin Inhibitors against Thrombin
| Compound | Inhibition Constant (Ki) for Thrombin (nM) |
| Melagatran | 2 [2][4] |
| Dabigatran | 4.5[5][6] |
| Argatroban | 39[1] |
| Bivalirudin | 175[7] |
Table 2: Selectivity Profile of Direct Thrombin Inhibitors
| Compound | Thrombin (Ki, nM) | Factor Xa (Ki, µM) | Trypsin (Ki, µM) | Plasmin (Ki, µM) | Activated Protein C (Ki, µM) |
| Melagatran | 2 [2] | >100[8] | 0.05[8] | >10[8] | >10[8] |
| Dabigatran | 4.5[5] | 3.8[9] | 0.05[9] | 1.7[9] | 20[9] |
| Argatroban | 39[1] | >1000 | >1000 | >1000 | >1000 |
| Bivalirudin | 175[7] | - | - | - | - |
Note: A higher Ki value indicates lower potency. Data for some proteases for all compounds were not available in the searched literature.
Hepatotoxicity of Ximelagatran: A Critical Consideration
The primary reason for the withdrawal of ximelagatran from the market was the observation of drug-induced liver injury in a subset of patients during long-term clinical trials.[10][11] In studies lasting over 35 days, approximately 7.9% of patients treated with ximelagatran showed elevated levels of alanine (B10760859) aminotransferase (ALT) to more than three times the upper limit of normal.[7] While these elevations were often asymptomatic and reversible, there were rare cases of more severe liver injury.[7] This potential for hepatotoxicity is a critical consideration when using ximelagatran as a tool compound, especially in in vivo studies. For in vitro experiments, this is less of a concern, but researchers should be aware of this well-documented off-target effect.
Table 3: Incidence of Elevated Liver Enzymes in Long-Term Ximelagatran Trials
| Parameter | Ximelagatran Group | Comparator Group (Warfarin/Placebo) |
| ALT > 3x Upper Limit of Normal | 7.9%[7] | 1.2%[7] |
Experimental Protocols
In Vitro Thrombin Inhibition Assay (Chromogenic)
This protocol describes a method to determine the inhibitory potency (IC50) of a test compound against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and polyethylene (B3416737) glycol)
-
Test compound (e.g., Ximelagatran/Melagatran)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of assay buffer to all wells of the microplate.
-
Add a specific volume of the test compound dilutions to the appropriate wells. Include a control with no inhibitor.
-
Add the human α-thrombin solution to all wells except the blank.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the chromogenic substrate to all wells to initiate the reaction.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2. Workflow for an in vitro chromogenic thrombin inhibition assay.
Conclusion: Validating Ximelagatran as a Research Tool
Ximelagatran's active metabolite, melagatran, is a highly potent and selective inhibitor of thrombin, as demonstrated by its low nanomolar Ki value and favorable selectivity profile against other serine proteases. This makes it a potentially valuable tool for in vitro studies of the coagulation cascade and for preclinical research where direct thrombin inhibition is the desired mechanism of action.
However, the well-documented hepatotoxicity associated with long-term ximelagatran administration in humans necessitates caution.[7][10][11] For in vivo studies, researchers must carefully consider the potential for liver enzyme elevations and their confounding effects on experimental outcomes. The use of alternative direct thrombin inhibitors with better safety profiles, such as dabigatran, should be considered, especially for chronic in vivo models.
References
- 1. Drug-induced liver injury in humans: the case of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Comparative antithrombotic potencies of direct thrombin inhibitors and low-molecular-weight heparins in an ex vivo human experimental thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic findings in long-term clinical trials of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. benchchem.com [benchchem.com]
Ximelagatran's Duel with Thrombin: A Comparative Analysis of its Effects on Free vs. Clot-Bound Forms
For Immediate Release
A comprehensive review of existing literature underscores the efficacy of Ximelagatran's active metabolite, melagatran (B23205), in neutralizing both circulating (free) and clot-anchored (clot-bound) thrombin, a critical enzyme in the coagulation cascade. This guide provides a detailed comparison of melagatran's inhibitory action on these two forms of thrombin, supported by available experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Ximelagatran (B1683401), a prodrug, is rapidly converted in the body to its active form, melagatran.[1] Melagatran is a potent, competitive, and reversible direct thrombin inhibitor.[1][2] A key therapeutic advantage of direct thrombin inhibitors like melagatran is their ability to inactivate thrombin both in the fluid phase and when it is bound to fibrin (B1330869) within a clot.[2]
Quantitative Comparison of Inhibitory Potency
For illustrative purposes, a study on another direct thrombin inhibitor, dabigatran, showed similar IC50 values for the inhibition of clot-bound and fluid-phase thrombin, further supporting the class effect of these inhibitors.
| Inhibitor | Thrombin Form | Inhibition Constant (Ki) | IC50 |
| Melagatran | Thrombin (unspecified) | 2 nM[1] | Not specified |
Mechanism of Action and Signaling Pathway
Melagatran directly binds to the active site of thrombin, preventing it from cleaving fibrinogen to fibrin, thereby inhibiting clot formation. This action is independent of cofactors like antithrombin III. The simplified signaling pathway is illustrated below.
References
- 1. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of Ximelagatran in In Vivo Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo findings for the direct thrombin inhibitor, Ximelagatran (B1683401). Ximelagatran is an orally administered prodrug that is rapidly converted to its active form, melagatran (B23205). Melagatran directly, competitively, and reversibly inhibits thrombin, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, reduces thrombin-induced platelet activation and aggregation, and ultimately impedes thrombus formation.[1][2][3] This document summarizes key experimental data, details the methodologies used in pivotal studies, and visually represents the underlying biological pathways and experimental workflows.
In Vitro and In Vivo Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies, comparing the anticoagulant and antithrombotic effects of Ximelagatran/melagatran with other commonly used anticoagulants.
Table 1: In Vitro Anticoagulant Activity of Melagatran
| Parameter | Melagatran Concentration | Effect | Alternative Drug | Effect of Alternative |
| Thrombin Inhibition | Not specified | Potent, competitive, and reversible inhibition of free and clot-bound thrombin.[1] | Argatroban, Hirudin | Direct thrombin inhibitors with similar mechanisms.[4] |
| Activated Partial Thromboplastin (B12709170) Time (aPTT) | 0.59 µmol/L | Doubling of clotting time.[1] | Warfarin (B611796) | Prolongs aPTT by reducing vitamin K-dependent clotting factors.[5] |
| Prothrombin Time (PT) | 2.2 µmol/L | Doubling of clotting time.[1] | Warfarin | Prolongs PT; used for monitoring warfarin therapy.[5] |
| Thrombin Clotting Time (TT) | 0.01 µmol/L | Doubling of clotting time.[1] | Heparin | Potently prolongs TT by potentiating antithrombin. |
| Thrombin-Induced Platelet Aggregation | Concentration-dependent | Inhibition of platelet activation and/or aggregation.[1][4] | Not specified | Not specified |
Table 2: In Vivo Antithrombotic Efficacy of Ximelagatran in a Rat Model of Venous Thrombosis
| Treatment Group | Dose | Mean Thrombus Weight (mg ± SEM) | % Reduction in Thrombus Weight |
| Saline (Control) | - | 26.5 ± 3.3 | - |
| Ximelagatran | 2.5 µmol/kg | Not specified | Dose-dependent reduction |
| Ximelagatran | 5 µmol/kg | Not specified | Dose-dependent reduction |
| Ximelagatran | 10 µmol/kg | Not specified | Dose-dependent reduction |
| Ximelagatran | 20 µmol/kg | 11.1 ± 1.3 | ~58% |
| Hirudin | 0.75 µmol/kg | 13.0 ± 1.5 | ~51% |
| Dalteparin | 200 IU/kg | 20.2 ± 1.2 | ~24% |
Data from a ferric chloride-induced caval vein thrombosis model in conscious rats.[6]
Table 3: Comparison of Ximelagatran and Warfarin in a Rat Venous Thrombosis and Bleeding Model
| Treatment Group | Dose | Thrombus Formation | Bleeding |
| Ximelagatran | 1-20 µmol/kg | Dose-dependent reduction, almost complete prevention at highest dose. | Significantly lower increase in bleeding versus vehicle compared to warfarin at the highest dose.[5] |
| Warfarin | 0.20-0.82 µmol/kg | Dose-dependent reduction, almost complete prevention at highest dose.[5] | Higher increase in bleeding versus vehicle compared to ximelagatran at the highest dose.[5] |
Experimental Protocols
In Vitro Assays
1. Thrombin Inhibition Assay (Chromogenic Substrate Method)
-
Objective: To quantify the direct inhibitory effect of melagatran on thrombin activity.
-
Methodology:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Incubate varying concentrations of melagatran with a known amount of purified human thrombin in a buffer solution at 37°C.
-
After a short incubation period, add a chromogenic substrate for thrombin (e.g., S-2238).
-
Measure the rate of color development, which is proportional to the residual thrombin activity, using a spectrophotometer at a wavelength of 405 nm.
-
Calculate the concentration of melagatran required to inhibit thrombin activity by 50% (IC50).
-
2. Activated Partial Thromboplastin Time (aPTT) Assay
-
Objective: To assess the effect of melagatran on the intrinsic and common pathways of the coagulation cascade.
-
Methodology:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood.
-
Incubate PPP with varying concentrations of melagatran and a contact activator (e.g., silica, kaolin) and phospholipids (B1166683) (aPTT reagent) at 37°C for a specified time.
-
Initiate clotting by adding calcium chloride.
-
Measure the time taken for clot formation using a coagulometer.
-
Determine the concentration of melagatran required to double the baseline aPTT.
-
3. Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
-
Objective: To evaluate the effect of melagatran on thrombin-induced platelet aggregation.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from citrated whole blood by gentle centrifugation.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Place the PRP sample in a cuvette with a stir bar in a light transmission aggregometer and establish a baseline light transmission.
-
Add varying concentrations of melagatran to the PRP and incubate for a short period.
-
Induce platelet aggregation by adding a submaximal concentration of thrombin.
-
Record the increase in light transmission as platelets aggregate.
-
Quantify the inhibitory effect of melagatran on the maximum aggregation response.
-
In Vivo Animal Model
1. Ferric Chloride-Induced Venous Thrombosis Model in Rats
-
Objective: To evaluate the antithrombotic efficacy of orally administered Ximelagatran in a model of deep vein thrombosis.
-
Methodology:
-
Administer Ximelagatran or vehicle orally to conscious rats at various doses.
-
After a specified time, anesthetize the animals and expose the inferior vena cava.
-
Induce endothelial injury and subsequent thrombosis by applying a filter paper saturated with ferric chloride solution to the surface of the vena cava for a defined period.
-
Allow the thrombus to form and stabilize.
-
After a set duration, excise the thrombosed segment of the vena cava.
-
Isolate and weigh the formed thrombus.
-
Compare the thrombus weights between the Ximelagatran-treated groups and the control group to determine the dose-dependent antithrombotic effect.[6]
-
Visualizations
Caption: Mechanism of action of Ximelagatran and its effect on the coagulation cascade.
Caption: Workflow for validating in vitro findings of Ximelagatran in in vivo models.
References
- 1. Effects of melagatran on activated partial thromboplastin time and on ecarin clotting time in cord versus adult plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ximelagatran vs low-molecular-weight heparin and warfarin for the treatment of deep vein thrombosis: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adultomayor.medicasur.com.mx [adultomayor.medicasur.com.mx]
- 5. benchchem.com [benchchem.com]
- 6. Ximelagatran: the first oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Validation of Ximelagatran and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of the oral direct thrombin inhibitor, ximelagatran (B1683401), and its metabolites in biological matrices. The information presented is compiled from peer-reviewed scientific literature to assist researchers and drug development professionals in selecting and implementing robust bioanalytical assays.
Ximelagatran, a prodrug, is rapidly absorbed and biotransformed into its active form, melagatran (B23205). This conversion involves two key intermediate metabolites: ethyl-melagatran and hydroxy-melagatran.[1][2] Accurate and precise quantification of ximelagatran and these three metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The primary analytical technique for this purpose is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][4]
Metabolic Pathway of Ximelagatran
Ximelagatran is converted to its active metabolite, melagatran, through two intermediate metabolites.[1][2] The metabolic cascade is illustrated below.
Metabolic conversion of ximelagatran to melagatran.
Comparison of Validated LC-MS/MS Methods
Two primary validated methods for the simultaneous quantification of ximelagatran and its metabolites in human plasma have been published. While both employ LC-MS/MS, they differ in their sample preparation and chromatographic approaches.
| Parameter | Method 1 (2003) | Method 2 (Dunér et al., 2007) |
| Sample Preparation | Manual Solid-Phase Extraction (SPE) on octylsilica (C8) | Fully automated 96-well plate SPE using a mixed-mode sorbent (C8/SO3-) |
| Extraction Recovery | Ximelagatran: ~80% Melagatran: >90% Ethyl-melagatran: ~60% OH-melagatran: >90% | >80% for all four analytes |
| Chromatography | Isocratic elution | Gradient elution |
| Analytical Column | C18 | C18 |
| Mobile Phase | Acetonitrile (B52724)/4 mmol/L ammonium (B1175870) acetate (B1210297) (35:65, v/v) with 0.1% formic acid | Gradient with acetonitrile (10% to 30%) and constant 10 mmol/L ammonium acetate and 5 mmol/L acetic acid |
| Flow Rate | 0.75 mL/min | 0.75 mL/min |
| Lower Limit of Quantification (LLOQ) | 10 nmol/L | 0.010 µmol/L (10 nmol/L) |
| Linearity Range | Not explicitly stated, but validated. | 0.010 - 4.0 µmol/L |
| Precision (%RSD) | <20% at LLOQ, <5% above 100 nmol/L | 6.6 - 17.1% at LLOQ, 2.7 - 6.8% at higher concentrations |
| Accuracy (%Bias) | Not explicitly stated, but validated. | 96.9 - 101.2% at LLOQ, 94.7 - 102.6% at higher concentrations |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparative table.
Method 2: Automated SPE and Gradient LC-MS/MS (Dunér et al., 2007)
This method offers the advantage of full automation, higher throughput, and no evaporation/reconstitution step, leading to improved efficiency and robustness.[4]
1. Sample Preparation (Automated SPE)
-
Apparatus: Tecan Genesis pipetting robot.[4]
-
SPE Plate: 96-well plate with mixed-mode bonded sorbent (C8/SO3-).[4]
-
Procedure:
-
Condition the SPE plate.
-
Load human plasma samples.
-
Wash the plate to remove interferences.
-
Elute the analytes and their isotope-labeled internal standards using a high ionic strength solution of 50% methanol (B129727) and 50% buffer (0.25 M ammonium acetate and 0.05 M formic acid, pH 5.3).[4]
-
Dilute the eluate 1:3 with buffer before injection.[4]
-
2. Liquid Chromatography
-
LC System: A system capable of delivering a gradient flow.
-
Analytical Column: C18 analytical column.[4]
-
Mobile Phase A: 10 mmol/L Ammonium acetate and 5 mmol/L acetic acid in water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Program:
-
Start with 10% Mobile Phase B.
-
Linearly increase to 30% Mobile Phase B.[4]
-
-
Flow Rate: 0.75 mL/min.[4]
3. Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Detection: Tandem mass spectrometer (MS/MS).
-
Acquisition Mode: Selected Reaction Monitoring (SRM). The specific precursor and product ion transitions for each analyte and internal standard need to be optimized on the specific mass spectrometer used.
General Analytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of ximelagatran and its metabolites in plasma.
Bioanalytical workflow for ximelagatran and metabolites.
Conclusion
The validated LC-MS/MS methods described provide the necessary sensitivity, specificity, and accuracy for the quantitative analysis of ximelagatran and its metabolites in biological samples. The choice between a manual or an automated sample preparation method will depend on the required sample throughput and available resources. The automated method by Dunér et al. (2007) offers significant advantages in terms of efficiency and reduced manual handling.[4] Both methods demonstrate the robustness of LC-MS/MS for bioanalytical support in drug development.
References
- 1. Ximelagatran (Exanta): alternative to warfarin? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety of Ximelagatran: A Comparative Analysis with Other Direct Thrombin Inhibitors
A detailed review of the preclinical safety profiles of the direct thrombin inhibitor (DTI) Ximelagatran compared to other agents in its class, such as Dabigatran (B194492), Argatroban (B194362), and Bivalirudin. This guide synthesizes available preclinical data, focusing on key safety endpoints like bleeding risk and hepatotoxicity, and outlines the experimental methodologies used in these assessments.
Direct thrombin inhibitors (DTIs) represent a significant advancement in anticoagulant therapy, offering a more predictable therapeutic response compared to traditional anticoagulants like warfarin. However, the development of the first oral DTI, Ximelagatran, was halted due to unforeseen hepatotoxicity in clinical trials, a risk not predicted by standard preclinical safety studies.[1][2] This underscores the critical importance of robust preclinical evaluation and the limitations of existing models in predicting idiosyncratic drug reactions. This guide provides a comparative analysis of the preclinical safety profiles of Ximelagatran and other notable DTIs.
Comparative Analysis of Bleeding Risk in Preclinical Models
A primary safety concern with any anticoagulant is the risk of bleeding. Preclinical studies in various animal models are crucial for establishing the therapeutic window and comparing the bleeding propensity of new anticoagulant drugs.
Quantitative Data on Bleeding Time and Antithrombotic Efficacy
The following table summarizes key findings from preclinical studies assessing the antithrombotic efficacy and its relationship to bleeding time for different DTIs. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
| Drug | Animal Model | Antithrombotic Effect (ED50) | Bleeding Time | Reference |
| Ximelagatran (Melagatran) | Rat Venous Thrombosis | 0.12 mg/kg (i.v.) | Prolongation observed at doses higher than the antithrombotic dose | [1] |
| Dabigatran | Rat Venous Thrombosis | 0.033 mg/kg (i.v.) | Statistically significant prolongation at doses ≥ 0.5 mg/kg (i.v.), which is >15-fold the ED50 | [1] |
| Argatroban | Rat Venous Thrombosis | 1.5 µg/kg/min (i.v. infusion) | Dose-dependent increase; dose to double bleeding time was 11 µg/kg/min | [2] |
| Bivalirudin | Various (General Profile) | Potent antithrombotic | Short half-life contributes to a manageable bleeding profile | [3] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical safety studies. Below are typical protocols for assessing bleeding time in preclinical models.
Rat Tail Transection Bleeding Time Model
This model is commonly used to assess the effect of anticoagulants on primary hemostasis.
-
Animal Model: Male Wistar rats are commonly used.
-
Drug Administration: The test compound (e.g., Dabigatran, Argatroban) or vehicle is administered, typically via intravenous injection or oral gavage, at varying doses.
-
Procedure: After a specified time following drug administration, the rat is anesthetized. The distal 3 mm of the tail is transected using a standardized blade.
-
Measurement: The tail is immediately immersed in warm saline (37°C). The time until bleeding ceases for at least 30 seconds is recorded as the bleeding time. A cutoff time (e.g., 30 minutes) is usually set to avoid excessive blood loss.
-
Data Analysis: Bleeding times for the treated groups are compared to the vehicle control group to determine the dose-dependent effect of the compound on bleeding.
Hepatotoxicity Profile: The Case of Ximelagatran
The most significant safety concern that emerged with Ximelagatran was idiosyncratic drug-induced liver injury (DILI), which was not detected in preclinical animal studies.[4][5] This highlights a major challenge in drug development: the prediction of rare, but severe, adverse reactions that may have an immune-mediated basis.
Standard preclinical toxicology studies with Ximelagatran in rats and dogs did not reveal any signals of hepatotoxicity.[4] The liver injury observed in a subset of patients in clinical trials is thought to be related to an immune-mediated response, potentially involving specific human leukocyte antigen (HLA) alleles.[4][6] Such mechanisms are not readily captured in conventional animal models.
In contrast to Ximelagatran, other DTIs like Dabigatran, Argatroban, and Bivalirudin have not been associated with a significant risk of hepatotoxicity in preclinical or clinical studies.[7][8][9] Chronic therapy with dabigatran has been associated with only moderate elevations in liver enzymes at rates similar to warfarin.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the comparative safety profiles of these DTIs.
Figure 1. Simplified diagram of the coagulation cascade showing the central role of Thrombin and the inhibitory target of Direct Thrombin Inhibitors (DTIs).
Figure 2. Experimental workflow for the rat tail transection bleeding time assay.
Figure 3. Proposed immune-mediated mechanism of Ximelagatran-induced hepatotoxicity.
Conclusion
The preclinical safety assessment of DTIs reveals important differences in their profiles. While bleeding is a class effect, the degree and therapeutic window can vary between agents, as suggested by the available preclinical data for Dabigatran and Argatroban. The case of Ximelagatran serves as a critical lesson in drug development, demonstrating that standard preclinical models may fail to predict idiosyncratic, immune-mediated toxicities. For researchers and drug development professionals, this highlights the need for more advanced and human-relevant preclinical models, particularly for evaluating the potential for idiosyncratic drug-induced liver injury. While Dabigatran, Argatroban, and Bivalirudin have demonstrated a more favorable safety profile in this regard, ongoing vigilance and research into the mechanisms of DILI remain paramount.
References
- 1. Effects of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate, on thrombus formation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Study on a Novel Fluoroderivative of Dabigatran Etexilate in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Reversal of Direct Oral Anticoagulants in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 8. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bivalirudin: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dabigatran - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ximelagatran: A Comparative Analysis of Non-Inferiority to Standard Anticoagulants in Clinical Research
A comprehensive review of pivotal clinical trials demonstrates the non-inferiority of the oral direct thrombin inhibitor ximelagatran (B1683401) compared to standard anticoagulants, such as warfarin (B611796) and low-molecular-weight heparins (LMWH), for the prevention and treatment of thromboembolic events. This guide provides a detailed comparison of the efficacy and safety data from key research settings, outlines the experimental protocols, and visualizes the underlying mechanisms and trial designs.
Ximelagatran, the first oral direct thrombin inhibitor, emerged as a promising alternative to traditional anticoagulant therapies by offering a predictable anticoagulant effect and eliminating the need for routine coagulation monitoring.[1][2][3] Its mechanism of action, directly inhibiting both free and clot-bound thrombin, contrasts with the indirect action of vitamin K antagonists like warfarin.[2][3] This fundamental difference underpins the distinct pharmacological profiles and clinical administration of these agents.
Comparative Efficacy and Safety Data
The non-inferiority of ximelagatran has been established across a range of indications, including stroke prevention in patients with atrial fibrillation and the prevention and treatment of venous thromboembolism (VTE). The following tables summarize the quantitative data from key clinical trials.
Stroke Prevention in Atrial Fibrillation (SPORTIF Trials)
The Stroke Prevention using an Oral Thrombin Inhibitor in Atrial Fibrillation (SPORTIF) III and V trials were pivotal in evaluating ximelagatran against well-controlled warfarin.[4][5][6]
| Outcome | Ximelagatran (SPORTIF V) | Warfarin (SPORTIF V) | Absolute Difference (95% CI) |
| Primary Efficacy Endpoint | |||
| Stroke or Systemic Embolism (%/year) | 1.6 | 1.2 | 0.45 (-0.13 to 1.03) |
| Primary Safety Endpoint | |||
| Major Bleeding (%/year) | Not significantly different | Not significantly different | - |
| Total Bleeding (%/year) | 37 | 47 | -10 (-14 to -6.0) |
| Other Safety Concerns | |||
| ALT >3x ULN (%) | 6.0 | 0.8 | - |
Data from the SPORTIF V trial.[4][6][7] Non-inferiority was met based on a pre-specified margin.[7]
Treatment of Venous Thromboembolism (THRIVE Trial)
The Thrombin Inhibitor in Venous Thromboembolism (THRIVE) trial compared ximelagatran with the standard therapy of enoxaparin followed by warfarin for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[4][8]
| Outcome | Ximelagatran (THRIVE) | Enoxaparin/Warfarin (THRIVE) | Absolute Difference (95% CI) |
| Primary Efficacy Endpoint | |||
| Recurrent VTE (%) | 2.1 | 2.0 | 0.2 (-1.0 to 1.3) |
| Primary Safety Endpoint | |||
| Major Bleeding (%) | 1.3 | 2.2 | -1.0 (-2.1 to 0.1) |
| Other Outcomes | |||
| All-Cause Mortality (%) | 2.3 | 3.4 | -1.1 (-2.4 to 0.2) |
| ALT >3x ULN (%) | 9.6 | 2.0 | - |
Data from the THRIVE Treatment Study.[8][9] The results met the pre-specified criterion for non-inferiority.[8][9]
Prophylaxis of Venous Thromboembolism in Orthopedic Surgery
Multiple studies, including the METHRO and EXULT trials, demonstrated the efficacy of ximelagatran in preventing VTE following major orthopedic surgery. In some instances, ximelagatran showed superiority over warfarin.[1][10][11] For example, in one study of patients undergoing total knee arthroplasty, the incidence of VTE was 19.2% in the ximelagatran group compared to 25.7% in the warfarin group.[11]
Experimental Protocols
The robust clinical data supporting ximelagatran's non-inferiority is derived from well-designed, large-scale, randomized controlled trials. Below are the methodologies for the key trials cited.
SPORTIF V Trial Protocol
-
Objective: To determine if fixed-dose ximelagatran (36 mg twice daily) was non-inferior to dose-adjusted warfarin (INR 2.0-3.0) for the prevention of stroke and systemic embolic events in patients with nonvalvular atrial fibrillation and at least one additional risk factor for stroke.[4][5]
-
Design: A randomized, double-blind, double-dummy, parallel-group, non-inferiority trial.[5][6] Patients were followed for a mean of 20 months.[4]
-
Patient Population: 3,922 patients with nonvalvular atrial fibrillation from 409 sites in the US and Canada.[6]
-
Intervention: Patients were randomized to receive either oral ximelagatran 36 mg twice daily or adjusted-dose warfarin.[7] The warfarin group underwent sham INR testing and placebo dose adjustments to maintain blinding.[3]
-
Primary Endpoint: The primary efficacy endpoint was the incidence of all strokes (ischemic or hemorrhagic) and systemic embolic events.[7] The primary safety endpoint was major bleeding.
-
Statistical Analysis: The primary analysis was designed to test the hypothesis of non-inferiority. The pre-specified non-inferiority margin was an absolute difference of 2.0% per year for the primary endpoint.[7]
THRIVE Treatment Study Protocol
-
Objective: To compare the efficacy and safety of oral ximelagatran with standard enoxaparin/warfarin treatment for the prevention of recurrent VTE.[8]
-
Design: A randomized, double-blind, non-inferiority trial conducted at 279 centers in 28 countries.[8]
-
Patient Population: 2,489 patients with acute deep vein thrombosis, with or without pulmonary embolism.[8]
-
Intervention: Patients were randomized to receive 6 months of treatment with either oral ximelagatran (36 mg twice daily) or subcutaneous enoxaparin (1 mg/kg twice daily for 5-20 days) followed by warfarin adjusted to an INR of 2.0-3.0.[8]
-
Main Outcome Measures: The primary efficacy outcome was recurrent VTE. Safety outcomes included major bleeding and all-cause mortality.[8]
-
Statistical Analysis: The trial was designed to demonstrate that ximelagatran was non-inferior to the standard therapy. The non-inferiority margin was pre-specified.
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the coagulation cascade and the design of a typical non-inferiority trial.
Caption: Mechanism of action of warfarin and ximelagatran in the coagulation cascade.
Caption: Generalized workflow for a non-inferiority clinical trial.
Conclusion
References
- 1. Ximelagatran (Exanta): alternative to warfarin? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ximelagatran: a new oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Will oral antithrombin agents replace warfarin? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ximelagatran--recent comparisons with warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trials and tribulations of non-inferiority: the ximelagatran experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. Ximelagatran vs warfarin for stroke prevention in patients with nonvalvular atrial fibrillation: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ximelagatran vs low-molecular-weight heparin and warfarin for the treatment of deep vein thrombosis: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adultomayor.medicasur.com.mx [adultomayor.medicasur.com.mx]
- 10. Ximelagatran versus warfarin for prophylaxis of venous thromboembolism in major orthopedic surgery: systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ximelagatran versus warfarin for the prevention of venous thromboembolism after total knee arthroplasty. A randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ximelagatran: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Ximelagatran. The SDS provides essential information on handling, personal protective equipment (PPE), and potential hazards. One available SDS states that Ximelagatran should be considered hazardous until further information is available and advises against ingestion, inhalation, or contact with skin and eyes.[2][3]
Key Handling Reminders:
-
Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area to avoid inhalation of dust or fumes.
-
Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Procedure
The primary step in determining the correct disposal pathway for any pharmaceutical waste is to classify it as either hazardous or non-hazardous according to the Resource Conservation and Recovery Act (RCRA).[4][5] Since a definitive RCRA classification for Ximelagatran is not publicly available, a conservative approach is recommended.
Step 1: Hazardous Waste Determination
It is the responsibility of the waste generator to determine if a substance is a hazardous waste.[5] This is typically done in consultation with the institution's Environmental Health and Safety (EHS) office. The determination process involves checking if the waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability: The potential to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The presence of certain toxic chemicals that can leach out.[5]
Additionally, the waste must be checked against the P and U lists of commercial chemical products that are considered hazardous when discarded.[4]
Step 2: Segregation and Containerization
Proper segregation of waste is crucial to ensure safe handling and disposal.
-
If determined to be RCRA Hazardous Waste:
-
Place Ximelagatran waste in a designated black container, clearly labeled as "Hazardous Pharmaceutical Waste."[6]
-
Ensure the container is leak-proof and securely sealed.
-
-
If determined to be Non-Hazardous Pharmaceutical Waste:
Step 3: Waste Disposal
The final disposal method depends on the waste classification.
-
RCRA Hazardous Waste:
-
Non-Hazardous Pharmaceutical Waste:
-
While not federally regulated as hazardous, many states and institutions have specific requirements for the disposal of non-hazardous pharmaceutical waste, often mandating incineration.[6]
-
Incineration is the preferred method to ensure the complete destruction of the active pharmaceutical ingredient.[9]
-
Contact your institution's EHS office or approved waste management vendor for guidance on the proper disposal of non-hazardous pharmaceutical waste.
-
Regulatory and Safety Data Summary
For easy reference, the following table summarizes key regulatory considerations for pharmaceutical waste disposal.
| Regulatory Aspect | Guideline | Citation |
| Governing Body | Environmental Protection Agency (EPA) | [10] |
| Primary Legislation | Resource Conservation and Recovery Act (RCRA) | [10] |
| Hazardous Waste Determination | Responsibility of the waste generator | [5] |
| Hazardous Waste Characteristics | Ignitability, Corrosivity, Reactivity, Toxicity | [5] |
| Hazardous Waste Container | Black | [6] |
| Non-Hazardous Waste Container | Blue or White | [6] |
| Recommended Disposal Method | Incineration for both hazardous and non-hazardous pharmaceutical waste | [6][9] |
Ximelagatran Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ximelagatran.
Caption: Decision workflow for the proper disposal of Ximelagatran waste.
By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of Ximelagatran, protecting both laboratory personnel and the environment.
References
- 1. Download [lf-public.deq.utah.gov:443]
- 2. Dabigatran (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Enhanced Elimination of Dabigatran Through Extracorporeal Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. ebsalabama.com [ebsalabama.com]
- 8. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 9. kdhe.ks.gov [kdhe.ks.gov]
- 10. rxdestroyer.com [rxdestroyer.com]
Personal protective equipment for handling Ximelegatran
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Ximelagatran. Given the conflicting safety data, with some sources indicating no specific hazards and others advising caution, a conservative approach to personal protective equipment (PPE) and handling is strongly recommended. This document outlines best practices to ensure the safety of laboratory personnel.
I. Personal Protective Equipment (PPE)
Although one Safety Data Sheet (SDS) for Ximelagatran states that it is not classified as hazardous under the Globally Harmonized System (GHS), it also advises that the compound should be treated as potentially hazardous until more information is available. Therefore, the following PPE is mandatory when handling Ximelagatran in a laboratory setting:
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer layer immediately if contaminated and both pairs every two hours or as needed. |
| Eye Protection | Safety Goggles | Wear chemical splash goggles at all times to protect against accidental splashes of solutions or fine powders. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat is required. Ensure cuffs are tucked into the inner pair of gloves. |
| Respiratory Protection | N95 Respirator or higher | When handling powdered Ximelagatran outside of a certified chemical fume hood, an N95 respirator is required to prevent inhalation of fine particles. |
II. Operational Plan for Handling
Adherence to these procedural steps is critical for minimizing exposure and ensuring a safe working environment.
A. Engineering Controls:
-
Chemical Fume Hood: All weighing and preparation of stock solutions of Ximelagatran should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
B. Handling Procedures for Powdered Ximelagatran:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for handling Ximelagatran.
-
Weighing:
-
Tare a sealed container on the balance.
-
Inside the fume hood, carefully transfer the desired amount of Ximelagatran powder to the tared container.
-
Close the container securely before removing it from the fume hood for weighing.
-
-
Spill Management: In case of a spill, immediately alert personnel in the area. For small powder spills, gently cover with damp paper towels to avoid generating dust and then clean the area with a suitable detergent. For larger spills, follow your institution's hazardous material spill response protocol.
C. Preparation of Stock Solutions:
-
Solubility: Ximelagatran is soluble in organic solvents such as ethanol (B145695) (~1 mg/ml), DMSO (~5 mg/ml), and dimethyl formamide (B127407) (DMF) (~5 mg/ml). It is sparingly soluble in aqueous buffers.[1]
-
Procedure:
-
Inside a chemical fume hood, add the desired solvent to the container with the pre-weighed Ximelagatran.
-
Cap the container and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
For aqueous solutions, it is recommended to first dissolve Ximelagatran in DMSO and then dilute with the aqueous buffer of choice.[1]
-
III. Disposal Plan
Proper disposal of Ximelagatran and associated waste is essential to prevent environmental contamination and potential exposure to others.
-
Solid Waste:
-
Place unused Ximelagatran powder, contaminated PPE (gloves, disposable lab coats), and any other solid waste in a clearly labeled, sealed container for chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing Ximelagatran in a designated, sealed, and clearly labeled container for hazardous liquid waste.
-
Do not pour Ximelagatran solutions down the drain.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with Ximelagatran with a suitable laboratory detergent.
-
IV. Chemical and Physical Properties
The following table summarizes key quantitative data for Ximelagatran.
| Property | Value |
| Molecular Formula | C₂₄H₃₅N₅O₅ |
| Molecular Weight | 473.6 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility in DMSO | ~5 mg/ml |
| Solubility in Ethanol | ~1 mg/ml |
| Storage Temperature | -20°C |
| Stability | ≥4 years at -20°C |
Data sourced from product information sheets.[1]
V. Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of Ximelagatran and a general workflow for its experimental use.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
